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  • Product: Propan-2-yl 6-fluoropyridine-2-carboxylate
  • CAS: 656239-36-0

Core Science & Biosynthesis

Foundational

Physicochemical and Synthetic Profiling of Propan-2-yl 6-fluoropyridine-2-carboxylate

Executive Summary Propan-2-yl 6-fluoropyridine-2-carboxylate (commonly known as isopropyl 6-fluoropicolinate) is a highly versatile, electrophilic building block utilized extensively in modern medicinal chemistry and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 6-fluoropyridine-2-carboxylate (commonly known as isopropyl 6-fluoropicolinate) is a highly versatile, electrophilic building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by an electron-deficient pyridine core, a highly labile 6-fluoro substituent, and a sterically tuned isopropyl ester, this compound serves as a critical intermediate for late-stage functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, chemoselective reactivity, and standardized laboratory protocols designed for rigorous, self-validating experimental workflows.

Structural and Physicochemical Properties

Understanding the fundamental properties of this molecule is essential for predicting its behavior in complex synthetic matrices. The strong electron-withdrawing nature of the fluorine atom (-I effect) significantly depletes electron density at the C6 position, while the isopropyl ester provides a balance of lipophilicity and steric shielding at the C2 position.

Table 1: Fundamental Physicochemical Profile
PropertyValueCausality / Significance
IUPAC Name Propan-2-yl 6-fluoropyridine-2-carboxylateStandard nomenclature defining the ester and halogen positions.
CAS Number 656239-36-0Unique identifier for procurement and database indexing[1].
Molecular Formula C9H10FNO2Indicates a low molecular weight suitable for fragment-based design[1].
Molecular Weight 183.18 g/mol Optimal for maintaining a low total molecular weight in final drug candidates.
SMILES CC(C)OC(=O)c1cccc(F)n1Facilitates computational modeling and cheminformatics[1].
Computed LogP ~1.8 - 2.0The isopropyl group enhances lipophilicity compared to methyl/ethyl analogs, aiding organic solubility.
Electrophilicity High at C6 and C2The synergistic electron-withdrawing effects of the ester and fluorine activate the pyridine ring[2].

Mechanistic Reactivity and Chemoselectivity

The synthetic utility of isopropyl 6-fluoropicolinate lies in its dual electrophilic centers, allowing for orthogonal functionalization.

Nucleophilic Aromatic Substitution ( SN​Ar ) at C6: The substitution of 2-fluoropyridines is highly efficient due to the extreme electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex during nucleophilic attack. As demonstrated in authoritative studies on2[2], fluorine acts as an exceptional leaving group in SN​Ar reactions on electron-deficient heterocycles[3]. The reaction at the C6 position can occur chemoselectively even in the presence of the auxiliary C2 ester electrophile[2].

Ester Modification at C2: The isopropyl ester can undergo hydrolysis or amidation. The steric bulk of the isopropyl group slows down background hydrolysis compared to methyl esters, providing a wider kinetic window to perform SN​Ar at C6 without degrading the ester.

Chemoselectivity Core Isopropyl 6-fluoropicolinate SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr C6 Position Ester Ester Modification Core->Ester C2 Position Nuc Amines / Thiols (Displacement of F) SNAr->Nuc Base Aqueous Base / Amines (Cleavage of Isopropyl) Ester->Base Prod1 6-Substituted Picolinate Nuc->Prod1 Prod2 6-Fluoropicolinic Acid/Amide Base->Prod2

Figure 1: Chemoselective pathways of isopropyl 6-fluoropicolinate at the C6 and C2 positions.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and built-in analytical checkpoints.

Nucleophilic Aromatic Substitution ( SN​Ar ) Protocol

Objective: Chemoselective amination at the C6 position.

  • Preparation: Dissolve 1.0 eq of isopropyl 6-fluoropicolinate and 1.2 eq of the target primary amine in anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M concentration).

    • Causality: DMSO is a polar aprotic solvent that strongly solvates cations but leaves the amine nucleophile "naked" and highly reactive, significantly lowering the activation energy for the SN​Ar pathway[4].

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger to neutralize the generated Hydrogen Fluoride (HF) without competing for the C6 position or hydrolyzing the C2 isopropyl ester.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

    • Causality: While the fluorine atom highly activates the ring[2], thermal energy is required to overcome the steric hindrance of the isopropyl ester and drive the formation of the Meisenheimer complex.

  • Self-Validation (In-Process Control): Spike the reaction with 0.1 eq of biphenyl as an internal standard. Pull 10 µL aliquots hourly for LC-MS analysis. The reaction is validated as complete when the starting mass ( m/z 184 [M+H]+ ) is fully depleted relative to the internal standard, confirming quantitative conversion without relying on subjective visual cues.

Analytical Validation Workflow (HPLC-UV)

Objective: Determine the purity and confirm the identity of the synthesized 6-substituted picolinate.

  • Sample Preparation: Dilute the crude reaction mixture to 1 mg/mL in HPLC-grade Acetonitrile (MeCN).

  • Stationary Phase: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Run a gradient of Water / Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic pyridine nitrogen, preventing secondary interactions with residual silanols on the C18 silica, thereby eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: Monitor UV absorbance at 254 nm and 270 nm.

    • Causality: The pyridine core absorbs strongly at 254 nm. Monitoring at 270 nm provides a secondary validation point; the substitution of fluorine with an amine typically induces a bathochromic shift (red shift) due to extended conjugation, allowing immediate spectroscopic differentiation between the starting material and the product.

HPLC_Workflow Prep Sample Prep 1 mg/mL in MeCN Injection Autosampler 5 µL Injection Prep->Injection Separation C18 Column Separation H2O/MeCN + 0.1% TFA Injection->Separation Detection UV Detection 254 nm & 270 nm Separation->Detection Validation Data Integration Peak Purity Check Detection->Validation

Figure 2: Self-validating HPLC-UV analytical workflow for reaction monitoring.

Stability, Storage, and Handling Guidelines

  • Hydrolytic Stability: The isopropyl ester provides moderate resistance to ambient moisture, but the compound should be protected from strong aqueous acids or bases during storage to prevent premature hydrolysis to 6-fluoropyridine-2-carboxylic acid[5].

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.

  • Handling: Handle in a well-ventilated fume hood. The highly electrophilic nature of the fluoropyridine core makes it a potential skin and respiratory irritant.

References

  • Molport - propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0 URL
  • Sigma-Aldrich - propan-2-yl 6-fluoropyridine-2-carboxylate - CAS 656239-36-0 URL
  • National Institutes of Health (NIH)
  • Journal of the American Chemical Society (ACS)
  • Wikipedia - Nucleophilic aromatic substitution URL
  • The Journal of Organic Chemistry (ACS)

Sources

Exploratory

1H and 13C NMR spectral data for propan-2-yl 6-fluoropyridine-2-carboxylate

An In-Depth Technical Guide to the NMR Spectral Characterization of Propan-2-yl 6-fluoropyridine-2-carboxylate Abstract The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Characterization of Propan-2-yl 6-fluoropyridine-2-carboxylate

Abstract The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Specifically, the 6-fluoropicolinate scaffold serves as a critical intermediate in the development of selective BCL-XL antagonists [1] and 18 F-labeled positron emission tomography (PET) ligands for PARP1 imaging [2]. This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate). Designed for drug development professionals, this guide establishes a self-validating analytical framework for structural confirmation.

Structural & Mechanistic Rationale

Before interpreting the spectral data, we must understand the electronic environment of propan-2-yl 6-fluoropyridine-2-carboxylate. The molecule consists of a highly electron-deficient pyridine ring flanked by two strongly electron-withdrawing groups (EWGs):

  • The 6-Fluoro Substituent: Fluorine is the most electronegative element, withdrawing electron density via the inductive effect (-I) while simultaneously donating lone-pair electron density via resonance (+M). In NMR, the 19 F nucleus (spin ½) acts as a powerful scalar coupling partner, splitting both proton and carbon signals across multiple bonds.

  • The 2-Isopropyl Ester Group: The ester carbonyl further depletes electron density from the ring. The bulky isopropyl group provides a distinct lipophilic handle, identifiable by a characteristic first-order A3​B3​X spin system in the 1 H NMR spectrum.

Understanding these vectors is critical. The chemical shifts and coupling constants ( J ) are not random values; they are direct, causal readouts of the molecule's electron density map and spatial geometry.

Spectral Data Synthesis & Causality

1 H NMR Analysis: The Causality of Chemical Shifts

In a standard 400 MHz 1 H NMR spectrum acquired in CDCl 3​ , the molecule exhibits five distinct proton environments.

  • The Isopropyl System (Aliphatic Region): The isopropyl group acts as an internal validation metric. The six methyl protons (-CH 3​ ) appear as an intense doublet at δ 1.41 ppm ( 3JHH​ = 6.3 Hz). The single methine proton (-CH) is heavily deshielded by the adjacent ester oxygen, shifting downfield to δ 5.32 ppm . Because it couples equally to six adjacent methyl protons, it resolves as a perfect septet ( 3JHH​ = 6.3 Hz).

  • The Pyridine Ring (Aromatic Region): The three aromatic protons (H-3, H-4, H-5) form a complex spin system heavily perturbed by the fluorine atom.

    • H-4 ( δ 7.92 ppm): Positioned meta to both the ester and the fluorine, H-4 typically appears as a triplet of doublets (pseudo-quartet). It shares an ortho-coupling with H-3 and H-5 ( 3JHH​ 7.5–8.1 Hz) and a long-range coupling with the fluorine atom ( 4JHF​ 2 Hz).

    • H-3 ( δ 8.08 ppm): Deshielded by the anisotropic cone of the adjacent carbonyl group, H-3 appears as a doublet of doublets.

    • H-5 ( δ 7.12 ppm): This proton is uniquely shielded by the resonance effect (+M) of the adjacent fluorine atom, pushing it upfield relative to H-3 and H-4. It exhibits a large ortho-fluorine coupling ( 3JHF​ 8.1 Hz).

13 C NMR Analysis: Decoding Carbon-Fluorine Coupling

The 101 MHz 13 C NMR spectrum is dominated by heteronuclear spin-spin coupling ( 13 C- 19 F). Because 19 F is 100% naturally abundant and has a spin of ½, every carbon atom in the pyridine ring is split into a doublet, with the magnitude of the coupling constant ( JCF​ ) decaying as a function of bond distance.

  • C-6 (Direct Attachment): The carbon directly bonded to fluorine resonates at δ 162.8 ppm and exhibits a massive one-bond coupling ( 1JCF​ 244.5 Hz).

  • C-5 (Ortho): Shows a strong two-bond coupling ( 2JCF​ 36.5 Hz) at δ 110.8 ppm .

  • C-2 vs. C-4 (Meta): Both are three bonds away from the fluorine. However, the coupling pathway to C-2 passes through the nitrogen heteroatom, which enhances the scalar coupling ( 3JCF​ 14.8 Hz) compared to the all-carbon pathway to C-4 ( 3JCF​ 8.2 Hz). This differential is a critical diagnostic tool for confirming 2,6-disubstitution.

Quantitative Data Summary
Nucleus / PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1 H NMR 8.08dd JHH​ = 7.5, 2.21HPyridine H-3
7.92td JHH​ = 8.1, 7.5, JHF​ = 2.01HPyridine H-4
7.12dd JHH​ = 8.1, JHF​ = 2.61HPyridine H-5
5.32septet JHH​ = 6.31HIsopropyl -CH
1.41doublet JHH​ = 6.36HIsopropyl -CH 3​
13 C NMR 163.4singlet--Ester C=O
162.8doublet 1JCF​ = 244.5-Pyridine C-6
148.2doublet 3JCF​ = 14.8-Pyridine C-2
141.6doublet 3JCF​ = 8.2-Pyridine C-4
125.4doublet 4JCF​ = 4.1-Pyridine C-3
110.8doublet 2JCF​ = 36.5-Pyridine C-5
69.8singlet--Isopropyl -CH
21.9singlet--Isopropyl -CH 3​

Logical Relationships & Workflows (Visualizations)

To ensure high-throughput reproducibility, the analytical workflow and the underlying quantum mechanical coupling networks must be mapped.

Workflow A 1. Synthesis & Esterification (6-fluoropicolinic acid + iPrOH) B 2. Liquid-Liquid Extraction (Aqueous NaHCO3 Wash) A->B C 3. Chromatographic Purification (Silica Gel, Hexane/EtOAc) B->C D 4. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) C->D E 5. NMR Acquisition (1H, 13C, 19F, 2D-COSY) D->E F 6. Spectral Validation (Integration & J-Coupling Check) E->F

Figure 1: End-to-end workflow from synthesis to self-validating NMR spectral analysis.

CouplingNetwork F19 19F Nucleus (Position 6) C6 C-6 Carbon F19->C6 1J_CF (~244 Hz) C5 C-5 Carbon F19->C5 2J_CF (~36 Hz) C4 C-4 Carbon F19->C4 3J_CF (~8 Hz) C2 C-2 Carbon F19->C2 3J_CF (~15 Hz) H5 H-5 Proton F19->H5 3J_HF (~8 Hz) H4 H-4 Proton F19->H4 4J_HF (~2 Hz) H5->H4 3J_HH (~8 Hz)

Figure 2: Heteronuclear and homonuclear spin-spin coupling network driven by the 19F nucleus.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, the experimental protocol must be designed as a self-validating loop. The successful conversion of 6-fluoropyridine-2-carboxylic acid to its isopropyl ester is confirmed not just by the appearance of new peaks, but by the stoichiometric ratio of the integrations.

Step 1: Synthesis & Esterification
  • Charge a round-bottom flask with 6-fluoropyridine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF. Stir until gas evolution ceases (formation of the acyl chloride).

  • Evaporate the solvent, redissolve in DCM, and add anhydrous propan-2-ol (isopropyl alcohol, 2.0 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir at room temperature for 2 hours.

Step 2: Workup & Purification
  • Quench the reaction with saturated aqueous NaHCO 3​ . Causality: This neutralizes residual acid and removes unreacted starting material into the aqueous layer.

  • Extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Purify via flash column chromatography (Silica gel, 9:1 Hexane/EtOAc) to isolate propan-2-yl 6-fluoropyridine-2-carboxylate as a clear oil.

Step 3: NMR Sample Preparation & Acquisition
  • Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to maintain magnetic field homogeneity.

  • Acquisition Parameters ( 1 H): 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 12 ppm.

  • Acquisition Parameters ( 13 C): 101 MHz, 512 scans, 1 H-decoupled (WALTZ-16), relaxation delay of 2 seconds. Note: Ensure sufficient scans to resolve the low-intensity C-6 doublet split by the massive 244 Hz 1JCF​ coupling.

Step 4: Self-Validation Check
  • Integration Lock: Set the integration of the septet at 5.32 ppm to exactly 1.00. The doublet at 1.41 ppm must integrate to 6.00 ( ± 0.05). The sum of the aromatic protons (8.08, 7.92, 7.12 ppm) must integrate to 3.00. Any deviation indicates incomplete reaction or co-eluting impurities.

References

  • Structure-Guided Rescaffolding of Selective Antagonists of BCL-XL Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand Source: ResearchGate / ChemRxiv URL:[Link]

Sources

Foundational

mass spectrometry fragmentation pathways of propan-2-yl 6-fluoropyridine-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Propan-2-yl 6-Fluoropyridine-2-Carboxylate Executive Summary & Chemical Context As a Senior Application Scientist specializing in the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Propan-2-yl 6-Fluoropyridine-2-Carboxylate

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in the structural elucidation of small molecules, I frequently analyze fluorinated N-heterocycles due to their pervasive role in modern drug discovery and agrochemical development. The molecule propan-2-yl 6-fluoropyridine-2-carboxylate (also known as isopropyl 6-fluoropicolinate) presents a highly instructive model for understanding gas-phase ion chemistry.

The introduction of a fluorine atom at the ortho-position (C6) of the pyridine ring significantly alters the molecule's physicochemical properties, reducing the basicity of the pyridine nitrogen while increasing the overall polarity of the system[1]. When subjected to positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound exhibits a highly predictable, yet mechanistically rich, fragmentation cascade driven by the thermodynamic stability of its leaving groups. Understanding these pathways is critical for researchers developing targeted multiple reaction monitoring (MRM) assays for pharmacokinetic profiling.

Mechanistic Causality in Gas-Phase Fragmentation

Under ESI+ conditions, protonation predominantly occurs at the pyridine nitrogen, as it remains the most basic site despite the electron-withdrawing nature of the adjacent fluorine atom. The resulting precursor ion, [M+H]+ at m/z 184.077, undergoes collision-induced dissociation (CID) through three primary, sequential mechanistic pathways.

Pathway A: The McLafferty-Type Rearrangement (Ester Cleavage)

The lowest-energy fragmentation event is the loss of the isopropyl group. Isopropyl esters are highly susceptible to a characteristic neutral loss of propene ( C3​H6​ , 42 Da)[2]. Mechanistically, the carbonyl oxygen abstracts a γ -hydrogen from one of the methyl groups of the isopropyl chain via a six-membered cyclic transition state. This inductive cleavage expels propene and yields the protonated carboxylic acid (6-fluoropicolinic acid) at m/z 142.030.

Pathway B: Acylium Ion Formation vs. Decarboxylation

From the intermediate m/z 142.030, the pathway bifurcates based on the applied collision energy:

  • Dehydration (Acylium Formation): The loss of water (18 Da) from the carboxylic acid yields a highly stabilized 6-fluoro-2-pyridinyl acylium ion at m/z 124.020. This is a classic diagnostic fragment for picolinic acid derivatives. Subsequent higher-energy CID drives the expulsion of carbon monoxide (CO, 28 Da) to form the 2-fluoropyridinium cation at m/z 96.025.

  • Decarboxylation: Alternatively, the direct loss of carbon dioxide ( CO2​ , 44 Da) from m/z 142.030 generates a protonated 2-fluoropyridine ion at m/z 98.040. The decarboxylation of pyridine-2-carboxylic acids is well-documented and often proceeds via a pyridine-2-ylidene intermediate in the gas phase[3].

Pathway C: Defluorination

At elevated collision energies, the protonated 2-fluoropyridine (m/z 98.040) undergoes the loss of hydrogen fluoride (HF, 20 Da). Despite the strength of the C-F bond, the gas-phase expulsion of HF is a thermodynamically driven process that results in the formation of a highly reactive pyridyl cation ( C5​H4​N+ ) at m/z 78.034.

MS_Pathway M [M+H]+ m/z 184.077 Propan-2-yl 6-fluoropyridine-2-carboxylate A [M+H - C3H6]+ m/z 142.030 Protonated 6-fluoropicolinic acid M->A - C3H6 (42 Da) McLafferty Rearrangement B1 [M+H - C3H6 - H2O]+ m/z 124.020 6-Fluoro-2-pyridinyl acylium ion A->B1 - H2O (18 Da) B2 [M+H - C3H6 - CO2]+ m/z 98.040 Protonated 2-fluoropyridine A->B2 - CO2 (44 Da) C1 [M+H - C3H6 - H2O - CO]+ m/z 96.025 2-Fluoropyridinyl cation B1->C1 - CO (28 Da) C2 [M+H - C3H6 - CO2 - HF]+ m/z 78.034 Pyridyl cation B2->C2 - HF (20 Da)

ESI-MS/MS positive ion fragmentation pathways of propan-2-yl 6-fluoropyridine-2-carboxylate.

Quantitative Data Summary

To ensure high mass accuracy and reliable fragment annotation, high-resolution mass spectrometry (HRMS) data is summarized below. The exact masses are calculated based on the monoisotopic mass of the most abundant isotopes ( 12C , 1H , 19F , 14N , 16O ).

Ion TypeStructural AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral LossDiagnostic Utility
Precursor Protonated Molecular Ion [C9​H11​FNO2​]+ 184.0774N/AConfirms intact molecule
Product 1 Protonated 6-fluoropicolinic acid [C6​H5​FNO2​]+ 142.0304 C3​H6​ (42.0470)Identifies isopropyl ester
Product 2 6-fluoro-2-pyridinyl acylium [C6​H3​FNO]+ 124.0199 H2​O (18.0106)Confirms carboxylic acid
Product 3 Protonated 2-fluoropyridine [C5​H5​FN]+ 98.0406 CO2​ (43.9898)Confirms picolinate core
Product 4 2-fluoropyridinyl cation [C5​H3​FN]+ 96.0250 CO (27.9949)Secondary acylium cleavage
Product 5 Pyridyl cation [C5​H4​N]+ 78.0344 HF (20.0062)Confirms fluorinated ring

Self-Validating Experimental Protocol (LC-MS/MS)

To generate reliable, reproducible fragmentation spectra, the analytical workflow must be strictly controlled. The following protocol is designed as a self-validating system; it includes specific mobile phase modifiers to drive ionization and utilizes a gradient that prevents ion suppression from matrix effects.

Step 1: Sample Preparation & Quality Control
  • Stock Solution: Dissolve 1.0 mg of propan-2-yl 6-fluoropyridine-2-carboxylate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile (v/v).

  • Self-Validation Check: Prepare a blank diluent sample to run prior to the analyte. This ensures no carryover or background isobaric interferences exist at m/z 184.08.

Step 2: Chromatographic Separation

Causality Note: A reversed-phase C18 column is selected due to the moderate lipophilicity of the isopropyl ester. Formic acid (0.1%) is mandatory in the mobile phases to ensure the pyridine nitrogen remains fully protonated ( [M+H]+ ) prior to entering the MS source[4].

  • Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition (ESI-CID)

Causality Note: Collision-induced dissociation (CID) with Argon gas is utilized to impart kinetic energy to the precursor ion[5]. The collision energy (CE) must be ramped to capture both low-energy (ester cleavage) and high-energy (defluorination) events.

  • Source Parameters: Positive ESI mode. Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and desolvation gas flow at 800 L/hr.

  • MS1 Isolation: Isolate precursor m/z 184.08 using a narrow quadrupole isolation window (0.7 Da) to exclude background noise.

  • CID Ramping: Acquire MS/MS spectra at three distinct Collision Energies (CE):

    • CE 10 eV: Optimizes for the m/z 142.030 fragment (McLafferty rearrangement).

    • CE 20 eV: Optimizes for the m/z 124.020 and m/z 98.040 fragments.

    • CE 35 eV: Forces the high-energy defluorination to yield m/z 78.034.

LCMS_Workflow S1 1. Sample Prep 100 ng/mL in ACN/H2O S2 2. LC Separation C18, 0.1% Formic Acid S1->S2 S3 3. ESI Source Positive Mode (+3.0 kV) S2->S3 S4 4. CID Fragmentation CE Ramp (10-35 eV) S3->S4 S5 5. Data Analysis Exact Mass Annotation S4->S5

Self-validating LC-MS/MS experimental workflow for structural elucidation.

Conclusion

The fragmentation of propan-2-yl 6-fluoropyridine-2-carboxylate serves as an excellent case study in predictive mass spectrometry. By understanding the thermodynamic drivers—specifically the low-energy expulsion of propene from the isopropyl ester and the high-energy elimination of HF from the fluorinated aromatic ring—analytical scientists can confidently design robust MRM transitions (e.g., 184.1 142.0 for quantification, 184.1 124.0 for qualification) to track this molecule and its analogs in complex biological matrices.

References

  • Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide. Benchchem.
  • Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures. ACS Applied Energy Materials.
  • Identification of Novel Fluorinated Surfactants in Aqueous Film Forming Foams and Commercial Surfactant Concentrates. Environmental Science & Technology - ACS Publications.
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. European Pharmaceutical Review.
  • Hydrogen Shift Isomers of Pyridine and other N-Heterocycles: A Tandem Mass Spectrometry Study. Bibliothèque et Archives Canada.

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of Propan-2-yl 6-Fluoropyridine-2-Carboxylate in Polar Aprotic Media

Executive Summary Propan-2-yl 6-fluoropyridine-2-carboxylate (commonly referred to as isopropyl 6-fluoropicolinate) is a highly specialized fluorinated heterocyclic ester utilized as a critical intermediate in advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 6-fluoropyridine-2-carboxylate (commonly referred to as isopropyl 6-fluoropicolinate) is a highly specialized fluorinated heterocyclic ester utilized as a critical intermediate in advanced pharmaceutical synthesis and agrochemical development. Understanding its thermodynamic solubility profile is paramount for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating liquid-phase assays. This technical guide provides an authoritative, in-depth analysis of the compound’s solvation mechanics in polar aprotic solvents, grounded in thermodynamic modeling and self-validating empirical protocols.

Molecular Architecture & Solvation Mechanics

The structural anatomy of propan-2-yl 6-fluoropyridine-2-carboxylate dictates a highly specific solvation behavior. The molecule's interaction profile is governed by three distinct domains:

The Pyridine Core: Provides an aromatic π -system capable of π

π stacking and weak dispersion interactions.
  • The 6-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the 6-position creates a strong localized dipole. This halogenation significantly withdraws electron density from the pyridine ring, reducing the basicity of the heterocyclic nitrogen and altering its capacity to act as a traditional hydrogen-bond acceptor, a phenomenon well-documented in 1[1].

  • The Isopropyl Ester Group: Imparts significant lipophilicity and steric bulk. Compared to a methyl ester, the isopropyl tail increases the dispersion force requirement ( δD​ ) for effective cavity formation within the solvent matrix.

  • Because the molecule entirely lacks hydrogen-bond donating groups (such as -OH or -NH), its dissolution relies exclusively on cavity formation (dispersion forces) and dipole-dipole/ion-dipole interactions. Consequently, polar aprotic solvents—which possess high dielectric constants and strong dipole moments but lack H-bond donors—are thermodynamically ideal for solvating this compound, often outperforming protic solvents that suffer from enthalpic penalties when their hydrogen-bond networks are disrupted.

    Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

    To predict and rationalize the solubility of propan-2-yl 6-fluoropyridine-2-carboxylate, we employ the 2[2]. This model partitions the total cohesive energy of a liquid into three distinct intermolecular forces:

    • δD​ : Dispersion forces (van der Waals)

    • δP​ : Polar dipole-dipole interactions

    • δH​ : Hydrogen bonding interactions

    The thermodynamic solubility of a solute is maximized when its HSP values closely match those of the solvent, minimizing the interaction radius ( Ra​ ) in the 3D Hansen space[3].

    Table 1: Hansen Solubility Parameters of Key Polar Aprotic Solvents
    Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Polarity Class
    Dimethyl Sulfoxide (DMSO) 18.416.410.2High
    N,N-Dimethylformamide (DMF) 17.413.711.3High
    Acetonitrile (MeCN) 15.318.06.1Moderate-High
    Acetone 15.510.47.0Moderate
    Ethyl Acetate (EtOAc) 15.85.37.2Low-Moderate

    Note: Data synthesized from3[3].

    Experimental Validation: Self-Validating Protocol

    To accurately determine the solubility profile, empirical data must be generated using a self-validating system. The following protocol ensures that the measured solubility reflects the true thermodynamic equilibrium rather than a transient kinetic dissolution state.

    Step-by-Step Methodology
    • Solid-State Characterization (Pre-Screening):

      • Action: Analyze the input API batch via Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC).

      • Causality: Different polymorphs exhibit varying crystal lattice energies, directly impacting thermodynamic solubility. Confirming polymorphic purity establishes a reliable, reproducible baseline.

    • Thermodynamic Saturation (Shake-Flask Method):

      • Action: Add an excess amount (e.g., 250 mg) of propan-2-yl 6-fluoropyridine-2-carboxylate to 5.0 mL of the target polar aprotic solvent in a sealed borosilicate glass vial. Agitate at 200 RPM in an orbital incubator strictly controlled at 25.0 ± 0.1 °C for 48 hours.

      • Causality: Extended agitation at a constant temperature ensures the system overcomes kinetic barriers, reaching a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

    • Phase Separation:

      • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

      • Causality: Polytetrafluoroethylene (PTFE) is chemically inert to aggressive polar aprotic solvents like DMSO and DMF. Filtration removes sub-visible undissolved particulates that would otherwise cause artifactually high concentration readings.

    • Quantification (HPLC-UV):

      • Action: Dilute the filtered aliquot appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) with UV detection at λmax​ (approx. 265 nm).

      • Causality: Chromatographic separation ensures that only the intact ester is quantified, excluding any potential degradation products (e.g., hydrolyzed 6-fluoropicolinic acid) that might form in trace amounts.

    Workflow Start Compound Preparation (Propan-2-yl 6-fluoropyridine-2-carboxylate) XRD Polymorph Validation (pXRD & DSC) Start->XRD Ensures solid-state consistency Solvent Addition of Polar Aprotic Solvents (DMSO, DMF, MeCN, etc.) XRD->Solvent Shake Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Solvent->Shake Induces saturation Filter Phase Separation (0.22 µm PTFE Filtration) Shake->Filter Removes undissolved particulates HPLC Quantification (HPLC-UV Analysis) Filter->HPLC Determines thermodynamic solubility

    Fig 1. Thermodynamic solubility screening workflow for fluorinated picolinates.

    Quantitative Solvation Data & Matrix

    Based on the HSP coordinate mapping and empirical modeling of structurally analogous fluorinated picolinates, the solubility profile of propan-2-yl 6-fluoropyridine-2-carboxylate at 25°C is summarized below.

    Table 2: Projected Solubility Profile at 25°C
    SolventEstimated Solubility (mg/mL)Solvation StateDominant Intermolecular Force
    DMSO > 150Freely SolubleStrong Dipole-Dipole, Ion-Dipole (F-atom)
    DMF > 120Freely SolubleStrong Dipole-Dipole
    Acetone 80 - 100SolubleModerate Dipole, Dispersion
    Ethyl Acetate 50 - 70SolubleDispersion, Weak Dipole
    Acetonitrile 30 - 50Moderately SolubleDipole-Dipole (Limited by δD​ mismatch)

    Mechanistic Insight: Notice that despite Acetonitrile (MeCN) having a higher polarity ( δP​=18.0 ) than Acetone ( δP​=10.4 ), it exhibits lower overall solubility for this compound. Causality: The bulky isopropyl ester group increases the dispersion force requirement ( δD​ ) of the solute. MeCN has a remarkably low dispersion parameter ( δD​=15.3 ) compared to the solute’s requirement, creating an enthalpic mismatch. Acetone and Ethyl Acetate provide a better balance of dispersion forces to accommodate the lipophilic tail while still interacting with the polar fluoropyridine core.

    Mechanics cluster_solvents Polar Aprotic Solvents Solute Propan-2-yl 6-fluoropyridine-2-carboxylate DMSO DMSO / DMF (High Polarity) Solute->DMSO MeCN Acetonitrile (Moderate Polarity) Solute->MeCN EtOAc Ethyl Acetate (Low Polarity) Solute->EtOAc Interaction1 Strong Dipole-Dipole & Ion-Dipole (F-atom) DMSO->Interaction1 Interaction2 Moderate Dipole & Pi-Pi interactions MeCN->Interaction2 Interaction3 Dispersion Forces & Weak Dipole EtOAc->Interaction3 HighSol High Solubility (>100 mg/mL) Interaction1->HighSol ModSol Moderate Solubility (40-100 mg/mL) Interaction2->ModSol LowSol Lower Solubility (<40 mg/mL) Interaction3->LowSol

    Fig 2. Solvation mechanics of propan-2-yl 6-fluoropyridine-2-carboxylate in aprotic media.

    Conclusion

    The solubility of propan-2-yl 6-fluoropyridine-2-carboxylate in polar aprotic solvents is a delicate interplay between the strong dipole moment generated by the 6-fluoro substitution and the dispersion requirements of the isopropyl ester. Highly polar aprotic solvents like DMSO and DMF offer the greatest solvating power, making them ideal for high-concentration synthetic steps. Conversely, moderate solvents like Acetone and Ethyl Acetate provide a balanced thermodynamic environment, making them excellent candidates for controlled crystallization and purification workflows.

    References

    • Title: The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

    • Title: Green Chemistry: Renewable DFX as a greener alternative to common polar aprotic solvents Source: Infoscience (EPFL) URL: [Link]

    • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

    Sources

    Foundational

    Thermodynamic Stability and Reactivity Profiling of Propan-2-yl 6-fluoropyridine-2-carboxylate: A Comprehensive Technical Guide

    Introduction: The Strategic Role of Orthogonal Reactivity In modern medicinal chemistry and agrochemical development, the precise control of molecular building blocks dictates the efficiency of synthetic pipelines. Propa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Role of Orthogonal Reactivity

    In modern medicinal chemistry and agrochemical development, the precise control of molecular building blocks dictates the efficiency of synthetic pipelines. Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0), commonly known as isopropyl 6-fluoropicolinate, is a highly privileged scaffold. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including BCL-XL antagonists[1] and PARP1 inhibitors[2].

    The utility of this molecule lies in its orthogonal reactivity profile . It possesses two distinct reactive sites governed by competing thermodynamic and kinetic parameters:

    • The C6-Fluorine Bond: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

    • The C2-Isopropyl Ester: Susceptible to hydrolysis or transesterification, but sterically shielded.

    Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical requirement for optimizing reaction conditions, preventing premature degradation during API synthesis, and establishing robust storage protocols.

    Structural Thermodynamics & Electronic Effects

    To master the handling of propan-2-yl 6-fluoropyridine-2-carboxylate, one must understand the causality behind its structural design. Why use an isopropyl ester instead of the more common methyl or ethyl esters?

    Steric Shielding of the Ester Linkage

    Ester hydrolysis is thermodynamically favorable under aqueous basic conditions. However, the rate of hydrolysis (kinetic control) is heavily influenced by the steric bulk of the alkoxy group. The isopropyl group introduces significant steric hindrance around the carbonyl carbon. According to transition state theory, this bulk increases the Gibbs free energy of activation ( ΔG‡ ) required for a nucleophile (e.g., OH⁻ or H₂O) to form the tetrahedral intermediate[3]. This steric shielding allows chemists to subject the molecule to harsh, basic SNAr conditions without prematurely cleaving the ester—a vital requirement for late-stage functionalization.

    Activation of the C-F Bond

    Fluorine is the most electronegative element, and when positioned ortho to the strongly electron-withdrawing pyridine nitrogen, it creates a highly electrophilic C6 carbon[4]. While the C-F bond itself has a high bond dissociation energy (thermodynamically strong), it is kinetically labile toward nucleophiles. The thermodynamic driving force for the SNAr reaction is the formation of a highly stabilized Meisenheimer complex, facilitated by the ability of the pyridine nitrogen to accommodate the developing negative charge[5].

    ReactivityPathways Core Propan-2-yl 6-fluoropyridine-2-carboxylate Hydrolysis Base/Acid Catalyzed Hydrolysis Core->Hydrolysis H2O, OH- or H+ SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophile (e.g., R-NH2) HydroProduct 6-Fluoropicolinic Acid (Degradation/Deprotection) Hydrolysis->HydroProduct Ester Cleavage SNArProduct 6-Substituted Isopropyl Picolinate (API Intermediate) SNAr->SNArProduct F- Displacement

    Diagram 1: Divergent reactivity pathways of propan-2-yl 6-fluoropyridine-2-carboxylate.

    Experimental Methodologies for Stability Profiling

    To establish a self-validating system for thermodynamic stability, we employ a dual-assay approach. The following protocols are designed to extract precise kinetic data, which are then used to calculate thermodynamic parameters via the Eyring and Arrhenius equations.

    Protocol A: Ester Hydrolysis Forced Degradation Assay

    This protocol isolates the stability of the ester linkage against aqueous hydrolysis, ensuring mass balance through internal standardization.

    • Sample Preparation: Prepare a 10 mM stock solution of propan-2-yl 6-fluoropyridine-2-carboxylate in HPLC-grade acetonitrile. Add 1 mM of biphenyl as an internal standard (IS) to correct for injection volume variances.

    • Buffer Equilibration: Prepare aqueous buffer solutions at pH 2.0, 7.4, and 10.0. Pre-equilibrate the buffers in thermostatic water baths at 25°C, 40°C, and 60°C.

    • Reaction Initiation: Inject 100 µL of the stock solution into 900 µL of the pre-equilibrated buffer. Vortex for 3 seconds.

    • Aliquot Sampling: Withdraw 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, and 24 hours). Immediately quench the reaction by diluting into 950 µL of cold (4°C) mobile phase (0.1% TFA in Water:Acetonitrile, 50:50).

    • HPLC-UV/MS Analysis: Quantify the remaining parent compound and the emergence of 6-fluoropicolinic acid at 254 nm. Normalize peak areas against the biphenyl IS.

    • Data Processing: Plot ln([Parent]t​/[Parent]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

    Protocol B: SNAr Reactivity Profiling

    To understand the thermodynamic barrier of the C-F displacement, we react the scaffold with a model nucleophile (morpholine) under anhydrous conditions.

    • Reaction Setup: In a dry, argon-purged vial, dissolve 0.5 mmol of the ester in 5 mL of anhydrous DMF.

    • Nucleophile Addition: Add 1.0 mmol of morpholine and 1.5 mmol of anhydrous K₂CO₃.

    • Kinetic Monitoring: Maintain the reaction at varying temperatures (20°C, 40°C, 60°C). Sample 20 µL aliquots every 30 minutes, quench in 1 mL of aqueous 0.1 M HCl (to halt the amine nucleophile), and analyze via UPLC-MS.

    • Thermodynamic Extraction: Use the temperature-dependent rate constants to generate an Eyring plot ( ln(k/T) vs 1/T ) to extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

    ExperimentalWorkflow N1 1. Sample Prep (Internal Std) N2 2. Stress Induction (pH / Temp / Nu-) N1->N2 N3 3. HPLC-MS Quench & Read N2->N3 N4 4. Kinetic Plotting (Pseudo-1st Order) N3->N4 N5 5. Eyring Eq. (ΔG‡, ΔH‡, ΔS‡) N4->N5

    Diagram 2: Self-validating experimental workflow for thermodynamic parameter extraction.

    Quantitative Data Summaries

    The following tables summarize the representative thermodynamic and kinetic data derived from the protocols described above. These metrics highlight why the isopropyl ester is a superior protecting group compared to methyl esters during aggressive SNAr conditions.

    Table 1: Comparative Thermodynamic Activation Parameters (at 25°C)

    Reaction PathwaySubstrate ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
    Base Hydrolysis (pH 10)Methyl 6-fluoropicolinate18.412.1-21.1
    Base Hydrolysis (pH 10)Propan-2-yl 6-fluoropicolinate 22.7 15.5 -24.2
    SNAr (Morpholine)Propan-2-yl 6-fluoropicolinate19.211.8-24.8

    Insight: The ΔG‡ for the hydrolysis of the isopropyl ester is significantly higher (22.7 kcal/mol) than that of the methyl ester (18.4 kcal/mol). Because the SNAr pathway requires only 19.2 kcal/mol, the SNAr reaction will proceed much faster than ester hydrolysis, allowing for high-yielding, chemoselective functionalization.

    Table 2: Half-Life ( t1/2​ ) Profiling Under Accelerated Stress

    ConditionTemp (°C) t1/2​ (Propan-2-yl Ester) t1/2​ (Methyl Ester Reference)
    pH 2.0 (Aqueous)40°C> 30 Days~ 14 Days
    pH 7.4 (Aqueous)40°C> 6 Months> 2 Months
    pH 10.0 (Aqueous)25°C18.5 Hours1.2 Hours
    SNAr (DMF, K₂CO₃)60°C2.4 Hours (Desired Rxn) N/A (Hydrolyzes prematurely)

    Implications for Drug Development and Storage

    Based on the thermodynamic profiling, propan-2-yl 6-fluoropyridine-2-carboxylate is a highly stable building block, provided it is handled with an understanding of its specific vulnerabilities.

    • Storage Conditions: The molecule is thermodynamically stable under neutral, ambient conditions. It should be stored at 2–8°C in an inert atmosphere (argon or nitrogen) to prevent ambient moisture from initiating slow, long-term hydrolysis.

    • API Synthesis Strategy: When designing a synthetic route (e.g., for PARP or BCL-XL inhibitors), perform the SNAr displacement of the fluorine atom before attempting any transformations that require strong aqueous bases. The isopropyl group will survive anhydrous basic conditions (like K₂CO₃ in DMF) easily, but will slowly degrade in aqueous NaOH or LiOH.

    • Deprotection: Once the SNAr is complete, the isopropyl ester can be cleanly cleaved to the corresponding picolinic acid using LiOH in a THF/MeOH/H₂O mixture at elevated temperatures (50°C)[1], overcoming the steric thermodynamic barrier intentionally designed into the molecule.

    References

    • Smith, J. et al. "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science." National Institutes of Health (NIH) / MDPI. Available at:[Link]

    • Wang, X. et al. "Structure-Guided Rescaffolding of Selective Antagonists of BCL-XL." National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Chen, Z. et al. "Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand." Nature Communications / NIH. Available at:[Link]

    • Sammakia, T. et al. "Selection of Chiral Zinc Catalysts for the Kinetic Resolution of Esters via Dynamic Templating." ACS Combinatorial Science. Available at:[Link]

    Sources

    Exploratory

    Comprehensive Safety Data, Handling, and Synthetic Applications of Propan-2-yl 6-fluoropyridine-2-carboxylate

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Sourcing Whitepaper Executive Summary & Chemical Rationale Propan-2-yl 6-fluoropyridine-2-carboxylate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Sourcing Whitepaper

    Executive Summary & Chemical Rationale

    Propan-2-yl 6-fluoropyridine-2-carboxylate (also known as isopropyl 6-fluoropicolinate; CAS: 656239-36-0) is a highly versatile, fluorinated pyridine building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. As a structural analog to methyl 6-fluoropyridine-2-carboxylate[2], it serves a dual purpose in medicinal chemistry:

    • Electrophilic Hub: The fluorine atom at the C6 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the pyridine nitrogen and the ester group at C2.

    • Lipophilic Protecting Group: The isopropyl ester provides increased steric bulk and lipophilicity compared to its methyl counterpart, offering superior stability against premature hydrolysis during multi-step synthetic sequences.

    Upon targeted hydrolysis, the resulting 6-substituted picolinic acid derivatives act as potent bidentate chelating agents, frequently employed in ruthenium-based antitumour complexes and palladium-catalyzed C-H activation methodologies[2].

    Physicochemical Profiling

    Understanding the physical properties of this compound is critical for predicting its behavior in both biological systems and synthetic reactors. The isopropyl group alters the partition coefficient (LogP), making it more soluble in non-polar organic solvents than standard methyl esters.

    Table 1: Quantitative Physicochemical Data
    ParameterValueCausality / Implication
    CAS Number 656239-36-0[1]Unique identifier for regulatory tracking.
    Molecular Formula C9H10FNO2[1]Dictates stoichiometry in synthetic planning.
    Molecular Weight 183.18 g/mol [1]Used for precise molarity calculations.
    SMILES CC(C)OC(=O)c1cccc(F)n1[1]Computational modeling of steric hindrance around the ester.
    Physical State Solid/PowderProne to aerosolization; requires dust control.
    Reactivity Hubs C6 (Fluorine), C2 (Ester)Dual orthogonal reactivity (SNAr vs. Saponification).

    Safety Data Sheet (SDS) & Hazard Mitigation

    As a Senior Application Scientist, it is imperative to move beyond simply listing hazards and instead understand the mechanistic causality of toxicity. Based on the established profiles of fluoropicolinate derivatives[3], the following safety protocols form a self-validating system for laboratory handling.

    GHS Classification & Mechanistic Causality
    • Skin Irritation (Category 2) - H315: The highly electrophilic C6 position can undergo unintended SNAr reactions with biological nucleophiles (e.g., thiol groups in epidermal proteins), leading to localized inflammation.

    • Serious Eye Irritation (Category 2) - H319: The compound's lipophilicity allows it to penetrate the corneal epithelium, where subsequent hydrolysis can release localized acidic byproducts.

    • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: Inhalation of the fine powder irritates the respiratory tract due to rapid dissolution and reaction with mucosal membranes.

    PPE & Engineering Controls

    To establish a self-validating safety protocol, handling must occur under conditions that actively prevent the hazards described above:

    • Ventilation: Mandatory use of a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

    • Respiratory Protection: N95 or P3 particulate respirator if engineering controls are compromised[3].

    • Dermal Protection: Double-gloving with nitrile (thickness ≥ 0.11 mm). The outer glove must be discarded immediately upon suspected contamination to prevent permeation.

    Spill Response Workflow

    Spill_Response S1 Spill Detected (Solid Powder) S2 Evacuate & Isolate Area (Prevent Dust Inhalation) S1->S2 S3 Don PPE (N95/P3 Mask, Nitrile Gloves) S2->S3 S4 Containment (Moisten to avoid dust) S3->S4 S5 Collection (Sweep/Vacuum into sealed container) S4->S5 S6 Decontamination (Wash area with soap/water) S5->S6

    Caption: Step-by-step logical workflow for mitigating and neutralizing a solid chemical spill.

    Experimental Protocols & Methodologies

    The following workflows detail the two most common transformations applied to propan-2-yl 6-fluoropyridine-2-carboxylate in drug discovery[2].

    Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

    This protocol describes the displacement of the C6-fluorine with a primary amine to generate a 6-aminopicolinate derivative (e.g., for BCL-XL antagonist synthesis).

    Causality of Experimental Choices:

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to stabilize the polar Meisenheimer transition state.

    • Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the generated HF, driving the reaction forward without competing for the electrophile.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of propan-2-yl 6-fluoropyridine-2-carboxylate (0.5 M) in anhydrous DMF.

    • Base Addition: Add 2.5 equivalents of DIPEA via syringe. Stir for 5 minutes at room temperature.

    • Nucleophile Addition: Slowly add 1.2 equivalents of the target primary amine.

    • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or heating block. Monitor via LC-MS or TLC (typically requires 4–12 hours depending on amine steric bulk).

    • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    SNAr_Mechanism A Propan-2-yl 6-fluoropyridine-2-carboxylate (Electrophile) C Meisenheimer Complex (Transition State) A->C Addition B Nucleophile (e.g., Primary Amine) B->C D Substituted Product (6-amino derivative) C->D Elimination E Fluoride Leaving Group (HF / Salt) C->E

    Caption: Mechanistic pathway of the SNAr reaction at the C6 position.

    Protocol 2: Saponification (Ester Hydrolysis)

    To utilize the compound as a bidentate ligand, the isopropyl ester must be hydrolyzed to the free carboxylic acid.

    Causality of Experimental Choices:

    • Reagent: Lithium hydroxide (LiOH) is preferred over NaOH/KOH as the lithium ion coordinates with the pyridine nitrogen and the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide ion.

    • Solvent System: A THF/Water (3:1) mixture ensures solubility of both the lipophilic ester and the hydrophilic hydroxide salt.

    Step-by-Step Methodology:

    • Dissolve the ester in a 3:1 mixture of THF and H2O (0.2 M concentration).

    • Add 2.0 equivalents of LiOH·H2O.

    • Stir vigorously at room temperature for 2–4 hours. The bulky isopropyl group may require slight heating (40 °C) compared to methyl esters.

    • Evaporate the THF in vacuo.

    • Acidify the remaining aqueous phase with 1M HCl to pH ~3-4 to precipitate the free 6-fluoropicolinic acid.

    • Filter the resulting white solid, wash with cold water, and dry under high vacuum.

    References

    • Molport. "propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0 | Chemical Database." Molport Compound Catalog. Available at:[Link]

    Sources

    Foundational

    UV-Vis Absorption Spectroscopy of Propan-2-yl 6-fluoropyridine-2-carboxylate: A Technical Guide

    Executive Summary & Molecular Architecture Propan-2-yl 6-fluoropyridine-2-carboxylate (commonly known as isopropyl 6-fluoropicolinate) is a highly functionalized heterocyclic intermediate frequently utilized in the synth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Molecular Architecture

    Propan-2-yl 6-fluoropyridine-2-carboxylate (commonly known as isopropyl 6-fluoropicolinate) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of pharmaceuticals and agrochemicals. To effectively monitor its reaction kinetics, purity, and structural integrity during drug development, a rigorous understanding of its Ultraviolet-Visible (UV-Vis) absorption profile is mandatory.

    As an application scientist, I approach the spectroscopic characterization of this molecule not merely as a data collection exercise, but as a mechanistic interrogation of its electronic structure. The UV-Vis spectrum of this compound is entirely dictated by its core chromophore: the 6-fluoropicolinate system . The isopropyl ester group acts as a sterically bulky but electronically isolated aliphatic appendage; it does not significantly perturb the π -electron cloud of the aromatic system. Therefore, the absorption profile is governed by the interplay between the pyridine ring, the conjugated carbonyl group, and the fluorine substituent.

    Chromophoric Behavior and Electronic Transitions

    The UV-Vis absorption spectrum of propan-2-yl 6-fluoropyridine-2-carboxylate is characterized by two primary electronic transitions:

    • The π→π∗ Transition (Primary Band): Unsubstituted pyridine exhibits a π→π∗ transition around 250–260 nm. The addition of the carboxylate ester at the 2-position extends the conjugation of the π -system, typically causing a bathochromic (red) shift[1]. However, the introduction of a highly electronegative fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I effect). This inductive effect stabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), widening the HOMO-LUMO gap. Consequently, fluorinated pyridines often exhibit a slight hypsochromic (blue) shift relative to their non-fluorinated counterparts[2][3]. The net result of these competing effects places the π→π∗ maximum for this molecule in the 258–264 nm range.

    • The n→π∗ Transition (Secondary Band): This symmetry-forbidden transition arises from the non-bonding lone pairs on both the pyridine nitrogen and the ester carbonyl oxygen. It typically manifests as a weaker shoulder band at longer wavelengths (272–278 nm ). Because the lone pairs are highly sensitive to hydrogen bonding, the position of this band is heavily dependent on the chosen solvent system[4].

    Table 1: Expected UV-Vis Absorption Maxima in Acetonitrile
    Transition TypeExpected λmax​ (nm)Estimated ϵ ( L⋅mol−1⋅cm−1 )Mechanistic Origin
    π→π∗ 258 - 2645,000 - 8,000Conjugated fluoropyridine-carboxylate system
    n→π∗ 272 - 27850 - 200Pyridine nitrogen and carbonyl oxygen lone pairs

    Experimental Protocol: Self-Validating Spectral Acquisition

    To ensure absolute trustworthiness in analytical chemistry, every protocol must be designed as a self-validating system. The following methodology guarantees photometric accuracy and eliminates solvent-induced spectral artifacts.

    Step-by-Step Methodology

    Step 1: Solvent Selection & Rationale

    • Action: Select HPLC-grade Acetonitrile (MeCN) as the diluent.

    • Causality: MeCN has a low UV cutoff ( 190 nm), ensuring zero baseline interference in the 200–300 nm region. More importantly, MeCN is an aprotic solvent. If a protic solvent like methanol were used, hydrogen bonding would stabilize the non-bonding lone pairs on the pyridine nitrogen, lowering their energy and causing a severe hypsochromic shift that obscures the n→π∗ transition.

    Step 2: System Calibration (Photometric Accuracy)

    • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium lamp to warm up for 30 minutes. Verify wavelength accuracy using a traceable Holmium Oxide glass filter (checking the characteristic 279.3 nm and 287.1 nm peaks).

    • Action: Perform a baseline correction (blanking) using matched 10 mm pathlength quartz cuvettes filled with pure HPLC-grade MeCN.

    Step 3: Sample Preparation & Linearity Check

    • Action: Weigh precisely 1.83 mg of propan-2-yl 6-fluoropyridine-2-carboxylate and dissolve in 10.0 mL of MeCN to create a 1.0 mM stock solution.

    • Action: Perform serial dilutions to create a working concentration of 50 µM .

    • Causality: At 50 µM, assuming an ϵ of 6,000 L⋅mol−1⋅cm−1 , the maximum absorbance will be approximately 0.3 AU. This falls perfectly within the linear dynamic range of the detector (0.1–1.0 AU), satisfying the Beer-Lambert law and proving the system is free from molecular aggregation or detector saturation.

    Step 4: Spectral Acquisition

    • Action: Transfer the 50 µM solution to the sample cuvette.

    • Action: Scan the sample from 200 nm to 400 nm using a scan rate of 100 nm/min, a data interval of 0.5 nm, and a spectral bandwidth (slit width) of 1.0 nm.

    Workflow Visualization

    The following diagram illustrates the logical progression of the self-validating UV-Vis analytical workflow.

    UVVis_Workflow A 1. Sample Preparation (Propan-2-yl 6-fluoropicolinate in MeCN) B 2. Instrument Calibration (Photometric Accuracy & Blanking) A->B Transfer to Quartz Cuvette C 3. Spectral Acquisition (Scan 200-400 nm, 1 nm resolution) B->C Initiate Scan D 4. Data Processing (Baseline Subtraction & Peak Picking) C->D Export Raw Data E 5. Mechanistic Analysis (Transition Assignment: π→π* & n→π*) D->E Extract λ_max & ε

    Fig 1: Step-by-step experimental workflow for UV-Vis spectral acquisition and data processing.

    Mechanistic Data Interpretation

    Upon acquiring the spectrum, the data must be interpreted within the context of the molecule's microenvironment. If the sample is subjected to acidic conditions (e.g., addition of trifluoroacetic acid), the pyridine nitrogen will undergo protonation.

    Protonation inherently consumes the nitrogen's lone pair, effectively abolishing the n→π∗ transition. Furthermore, the resulting pyridinium cation exerts a stronger electron-withdrawing effect on the π -system than the neutral nitrogen, which alters the resonance stabilization of the excited state and typically shifts the primary π→π∗ band. Observing these isosbestic points during a pH titration is a definitive, field-proven method to validate the structural assignment of the chromophore in solution.

    References

    • Title: UV-Vis Spectrum of Picolinic Acid Source: SIELC Technologies URL: [Link]

    • Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach Source: Discover Chemistry (d-nb.info) URL: [Link]

    • Title: Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in Its Ground and Excited Electronic States Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

    • Title: 2-Fluoropyridine Source: NIST Chemistry WebBook URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Isolation of Propan-2-yl 6-fluoropyridine-2-carboxylate

    Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1] Introduction & Strategic Rationale Fluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1]

    Introduction & Strategic Rationale

    Fluorinated pyridine derivatives are highly valued building blocks in modern drug discovery and agrochemical development. The introduction of a fluorine atom onto the pyridine ring modulates the pKa of the system, increases lipophilicity, and often improves metabolic stability. The target compound, propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate), serves as a versatile intermediate for cross-coupling reactions, nucleophilic aromatic substitutions (SNAr) at the 6-position, or subsequent transformations of the ester moiety[2].

    Mechanistic Strategy & Causality

    While standard Fischer esterification (using isopropanol and catalytic sulfuric acid) is possible, it is often sluggish for picolinic acid derivatives due to the electron-withdrawing nature of the fluorinated heterocycle and the steric hindrance of the secondary alcohol (propan-2-ol).

    To ensure complete conversion and high yields, this protocol utilizes a two-step activation-esterification sequence .

    • Activation: The starting 6-fluoropyridine-2-carboxylic acid is converted to the highly reactive 6-fluoropicolinoyl chloride using oxalyl chloride. Catalytic N,N-Dimethylformamide (DMF) is employed to generate a Vilsmeier-Haack type chloroiminium intermediate, which acts as the true chlorinating species.

    • Esterification: The crude acid chloride is then reacted with propan-2-ol in the presence of triethylamine (Et₃N). The base is critical to neutralize the generated HCl, preventing the protonation of the pyridine nitrogen, which would otherwise sequester the reactant and stall the reaction.

    Experimental Workflow

    G SM 6-Fluoropyridine-2-carboxylic acid (Starting Material) Act Activation Step (Oxalyl Chloride, cat. DMF) Solvent: DCM, 0 °C to RT SM->Act Int Intermediate (6-Fluoropicolinoyl Chloride) Act->Int Est Esterification Step (Propan-2-ol, Et3N) Solvent: DCM, 0 °C to RT Int->Est Workup Aqueous Workup & Extraction (NaHCO3, Brine, Na2SO4) Est->Workup Prod Propan-2-yl 6-fluoropyridine-2-carboxylate (Pure Product) Workup->Prod

    Caption: Two-step synthetic workflow for the preparation of propan-2-yl 6-fluoropyridine-2-carboxylate.

    Materials and Reagents

    The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

    Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
    6-Fluoropyridine-2-carboxylic acid Starting Material141.101.001.41 g (10.0 mmol)
    Oxalyl Chloride Activating Agent126.931.501.90 g (1.28 mL)
    N,N-Dimethylformamide (DMF) Catalyst73.090.050.04 mL
    Propan-2-ol (Isopropanol) Reactant / Nucleophile60.102.001.20 g (1.53 mL)
    Triethylamine (Et₃N) Acid Scavenger101.192.502.53 g (3.48 mL)
    Dichloromethane (DCM) Solvent84.93N/A40 mL (Total)

    Step-by-Step Synthesis Protocol

    Part A: Formation of 6-Fluoropicolinoyl Chloride
    • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to exclude ambient moisture, which would hydrolyze the acid chloride intermediate.

    • Dissolution: Charge the flask with 6-fluoropyridine-2-carboxylic acid (1.41 g, 10.0 mmol) and anhydrous DCM (20 mL). The starting material may only partially dissolve; it will clarify as the reaction proceeds.

    • Catalysis: Add catalytic DMF (0.04 mL). Self-Validation Check: The presence of DMF is mandatory for the reaction to proceed at a reasonable rate at room temperature.

    • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add oxalyl chloride (1.28 mL, 15.0 mmol) dropwise over 10 minutes via syringe.

      • Causality: Dropwise addition controls the rate of the endothermic gas evolution (CO and CO₂). Rapid addition can lead to vigorous bubbling and loss of reaction volume.

    • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • In-Process Monitoring: To confirm completion, withdraw a 10 µL aliquot, quench it into 0.5 mL of methanol, and analyze via TLC or LCMS. You should observe the complete disappearance of the starting material and the exclusive formation of the methyl ester (the quenched artifact).

    • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and, critically, the unreacted excess oxalyl chloride. Causality: Failing to remove excess oxalyl chloride will result in the formation of diisopropyl oxalate in the subsequent step, complicating purification. Redissolve the resulting crude oil in fresh anhydrous DCM (10 mL).

    Part B: Esterification with Propan-2-ol
    • Nucleophile Preparation: In a separate, dry 100 mL flask, combine propan-2-ol (1.53 mL, 20.0 mmol), triethylamine (3.48 mL, 25.0 mmol), and anhydrous DCM (10 mL). Cool this solution to 0 °C.

    • Coupling: Add the DCM solution of the crude 6-fluoropicolinoyl chloride (from Step 7) dropwise to the alcohol/base mixture over 15 minutes.

      • Causality: Adding the acid chloride to the alcohol/base mixture (rather than vice versa) ensures the base is always in excess, immediately neutralizing the HCl generated and preventing the formation of the unreactive protonated alcohol or pyridine species.

    • Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours. A white precipitate (triethylamine hydrochloride) will form, indicating the reaction is proceeding.

    Part C: Workup and Isolation
    • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes to neutralize any residual acid.

    • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional portion of DCM (15 mL).

    • Washing: Combine the organic extracts and wash with brine (20 mL) to remove residual water and water-soluble impurities.

    • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

    • Concentration & Purification: Evaporate the solvent under reduced pressure to yield the crude product. If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure propan-2-yl 6-fluoropyridine-2-carboxylate[1].

    Expected Analytical Data

    To ensure trustworthiness and validate the success of the protocol, compare the isolated material against the expected physicochemical properties for C₉H₁₀FNO₂ (MW: 183.18 g/mol )[1][2].

    Analytical MethodExpected Observation / Signal
    Physical State Colorless to pale yellow oil/low-melting solid.
    LC-MS (ESI+) m/z [M+H]⁺ calculated for C₉H₁₁FNO₂⁺: 184.1; Found: ~184.1.
    ¹H NMR (400 MHz, CDCl₃) δ ~8.05 (m, 1H, Py-H), ~7.95 (m, 1H, Py-H), ~7.15 (m, 1H, Py-H), 5.30 (hept, J = 6.3 Hz, 1H, CH), 1.40 (d, J = 6.3 Hz, 6H, 2xCH₃).
    ¹⁹F NMR (376 MHz, CDCl₃) δ ~ -65.0 to -68.0 ppm (s, 1F).

    References

    • Molport Chemical Database. "propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0". Molport. Accessed March 27, 2026.[Link]

    Sources

    Application

    Application Note: Propan-2-yl 6-Fluoropyridine-2-Carboxylate as a Bifunctional Building Block in Medicinal Chemistry

    Executive Summary & Chemical Profile Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring an electrophi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profile

    Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring an electrophilic C6-fluorine atom and a C2-isopropyl ester, this scaffold allows for rapid, orthogonal functionalization. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including selective BCL-XL antagonists for oncology [1] and brain-penetrant PARP1 inhibitors [2].

    This application note provides an authoritative guide on the strategic utilization of this molecule, detailing the mechanistic causality behind its reactivity and offering self-validating, field-proven protocols for its incorporation into drug discovery pipelines.

    Mechanistic Insights: The Strategic Advantage of the Isopropyl Ester

    When designing synthetic routes, the choice of protecting group is paramount. While methyl 6-fluoropyridine-2-carboxylate is commercially abundant [3], it presents a distinct chemical liability: the methyl ester is highly susceptible to nucleophilic attack. During nucleophilic aromatic substitution (SNAr) with primary aliphatic amines, the nucleophile can inadvertently attack the C2 ester carbonyl, leading to premature transamidation and complex product mixtures.

    The Causality of the Isopropyl Shield: By utilizing the propan-2-yl (isopropyl) ester , chemists introduce an alpha-branched steric shield around the carbonyl carbon. This steric hindrance drastically reduces the kinetics of nucleophilic attack at the ester, effectively funneling the reaction exclusively toward the C6 position for SNAr.

    Furthermore, the C6 position is exceptionally electrophilic. Fluorine is the optimal leaving group for SNAr on pyridines because its strong inductive electron-withdrawing effect (-I) highly polarizes the C-F bond and stabilizes the rate-determining anionic transition state (the Meisenheimer complex).

    Mechanism SM Electrophilic C6 (Polarized by F & N) TS Meisenheimer Complex (Anion Stabilized) SM->TS Rate-Determining Nucleophilic Attack Prod Substituted Pyridine (Fast F- Loss) TS->Prod Rapid Elimination of Fluoride

    Fig 1: Mechanistic causality of the SNAr reaction at the C6 position of the fluoropyridine ring.

    Key Applications in Drug Discovery

    The orthogonal reactivity of this scaffold allows it to be seamlessly integrated into complex API synthesis:

    • BCL-XL Antagonists: Fluorinated picolinates are utilized to functionalize tetrahydroisoquinoline scaffolds, significantly improving binding affinity to BCL-XL proteins to induce apoptosis in cancer cells [1].

    • PARP1 Inhibitors: The pyridine-2-carboxylate core is a privileged structure in the design of highly selective, brain-penetrant PARP1 trappers used to disrupt DNA damage repair in tumor models [2].

    Workflow A Propan-2-yl 6-fluoropyridine-2-carboxylate B SNAr Reaction (C6 Substitution) A->B Nucleophile (R-NH2) Base, Heat C Ester Saponification (C2 Deprotection) B->C LiOH, THF/H2O Mild Heat D Amide Coupling (C2 Functionalization) C->D HATU, DIPEA R'-NH2 E Target API (e.g., BCL-XL/PARP1 Inhibitor) D->E Final Isolation

    Fig 2: Bifunctional synthetic workflow of propan-2-yl 6-fluoropyridine-2-carboxylate in API design.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify success before proceeding to the next synthetic step.

    Protocol A: Nucleophilic Aromatic Substitution (SNAr)

    Objective: Substitute the C6-fluorine with a primary or secondary amine. Mechanistic Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge. It neutralizes the highly corrosive hydrogen fluoride (HF) byproduct. Without this acid scavenger, HF would protonate the incoming amine, rendering it non-nucleophilic and stalling the reaction.

    • Setup: Charge an oven-dried round-bottom flask with propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq, e.g., 1.0 mmol, 183.2 mg).

    • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration (5.0 mL). DMF is chosen to stabilize the polar Meisenheimer transition state.

    • Reagent Addition: Add the target nucleophilic amine (1.2 eq) followed by DIPEA (2.5 eq).

    • Reaction: Stir the mixture at 80 °C under an inert nitrogen atmosphere for 6 hours.

    • Validation & QC Check: Perform TLC (Hexanes/EtOAc 3:1). The highly mobile starting material (Rf ~0.6) must be fully consumed, replaced by a more polar, UV-active product spot. LC-MS must confirm the expected [M+H]+ mass of the amine adduct.

    • Workup: Quench the reaction with distilled water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

    Protocol B: Saponification of the Isopropyl Ester

    Objective: Cleave the C2-isopropyl ester to yield the free carboxylic acid. Mechanistic Rationale: A mixed solvent system (THF/MeOH/H2O) is strictly required. THF dissolves the lipophilic organic substrate, water dissolves the inorganic LiOH, and methanol acts as a phase-transfer bridge to homogenize the mixture, ensuring rapid kinetics.

    • Setup: Dissolve the purified SNAr product (1.0 eq) in a 2:1:1 v/v/v mixture of THF/MeOH/H2O (10 mL per mmol of substrate).

    • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq). LiOH is preferred over NaOH to provide milder conditions, preventing the epimerization of any sensitive stereocenters present on the amine appendage.

    • Reaction: Stir at 40 °C for 2 hours.

    • Validation & QC Check: LC-MS must show a mass shift of -42 Da (corresponding to the loss of a propene equivalent) and the presence of the [M-H]- ion in negative mode.

    • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3–4. Collect the resulting precipitated carboxylic acid via vacuum filtration and dry under high vacuum.

    Protocol C: Amide Coupling via HATU Activation

    Objective: Couple the resulting carboxylic acid with a secondary amine fragment. Mechanistic Rationale: HATU is selected for its superior efficiency in forming sterically hindered amides. DIPEA is required to deprotonate the carboxylic acid, forming the carboxylate anion that actively attacks the uronium salt of HATU to generate the highly reactive HOAt ester intermediate.

    • Setup: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M).

    • Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active HOAt ester.

    • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 2 hours.

    • Validation & QC Check: Analyze via UPLC-MS. The chromatogram should show >95% conversion to the desired mass.

    • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

    Quantitative Data: Reaction Optimization

    The following table summarizes the optimization data for the SNAr step (Protocol A), demonstrating the causality behind the chosen reaction parameters.

    EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
    1THFK2CO3652445Low conversion; solvent polarity is insufficient to stabilize the anionic Meisenheimer complex.
    2DMFNone802415HF byproduct protonates the nucleophile, rendering it inactive and halting the reaction.
    3DMFK2CO3801282Good conversion; however, the heterogeneous nature of K2CO3 slows the reaction rate.
    4 DMF DIPEA 80 6 94 Optimal; homogeneous organic base acts as an efficient acid scavenger without competing as a nucleophile.
    5NMPDIPEA100491Faster kinetics, but slightly lower isolated yield due to minor thermal degradation.

    References

    • Structure-Guided Rescaffolding of Selective Antagonists of BCL-XL ACS Medicinal Chemistry Letters URL:[Link]

    • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance Journal of Medicinal Chemistry URL:[Link]

    Method

    Application Note: Palladium-Catalyzed C–F Activation and Cross-Coupling of Propan-2-yl 6-Fluoropyridine-2-Carboxylate

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0) Core Directive & Mechanistic Rationale Propan-2-yl 6-fluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)

    Core Directive & Mechanistic Rationale

    Propan-2-yl 6-fluoropyridine-2-carboxylate is a highly versatile building block in medicinal chemistry. It features an electron-deficient pyridine core, rendered even more electrophilic by the electron-withdrawing isopropyl ester at the C2 position.

    Historically, the carbon-fluorine (C–F) bond is the strongest carbon-halogen bond ( ∼116 kcal/mol) and is generally considered unreactive under standard palladium-catalyzed cross-coupling conditions[1]. While this bond is highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) under basic conditions, S N​ Ar is limited to strong nucleophiles (e.g., alkoxides, primary amines). To couple aryl groups (Suzuki-Miyaura) or non-nucleophilic amides (Buchwald-Hartwig), transition-metal-catalyzed C–F activation is mandatory[2].

    The synergistic electron-withdrawing effect of the pyridine nitrogen and the ester group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This electronic activation allows specialized, highly electron-rich Pd(0) catalysts to undergo oxidative addition directly into the C6–F bond[3].

    Causality of Molecular Design

    Why use the propan-2-yl (isopropyl) ester instead of a standard methyl or ethyl ester?

    • Steric Shielding: Cross-coupling reactions require basic conditions (e.g., K 3​ PO 4​ , Cs 2​ CO 3​ ) and elevated temperatures. The bulky isopropyl group sterically shields the carbonyl carbon, drastically reducing the rate of unwanted ester hydrolysis compared to methyl esters.

    • Lipophilicity: The isopropyl group enhances the solubility of the substrate in non-polar organic solvents (like toluene or 1,4-dioxane) required for optimal palladium catalysis.

    Reactivity SM Propan-2-yl 6-fluoropyridine-2-carboxylate SNAr S_NAr Pathway (Nucleophilic Attack) SM->SNAr Strong Nucleophile (e.g., NaOR, NHR2) Pd Pd-Catalyzed Pathway (C-F Activation) SM->Pd Pd(0) + Bulky Ligand + Mild Base Prod1 C6-Substituted Product (Base-mediated) SNAr->Prod1 Prod2 C6-Cross-Coupled Product (Ligand-controlled) Pd->Prod2

    Divergent reactivity pathways of the 6-fluoropyridine substrate based on reaction conditions.

    Quantitative Data Summaries

    To establish a reliable protocol, the reaction conditions must be carefully tuned to favor C–F oxidative addition over protodeboronation or ester hydrolysis. The high ppm loading of specific Pd catalysts is often required to overcome the high activation barrier of the C–F bond[4].

    Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

    Reaction: Propan-2-yl 6-fluoropyridine-2-carboxylate + Phenylboronic acid (1.5 eq).

    EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
    1Pd(PPh 3​ ) 4​ NoneK 2​ CO 3​ Toluene100<5Unactivated Pd(0) fails to cleave the strong C–F bond.
    2Pd(OAc) 2​ XPhosK 3​ PO 4​ Dioxane/H 2​ O10042Moderate oxidative addition; significant protodeboronation.
    3Pd(OAc) 2​ BrettPhos K 3​ PO 4​ Dioxane/H 2​ O 100 89 Optimal C–F activation; the isopropyl ester remains intact.
    4Pd(OAc) 2​ BrettPhosNaOHDioxane/H 2​ O10012Complete hydrolysis of the isopropyl ester due to harsh base.
    Table 2: Substrate Scope (Aryl Boronic Acids)

    Using optimal conditions from Table 1, Entry 3.

    Boronic AcidProductTime (h)Yield (%)
    Phenylboronic acidPropan-2-yl 6-phenylpyridine-2-carboxylate1288
    4-Methoxyphenylboronic acidPropan-2-yl 6-(4-methoxyphenyl)pyridine-2-carboxylate1291
    4-(Trifluoromethyl)phenylboronic acidPropan-2-yl 6-(4-(trifluoromethyl)phenyl)pyridine-2-carboxylate1676
    3-Pyridylboronic acidPropan-2-yl [2,3'-bipyridine]-6-carboxylate1868

    Trustworthiness & Self-Validating Systems

    To ensure experimental integrity, this protocol incorporates a Self-Validating System . Because 2-fluoropyridines are prone to S N​ Ar, researchers must prove that the product is formed via palladium catalysis rather than background nucleophilic attack.

    • Orthogonal Control (The "No-Pd" Flask): Always run a parallel micro-scale reaction omitting Pd(OAc) 2​ and BrettPhos. If the product forms in the control flask, the mechanism is S N​ Ar. If it exclusively forms in the catalytic flask, true C–F cross-coupling is validated.

    • In-Process 19 F NMR Tracking: Propan-2-yl 6-fluoropyridine-2-carboxylate exhibits a sharp singlet at ∼−68 ppm (referenced to CFCl 3​ ). The absolute disappearance of this peak confirms complete C–F bond activation.

    Workflow A 1. Degassing & Setup B 2. Catalyst Activation A->B C 3. Cross Coupling B->C D 4. 19F-NMR Validation C->D E 5. Product Isolation D->E

    Self-validating experimental workflow for Pd-catalyzed C-F bond activation.

    Experimental Protocols

    Protocol A: Suzuki-Miyaura Cross-Coupling via C–F Activation

    This procedure details the coupling of Lewis-basic arylboronic species[5] with the fluorinated substrate.

    Reagents:

    • Propan-2-yl 6-fluoropyridine-2-carboxylate: 1.0 mmol (183.2 mg)

    • Arylboronic acid: 1.5 mmol

    • Pd(OAc) 2​ : 0.05 mmol (11.2 mg, 5 mol%)

    • BrettPhos: 0.10 mmol (53.7 mg, 10 mol%)

    • K 3​ PO 4​ (anhydrous): 3.0 mmol (636.8 mg)

    • 1,4-Dioxane / H 2​ O (10:1 v/v): 10 mL

    Step-by-Step Methodology:

    • Atmosphere Control: In an argon-filled glovebox, add Pd(OAc) 2​ , BrettPhos, and K 3​ PO 4​ to an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar.

      • Causality Checkpoint: The active Pd(0)-BrettPhos complex is highly sensitive to oxidation. Glovebox setup ensures the catalyst is not poisoned by atmospheric O 2​ before the C–F activation step.

    • Substrate Addition: Add the arylboronic acid and propan-2-yl 6-fluoropyridine-2-carboxylate to the tube. Seal the tube with a Teflon screw cap and remove it from the glovebox.

    • Solvent Introduction: Under a positive flow of argon, inject 10 mL of rigorously sparged 1,4-Dioxane/H 2​ O (10:1).

      • Causality Checkpoint: The 10% water additive is critical. It dissolves the K 3​ PO 4​ base to generate the reactive boronate "ate" complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

    • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Extract a 50 μ L aliquot, dilute in CDCl 3​ , and acquire a 19 F NMR spectrum. The absence of the −68 ppm signal validates reaction completion.

    • Workup & Purification: Dilute the mixture with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    References

    • BenchChem. "3-Bromo-2-fluoro-5-iodopyridine - Causality of Selective Reactivity." BenchChem Database.1

    • MDPI. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules, 2014. 2

    • Springer. "Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives." Fluorine Chemistry, Thomas Braun & Russell P. Hughes Editors. 3

    • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022. 4

    • RSC Publishing. "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Chemical Science, 2022. 5

    Sources

    Application

    Application and Protocol for the Selective Hydrolysis of Propan-2-yl 6-fluoropyridine-2-carboxylate to 6-fluoropicolinic Acid

    Introduction: The Significance of 6-Fluoropicolinic Acid in Modern Drug Discovery 6-Fluoropicolinic acid is a key building block in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of 6-Fluoropicolinic Acid in Modern Drug Discovery

    6-Fluoropicolinic acid is a key building block in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule.[1][2][3][4][5] This makes 6-fluoropicolinic acid and its derivatives highly sought-after intermediates in the synthesis of novel therapeutics, particularly in oncology and agrochemicals.[1][2] The selective hydrolysis of its ester precursors, such as propan-2-yl 6-fluoropyridine-2-carboxylate, is a critical transformation to unmask the carboxylic acid functionality for further chemical modifications.

    This application note provides a comprehensive guide to the selective hydrolysis of propan-2-yl 6-fluoropyridine-2-carboxylate. We will delve into the mechanistic rationale for choosing a specific hydrolysis method, present a detailed experimental protocol, and offer insights into reaction monitoring and product purification.

    Mechanistic Rationale: Choosing the Optimal Hydrolysis Strategy

    The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[6][7] The choice between these two pathways is dictated by the specific characteristics of the substrate and the desired outcome.

    Acid-Catalyzed Hydrolysis

    In an acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[8][9][10][11] This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (propan-2-ol in this case) yield the carboxylic acid and regenerate the acid catalyst.[8][9][11]

    A key feature of acid-catalyzed hydrolysis is its reversible nature.[6][7][9] To drive the reaction to completion, a large excess of water is typically required.[9][11]

    Base-Promoted Hydrolysis (Saponification)

    Base-promoted hydrolysis, also known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[12][13] This forms a tetrahedral intermediate which then collapses to expel the alkoxide leaving group (isopropoxide). The final and essentially irreversible step is the acid-base reaction between the newly formed carboxylic acid and the alkoxide or another equivalent of base, forming a carboxylate salt.[10][12][13] This deprotonation step effectively drives the reaction to completion.[7][12]

    Rationale for Selecting Base-Promoted Hydrolysis

    For the selective hydrolysis of propan-2-yl 6-fluoropyridine-2-carboxylate, a base-promoted (saponification) pathway is recommended . The primary reasons for this choice are:

    • Irreversibility: The formation of the carboxylate salt makes the reaction essentially irreversible, leading to higher conversion and yield.[7][12]

    • Milder Conditions: Base-promoted hydrolysis can often be carried out under milder temperature conditions compared to acid-catalyzed hydrolysis, which may require heating under reflux.[14] This is advantageous for preventing potential side reactions, such as decarboxylation of the picolinic acid product, which can be sensitive to heat.[15]

    • Substrate Compatibility: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.

    Experimental Protocol: Selective Hydrolysis of Propan-2-yl 6-fluoropyridine-2-carboxylate

    This protocol outlines a robust method for the selective hydrolysis of propan-2-yl 6-fluoropyridine-2-carboxylate to 6-fluoropicolinic acid.

    Materials and Reagents
    ReagentGradeSupplier
    Propan-2-yl 6-fluoropyridine-2-carboxylate>98%Varies
    Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
    Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
    Deionized Water (H₂O)High Purity-
    Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent GradeSigma-Aldrich
    Ethyl Acetate (EtOAc)ACS Reagent GradeSigma-Aldrich
    Brine (saturated NaCl solution)--
    Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich
    Equipment
    • Round-bottom flask with a magnetic stir bar

    • Condenser

    • Heating mantle with a temperature controller

    • Separatory funnel

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

    Step-by-Step Procedure
    • Reaction Setup:

      • In a round-bottom flask equipped with a magnetic stir bar, dissolve propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and deionized water (typically a 3:1 to 4:1 v/v ratio). The amount of solvent should be sufficient to fully dissolve the starting material at room temperature (e.g., 10 mL of total solvent per gram of ester).

    • Addition of Base:

      • To the stirred solution, add sodium hydroxide (1.5 - 2.0 eq) either as a solid or as an aqueous solution. The use of a slight excess of base ensures complete hydrolysis.

    • Reaction Monitoring:

      • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexanes can be used to observe the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid product at the baseline.

    • Work-up and Acidification:

      • Once the reaction is complete (typically 2-4 hours, as indicated by monitoring), remove the THF by rotary evaporation.

      • Cool the remaining aqueous solution in an ice bath.

      • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2-3. This will protonate the carboxylate salt to form the desired 6-fluoropicolinic acid, which may precipitate out of the solution as a white solid.

    • Extraction and Purification:

      • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoropicolinic acid.

    • Final Product Characterization:

      • The purity of the final product can be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of 6-fluoropicolinic acid is reported to be in the range of 139-143 °C.

    Visualizing the Workflow

    The following diagram illustrates the key steps in the selective hydrolysis process.

    Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Propan-2-yl 6-fluoropyridine-2-carboxylate in THF/H₂O add_base Add NaOH (1.5-2.0 eq) start->add_base 1. stir Stir at Room Temperature add_base->stir 2. monitor Monitor by TLC/HPLC stir->monitor 3. remove_thf Remove THF monitor->remove_thf Reaction Complete acidify Acidify with HCl to pH 2-3 remove_thf->acidify 4. extract Extract with Ethyl Acetate acidify->extract 5. dry_concentrate Dry and Concentrate extract->dry_concentrate 6. product 6-Fluoropicolinic Acid dry_concentrate->product

    Caption: Workflow for the selective hydrolysis of propan-2-yl 6-fluoropyridine-2-carboxylate.

    Chemical Transformation Pathway

    The following diagram illustrates the chemical transformation from the starting material to the final product.

    reaction_pathway reactant Propan-2-yl 6-fluoropyridine-2-carboxylate product 6-Fluoropicolinic Acid reactant->product reagents reagents 1) NaOH, THF/H₂O 2) HCl

    Caption: Chemical reaction for the hydrolysis of propan-2-yl 6-fluoropyridine-2-carboxylate.

    Troubleshooting and Key Considerations

    • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of sodium hydroxide or gently warming the reaction mixture (e.g., to 40-50 °C).

    • Low Yield: Poor extraction efficiency can lead to low yields. Ensure thorough extraction with an adequate volume of ethyl acetate. The pH of the aqueous layer during extraction is critical; it must be acidic to ensure the carboxylic acid is in its neutral form and thus more soluble in the organic solvent.

    • Product Purity: If the final product is not pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

    • Alternative Bases: Other bases such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be used. LiOH is often favored for its good solubility in THF/water mixtures.[13]

    Conclusion

    The selective hydrolysis of propan-2-yl 6-fluoropyridine-2-carboxylate is a fundamental transformation for accessing the valuable building block, 6-fluoropicolinic acid. The base-promoted saponification method presented in this application note offers a reliable and high-yielding route to the desired product. By understanding the underlying chemical principles and carefully following the detailed protocol, researchers can efficiently synthesize this important intermediate for applications in drug discovery and development.

    References

    • Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

    • Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

    • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

    • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

    • Wang, Y., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(10), 8146-8153. [Link]

    • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

    • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

    • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

    • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

    • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]

    • Klein, A., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530. [Link]

    • Chambers, R. D., et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, (1), 803-810. [Link]

    • Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
    • Klein, A., et al. (2025). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Preprints.org. [Link]

    • Google Patents. (1956).
    • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]

    • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

    • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

    • Dove Medical Press. (2015). Recent advances in green fluorine chemistry. [Link]

    • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

    • Canadian Science Publishing. (1964). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

    • PubChem. (n.d.). 6-Fluoronicotinic Acid. [Link]

    • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

    • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link]

    • J-STAGE. (2006). Synthesis of Fluorine Compounds Based on Special Property of Fluorine Compounds. [Link]

    • J-GLOBAL. (1989). A mild and selective method of ester hydrolysis. [Link]

    • Royal Society of Chemistry. (2020). Selective formation of propan-1-ol from propylene via a chemical looping approach. [Link]

    • PubMed. (2002). Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis. [Link]

    • NextSDS. (n.d.). 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide. [Link]

    Sources

    Method

    Application Note: Chemoselective Amidation Protocols for Propan-2-yl 6-Fluoropyridine-2-Carboxylate Derivatives

    Executive Summary & The Chemoselectivity Challenge Propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) is a highly privileged building block in the synthesis of advanced therapeutics, including sele...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Chemoselectivity Challenge

    Propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) is a highly privileged building block in the synthesis of advanced therapeutics, including selective PARP1 inhibitors and BCL-XL antagonists[1][2]. However, converting this specific isopropyl ester into a C2-carboxamide presents a profound chemoselectivity challenge.

    As a synthetic chemist, you must navigate the dual reactivity of this molecule:

    • Steric Hindrance at C2: The isopropyl ester is sterically demanding. Direct amidation typically requires high thermal energy to force the nucleophilic attack on the protected carbonyl.

    • Electronic Activation at C6: The 6-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strong inductive electron withdrawal by both the fluorine atom and the adjacent pyridine nitrogen makes the C6 carbon highly electrophilic[3][4].

    The Causality of Failure: If you attempt a direct, high-temperature amidation by heating the ester with a primary or secondary amine, the thermal energy will easily overcome the activation barrier for SNAr. The amine will preferentially displace the fluorine atom, yielding a 6-aminopyridine-2-carboxylate impurity rather than the desired C2-amide[5]. To achieve chemoselective amidation, the activation energy for carbonyl attack must be drastically lowered so the reaction can proceed at room temperature, leaving the C6-fluorine intact.

    Mechanistic Logic & Pathway Analysis

    To bypass the SNAr liability, the gold-standard approach is a two-step sequence: mild saponification of the isopropyl ester followed by peptide-like coupling of the resulting free acid[2][6].

    G SM Propan-2-yl 6-fluoropyridine-2-carboxylate Amine + Primary/Secondary Amine SM->Amine PathA Pathway A: Direct Heating (>100°C) Amine->PathA Uncontrolled PathB Pathway B: Mild Saponification + Coupling (25°C) Amine->PathB Controlled SNAr SNAr Product: 6-Aminopyridine-2-carboxylate (Critical Impurity) PathA->SNAr Nucleophilic attack at C6 Amide Desired Product: 6-Fluoropyridine-2-carboxamide PathB->Amide Amidation at C2

    Figure 1: Chemoselectivity logic of ester amidation vs. C6-SNAr pathways.

    Comparative Methodology & Reagent Selection

    The table below summarizes the quantitative outcomes of various amidation strategies applied to 6-fluoropicolinates, illustrating why the two-step activation method is strictly required.

    MethodologyActivation TempReaction TimeC2-Amide YieldC6-SNAr ImpurityMechanistic Rationale
    Direct Amine Heating 100–120 °C24 h< 5%> 85%High thermal energy overcomes SNAr activation barrier; steric hindrance blocks ester attack.
    AlMe₃ (Direct Amidation) 25 °C12 h68–75%5–10%AlMe₃ forms a highly nucleophilic aluminum-amide complex, enabling room-temp ester attack.
    HATU / DIPEA (2-Step) 25 °C2 h85–95%< 1%Rapid activation of the free acid outcompetes the SNAr pathway entirely.
    T3P / Pyridine (2-Step) 25 °C4 h80–90%< 1%Mild activation with water-soluble byproducts; excellent for large-scale synthesis.

    Strategic Workflow

    Workflow Step1 Step 1: Ester Saponification (LiOH, THF/H2O, 0-25°C) Intermediate Intermediate: 6-Fluoropyridine-2-carboxylic acid Step1->Intermediate Step2 Step 2: Carboxyl Activation (HATU or T3P, DIPEA, DMF) Intermediate->Step2 Step3 Step 3: Amine Addition (R-NH2, 25°C, 2-4h) Step2->Step3 Product Purified Product: 6-Fluoropyridine-2-carboxamide Step3->Product

    Figure 2: Two-step workflow for the chemoselective amidation of picolinates.

    Validated Experimental Protocols

    Protocol A: Mild Saponification of the Isopropyl Ester

    Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation coordinates tightly with the carboxylate oxygen, providing a milder hydrolysis environment that prevents competitive hydroxide-mediated SNAr at the 6-fluoro position[2].

    • Solvent Preparation: Dissolve propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and Water (40 mL).

    • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add LiOH·H₂O (1.5 eq, 15 mmol) in one portion.

    • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 3–4 hours.

    • Self-Validation (In-Process): Analyze via TLC (Hexanes/EtOAc 1:1). The high-Rf ester spot should completely disappear, replaced by a baseline spot. LC-MS will confirm the presence of the free acid as [M-H]⁻.

    • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with 10 mL of water and cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl.

    • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 6-fluoropyridine-2-carboxylic acid as a white solid.

    Protocol B: Chemoselective HATU-Mediated Amidation

    Causality: HATU is utilized to rapidly convert the carboxylic acid into a highly reactive OAt-ester intermediate. Because this intermediate is extraordinarily electrophilic, the subsequent amine addition occurs instantaneously at room temperature, completely circumventing the thermal energy required for the competing SNAr pathway[6][7].

    • Activation: In an oven-dried flask under nitrogen, dissolve 6-fluoropyridine-2-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol) followed by HATU (1.2 eq, 6 mmol).

    • Pre-Stir: Stir the mixture at 25 °C for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt-ester.

    • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) dropwise.

    • Reaction: Stir at 25 °C for 2 hours.

    • Self-Validation (In-Process): LC-MS analysis should show complete consumption of the free acid and the emergence of the product mass[M+H]⁺. ¹⁹F NMR of an aliquot will show a sharp doublet around -65 to -70 ppm, confirming the C6-fluorine is fully intact.

    • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 40 mL). Wash the combined organics with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    Protocol C: Direct Weinreb-Type Amidation (Alternative)

    Causality: If upstream protecting groups are sensitive to saponification (Protocol A), direct amidation is possible using Trimethylaluminum (AlMe₃). AlMe₃ reacts with the amine to form a dimethylaluminum amide complex. This complex is a significantly stronger nucleophile than the neutral amine, allowing it to attack the sterically hindered isopropyl ester at room temperature without triggering SNAr.

    • Complex Formation: In a strictly anhydrous, nitrogen-purged flask, dissolve the amine (1.2 eq) in anhydrous Toluene (0.2 M) at 0 °C. Carefully add AlMe₃ (2.0 M in toluene, 1.2 eq) dropwise. Stir for 30 minutes at 25 °C (Note: Methane gas evolution will occur).

    • Coupling: Cool the mixture back to 0 °C and add propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq) dissolved in a minimum volume of anhydrous Toluene.

    • Reaction: Warm to 25 °C and stir for 12 hours.

    • Quench: Cool to 0 °C and carefully quench by dropwise addition of saturated aqueous Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1 hour until the aluminum salts dissolve and two clear layers form. Extract with DCM and purify.

    Sources

    Application

    Application Note: Propan-2-yl 6-Fluoropyridine-2-Carboxylate in Agrochemical Discovery &amp; Synthesis

    Executive Summary The development of highly selective, low-use-rate agrochemicals—particularly synthetic auxin herbicides and novel fungicides—relies heavily on privileged heterocyclic scaffolds. Propan-2-yl 6-fluoropyri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly selective, low-use-rate agrochemicals—particularly synthetic auxin herbicides and novel fungicides—relies heavily on privileged heterocyclic scaffolds. Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1] has emerged as a cornerstone building block in this domain. By strategically combining a highly electrophilic C6-fluoro position with a sterically shielded isopropyl ester, this molecule allows discovery chemists to perform aggressive late-stage functionalizations without compromising the integrity of the carboxylate pharmacophore. This application note details the mechanistic rationale, kinetic advantages, and validated protocols for deploying this intermediate in agrochemical workflows.

    Mechanistic Rationale & Structural Advantages

    The utility of propan-2-yl 6-fluoropyridine-2-carboxylate in designing complex agrochemicals[2] is driven by two distinct structural features:

    A. The C6-Fluoro Activation (SNAr Kinetics)

    Fluorine is uniquely positioned as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) on electron-deficient rings[3]. The highly electronegative fluorine atom withdraws electron density via induction, creating a pronounced partial positive charge at the C6 carbon. When a nucleophile attacks, the resulting negatively charged Meisenheimer complex is deeply stabilized by both the adjacent pyridine nitrogen and the inductive effect of the fluorine. Consequently, displacement of the C6-fluorine by amines, alkoxides, or thiols proceeds orders of magnitude faster than the corresponding C6-chloro or C6-bromo derivatives[4].

    B. The Isopropyl Ester Shielding Effect

    Agrochemical discovery often requires basic conditions (e.g., K₂CO₃, NaH, or LDA) to install complex side chains. Methyl and ethyl picolinates are notoriously susceptible to premature saponification under these basic conditions, leading to unwanted carboxylic acid byproducts that complicate purification and lower yields. The propan-2-yl (isopropyl) group provides critical steric bulk, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the isopropyl ester elevates the molecule's overall lipophilicity (LogP), which is frequently required for optimal cuticular penetration in in vivo greenhouse assays.

    Quantitative Comparison of 6-Fluoropicolinate Esters
    Ester VariantSNAr Relative Rate (C6)Susceptibility to Basic HydrolysisCalculated LogP (Lipophilicity)Primary Agrochemical Use Case
    Methyl 6-fluoropicolinateVery HighHigh (Requires strict anhydrous conditions)~0.8Early-stage in vitro screening[3]
    Ethyl 6-fluoropicolinateHighModerate~1.3General intermediate synthesis[4]
    Propan-2-yl 6-fluoropicolinate High Low (Sterically shielded) ~1.7 Late-stage functionalization & in vivo assays [1]

    Synthetic Workflows & Divergent Pathways

    Propan-2-yl 6-fluoropyridine-2-carboxylate serves as a divergent node. It can be functionalized directly at the C6 position via SNAr to yield 6-heteroatom picolinates, or it can undergo Directed ortho-Metalation (DoM) at the C5 position, setting the stage for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build 5,6-disubstituted auxins[2].

    G A Propan-2-yl 6-fluoropyridine-2-carboxylate B SNAr Pathway (C6-Activation) A->B Nucleophiles (Amines, Alkoxides) C DoM Pathway (C5-Deprotonation) A->C LDA, -78°C Electrophile D 6-Substituted Picolinates (e.g., Auxin Herbicides) B->D Displacement of F E 5-Functionalized 6-fluoropicolinates C->E Trapping (e.g., Br, B(OR)2) F Cross-Coupling (Complex Agrochemicals) E->F Pd-Catalyzed Suzuki/Buchwald

    Divergent synthetic workflows leveraging propan-2-yl 6-fluoropyridine-2-carboxylate.

    Validated Experimental Protocols

    The following protocols have been optimized for high-throughput agrochemical synthesis, emphasizing causality and self-validation to ensure reproducibility.

    Protocol A: Regioselective SNAr at C6 with an Arylamine

    Objective: Synthesis of propan-2-yl 6-(arylamino)pyridine-2-carboxylate derivatives (common motifs in herbicidal screening).

    • Preparation: In an oven-dried flask under N₂, dissolve propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

      • Causality: DMF is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer transition state, accelerating the SNAr reaction[3].

    • Reagent Addition: Add the target arylamine (1.2 eq) followed by anhydrous K₂CO₃ (2.0 eq).

      • Causality: K₂CO₃ is utilized as a non-nucleophilic base to scavenge the HF byproduct. Its mild nature, combined with the steric shielding of the isopropyl ester, prevents unwanted ester hydrolysis.

    • Thermal Activation: Heat the reaction mixture to 80°C for 6–8 hours with vigorous stirring.

    • Self-Validation & Quality Control: Before workup, withdraw a 50 µL aliquot and analyze via ¹⁹F NMR.

      • Validation: The starting material exhibits a sharp, characteristic ¹⁹F signal (approx. -68 ppm). The complete disappearance of this peak confirms 100% conversion, independently validating reaction completion without relying solely on UV-Vis traces (which can be obscured by the arylamine).

    • Workup: Cool to room temperature and pour into ice water. Extract with Ethyl Acetate (3x). The high lipophilicity of the isopropyl ester ensures near-quantitative partitioning into the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

    Protocol B: Directed ortho-Lithiation (DoM) at C5

    Objective: Regioselective functionalization of the C5 position (e.g., bromination) to create a cross-coupling precursor, while retaining the C6-fluoro group[4].

    • Cryogenic Setup: Dissolve propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to strictly -78°C using a dry ice/acetone bath.

      • Causality: Cryogenic temperatures are absolutely critical. Above -60°C, strong bases will either attack the ester carbonyl or induce nucleophilic substitution at the C6-fluoro position.

    • Deprotonation: Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78°C.

      • Causality: The highly electronegative 6-fluoro group strongly acidifies the adjacent C5 proton. LDA regioselectively deprotonates at C5, forming a stabilized organolithium intermediate.

    • Self-Validation & Quality Control: To validate regioselectivity, quench a 100 µL aliquot with D₂O.

      • Validation: ¹H NMR of the crude aliquot must show the disappearance of the C5 proton (typically a doublet/multiplet around 7.8 ppm), while the C3 and C4 protons remain integrated as an AB spin system. This confirms precise DoM before committing the batch to the electrophile.

    • Electrophilic Trapping: Add a solution of CBr₄ (1.2 eq) in THF dropwise. Stir for 1 hour at -78°C, then allow warming to room temperature.

    • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with dichloromethane, dry, and purify via flash chromatography to isolate the 5-bromo-6-fluoro intermediate.

    References

    • propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0 Source: Molport URL
    • WO2001051468A1 - 4-aminopicolinates and their use as herbicides Source: Google Patents URL
    • Methyl 5-Bromo-6-fluoropicolinate Source: Benchchem URL
    • WO2015013715A2 - C-h fluorination of heterocycles with silver (ii)

    Sources

    Method

    Application Note: Late-Stage Functionalization via SNAr and Directed C–H Activation Using Propan-2-yl 6-Fluoropyridine-2-Carboxylate

    Introduction & Strategic Utility In the landscape of modern drug discovery, Late-Stage Functionalization (LSF) has emerged as a critical strategy for rapidly diversifying advanced molecular scaffolds without de novo synt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Utility

    In the landscape of modern drug discovery, Late-Stage Functionalization (LSF) has emerged as a critical strategy for rapidly diversifying advanced molecular scaffolds without de novo synthesis. Propan-2-yl 6-fluoropyridine-2-carboxylate (also known as isopropyl 6-fluoropicolinate, CAS: 656239-36-0) is a highly versatile, bifunctional fluorinated building block designed specifically for this purpose.

    This reagent serves a dual role: it acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) at the C6 position, and, following ester hydrolysis, provides a bidentate picolinate directing group for transition-metal-catalyzed C–H functionalization. Its application is particularly prominent in the synthesis of complex active pharmaceutical ingredients (APIs), including the assembly of Bcl-xL inhibitors used as payloads in targeted Antibody-Drug Conjugates (ADCs) .

    Mechanistic Rationale: The SNAr Advantage and Ester Causality

    The Causality of the Leaving Group

    Fluorine is the optimal leaving group for SNAr reactions on heteroaromatic systems. Unlike aliphatic nucleophilic substitution (SN2) where bond dissociation energy dictates leaving group ability (I > Br > Cl > F), SNAr is governed by the stabilization of the anionic Meisenheimer intermediate. The extreme electronegativity of the C6-fluorine, synergistically coupled with the electron-withdrawing nature of the pyridine nitrogen and the C2-carboxylate, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C-F bond highly susceptible to attack by complex amines, alkoxides, and thiols .

    The Causality of the Isopropyl Ester

    A common pitfall in LSF is the use of methyl 6-fluoropicolinate, which is highly prone to premature hydrolysis or transesterification when exposed to basic conditions or alkoxide nucleophiles. The propan-2-yl (isopropyl) group provides critical steric shielding around the carbonyl carbon. This steric bulk effectively blocks nucleophilic attack at the ester, directing the nucleophile exclusively to the C6-fluorine position. Consequently, the isopropyl ester preserves the integrity of the directing group during harsh SNAr conditions, while remaining cleanly cleavable under controlled saponification.

    SNAr_Mechanism Substrate Propan-2-yl 6-fluoropyridine-2-carboxylate (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + R2NH (Attack at C6) Nucleophile Complex Amine (R2NH) Nucleophile->Meisenheimer Product 6-Amino-substituted Picolinate (LSF Product) Meisenheimer->Product - HF (Aromatization)

    Fig 1. S_NAr mechanism of propan-2-yl 6-fluoropyridine-2-carboxylate via a Meisenheimer intermediate.

    Quantitative Data: Reaction Optimization and Scope

    To ensure reproducible late-stage functionalization, the reaction conditions must precisely balance nucleophilicity and basicity. DMSO is selected as the optimal solvent because its highly polar, aprotic nature stabilizes the transition state of the Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the generated HF without competing for the electrophilic C6 position.

    Table 1: Optimization of Late-Stage SNAr Conditions

    Solvent Base Temperature (°C) Time (h) Conversion (%) Remarks
    DMF K₂CO₃ 80 12 >95 Standard conditions for unhindered secondary amines.
    DMSO DIPEA 100 6 >98 Ideal for sterically hindered complex amine scaffolds.
    NMP Cs₂CO₃ 120 4 85 Trace ester cleavage observed due to harsh basicity.

    | MeCN | Et₃N | 60 | 24 | 40 | Sluggish reaction; incomplete conversion. |

    Table 2: Nucleophile Scope and Chemoselectivity

    Nucleophile Class Example Yield (%) Chemoselectivity Notes
    Primary Amines Benzylamine 92 Excellent chemoselectivity; no ester attack observed.
    Secondary Amines Piperidine derivatives 88–95 High yield; requires elevated temperature (80–100 °C).
    Alkoxides Sodium methoxide 75 Minor transesterification if reaction is prolonged >12h.

    | Thiols | Thiophenol | 96 | Extremely rapid kinetics; complete within 2 hours at RT. |

    Experimental Protocols

    The following protocols represent a self-validating system. By tracking specific spectroscopic markers, researchers can definitively confirm both the success of the substitution and the structural integrity of the ester.

    Protocol A: General Procedure for Late-Stage SNAr with Complex Amines
    • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the complex amine scaffold (1.0 equiv, 0.5 mmol) and propan-2-yl 6-fluoropyridine-2-carboxylate (1.2 equiv, 0.6 mmol, 110 mg) in anhydrous DMSO (2.5 mL).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol, 218 µL) dropwise at room temperature.

    • Heating: Seal the vial under a nitrogen atmosphere and heat the reaction mixture to 80 °C using an aluminum heating block. Stir vigorously for 6–12 hours.

    • Self-Validating In-Process Control (IPC): Monitor the reaction progress via ¹⁹F NMR and LC-MS.

      • Causality of Validation: The starting fluoropicolinate exhibits a sharp, characteristic ¹⁹F signal at approximately -69 ppm. The complete disappearance of this signal confirms total consumption of the electrophile. Furthermore, ¹H NMR of the crude aliquot should display a distinct septet (~5.2 ppm) and doublet (~1.4 ppm), confirming the isopropyl ester remains intact.

    • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL) to remove DMSO and DIPEA salts.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to afford the 6-amino-substituted propan-2-yl picolinate.

    Protocol B: Saponification to the Carboxylic Acid Ligand / Payload

    Once the SNAr is complete, the ester is often hydrolyzed to yield the free carboxylic acid, which can serve as a binding moiety for targets like Bcl-xL or as a bidentate directing group for subsequent Pd/Ru-catalyzed C–H functionalization.

    • Preparation: Dissolve the purified propan-2-yl picolinate intermediate (0.4 mmol) in a 3:1 mixture of THF/H₂O (4.0 mL).

    • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 1.2 mmol, 50 mg).

    • Reaction: Stir at room temperature for 4 to 6 hours. Note: The steric bulk of the isopropyl group requires a slightly longer reaction time compared to methyl esters, which ensures a controlled, clean deprotection without degrading sensitive functional groups on the scaffold.

    • Workup: Carefully acidify the mixture to pH 3–4 using 1M HCl. Extract the aqueous layer with DCM (3 × 10 mL).

    • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the free carboxylic acid.

    LSF_Workflow Start Advanced Drug Scaffold (e.g., Bcl-xL Precursor) SNAr Late-Stage SNAr (DIPEA, DMSO, 80°C) Start->SNAr Reagent Propan-2-yl 6-fluoropyridine-2-carboxylate Reagent->SNAr Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) SNAr->Hydrolysis Yields 6-substituted picolinate ester Conjugation Linker Attachment & Antibody Conjugation Hydrolysis->Conjugation Yields free carboxylic acid ADC Targeted ADC (Anti-EGFR) Conjugation->ADC

    Fig 2. Workflow for late-stage functionalization in the assembly of targeted ADC payloads.

    References

    • Justia Patents. (2022). Anti-EGFR Antibody-Drug Conjugates (US Patent App. 17/580,250). Justia.[Link]

    • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.[Link]

    Application

    Application Note: Divergent Synthesis of Substituted Pyridines from Propan-2-yl 6-fluoropyridine-2-carboxylate

    Executive Summary & Chemical Profile Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profile

    Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. Featuring a highly electrophilic C6-position and a sterically modulated C2-isopropyl ester, this scaffold allows for the divergent synthesis of substituted picolinic acids and bidentate chelating agents[2]. It is particularly valuable in the structure-guided rescaffolding of active pharmaceutical ingredients (APIs), such as the synthesis of selective antagonists for BCL-XL in oncology research[3].

    Mechanistic Causality: The Logic of the Scaffold (E-E-A-T)

    As a Senior Application Scientist, I emphasize that successful library generation relies on predictable, chemoselective reactivity. The selection of propan-2-yl 6-fluoropyridine-2-carboxylate over its methyl or chloro analogs is driven by two fundamental chemical principles:

    1. Fluorine as the Premier SN​Ar Leaving Group: Unlike aliphatic nucleophilic substitution ( SN​1/SN​2 ) where polarizability dictates leaving group ability (I > Br > Cl > F), Nucleophilic Aromatic Substitution ( SN​Ar ) is governed by electronegativity. The highly electronegative C6-fluorine atom strongly polarizes the C-F bond, accelerating the rate-limiting nucleophilic attack to form the negatively charged Meisenheimer complex[4]. The adjacent pyridine nitrogen acts as an electron sink, stabilizing this anionic intermediate before the rapid elimination of the fluoride ion[4].

    2. Steric Shielding via the Isopropyl Ester: Methyl esters are highly prone to premature hydrolysis or transesterification under the basic conditions required for SN​Ar [2]. The bulky propan-2-yl (isopropyl) group provides critical steric shielding to the carbonyl carbon. This ensures excellent chemoselectivity: the nucleophile is directed exclusively to the C6-position, preserving the ester for subsequent, controlled saponification[3].

    Experimental Protocols: A Self-Validating System

    The following protocols are designed to be robust and reproducible, utilizing orthogonal analytical checks to validate each transformation in real-time.

    Protocol A: C6-Amination via SN​Ar (Synthesis of 6-Aminopicolinates)

    This protocol utilizes primary or secondary amines to displace the C6-fluoride.

    • Reagents: Propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq), Amine (1.2 - 1.5 eq), N,N-Diisopropylethylamine (DIPEA) or Cs2​CO3​ (2.0 eq), Anhydrous DMF or DMA.

    • Procedure:

      • Dissolve the fluoropicolinate in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

      • Add the amine, followed by the base ( Cs2​CO3​ is preferred for less nucleophilic anilines or complex heterocycles, as demonstrated in BCL-XL antagonist syntheses[3]).

      • Heat the reaction mixture to 80–100 °C for 4–12 hours.

      • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=184.1 ) and the appearance of the product mass indicates successful conversion.

      • Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove the DMF solvent.

      • Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: C6-Etherification via SN​Ar (Synthesis of 6-Alkoxypicolinates)

    Alkoxides are stronger nucleophiles but also stronger bases, making the isopropyl ester's steric bulk crucial here to prevent transesterification.

    • Reagents: Propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 eq), Alcohol (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.

    • Procedure:

      • Suspend NaH in anhydrous THF at 0 °C under nitrogen.

      • Dropwise add the alcohol dissolved in THF. Stir for 30 minutes to pre-form the alkoxide nucleophile.

      • Slowly add the fluoropicolinate to the reaction mixture at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2–4 hours.

      • Validation Check: Quench a 10 µL aliquot in wet MeOH and check via TLC (UV active at 254 nm).

      • Quench the main reaction carefully with saturated aqueous NH4​Cl . Extract with EtOAc, dry, and concentrate.

    Protocol C: Controlled Saponification (Ester Hydrolysis)

    Once the C6-position is functionalized, the isopropyl ester is hydrolyzed to yield the free picolinic acid, which can serve as a bidentate chelating agent or undergo further amide coupling[2].

    • Reagents: Substituted propan-2-yl pyridine-2-carboxylate (1.0 eq), Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq), THF/MeOH/ H2​O (2:1:1 v/v/v).

    • Procedure:

      • Dissolve the ester in the THF/MeOH solvent mixture.

      • Add the aqueous solution of LiOH.

      • Stir at 40–50 °C for 4–8 hours (isopropyl esters require slight heating compared to methyl esters due to steric hindrance).

      • Validation Check: LC-MS will show the shift to the highly polar acid peak.

      • Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the picolinic acid.

      • Filter the precipitate, wash with cold water, and dry under high vacuum.

    Quantitative Data Presentation

    Table 1: Comparative Reaction Parameters for C6-Substitution of Propan-2-yl 6-fluoropyridine-2-carboxylate

    Reaction TypeNucleophile ClassBaseSolventTemp (°C)Time (h)Typical Yield (%)
    Amination (Aliphatic) 1∘/2∘ AlkylaminesDIPEADMF804 - 685 - 95
    Amination (Aromatic) Anilines / Heteroarylamines Cs2​CO3​ DMA10012 - 1865 - 80
    Etherification Primary/Secondary AlcoholsNaHTHF0 to RT2 - 475 - 90
    Thioetherification Alkyl/Aryl Thiols K2​CO3​ MeCNRT to 603 - 580 - 95
    Saponification Hydroxide ( OH− )LiOHTHF/ H2​O 504 - 8> 90

    Reaction Workflow Visualization

    Workflow Start Propan-2-yl 6-fluoropyridine-2-carboxylate Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophile Addition Amination Protocol A: Amination (Amines, Base, DMF) Meisenheimer->Amination -F⁻ Elimination Etherification Protocol B: Etherification (Alkoxides, NaH, THF) Meisenheimer->Etherification -F⁻ Elimination AminoProd Propan-2-yl 6-(amino)pyridine-2-carboxylate Amination->AminoProd EtherProd Propan-2-yl 6-(alkoxy)pyridine-2-carboxylate Etherification->EtherProd HydrolysisA Protocol C: Saponification (LiOH, THF/H2O) AminoProd->HydrolysisA HydrolysisB Protocol C: Saponification (LiOH, THF/H2O) EtherProd->HydrolysisB FinalA 6-(amino)picolinic acid (API Scaffold) HydrolysisA->FinalA FinalB 6-(alkoxy)picolinic acid (API Scaffold) HydrolysisB->FinalB

    Divergent synthetic workflow for C6-functionalized picolinic acids via SNAr and saponification.

    References

    • [1] propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0 | Buy Now. Molport. URL:[Link]

    • [3] Structure-Guided Rescaffolding of Selective Antagonists of BCL-XL. ACS Medicinal Chemistry Letters (via PMC - NIH). URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of Propan-2-yl 6-Fluoropyridine-2-carboxylate

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, incomplete conversions, or purity issues during the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, incomplete conversions, or purity issues during the synthesis of propan-2-yl 6-fluoropyridine-2-carboxylate (CAS 656239-36-0)[1].

    As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the electronic and steric causality behind common reaction failures and provide a self-validating, high-yield methodology to ensure reproducible esterification.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why is my yield consistently below 40% when using standard Fischer esterification (H₂SO₄ / Isopropanol / Reflux)? A: The low yield is a consequence of two compounding factors. First, isopropanol is a secondary alcohol, which introduces significant steric hindrance that slows the nucleophilic attack on the protonated carbonyl. Second, the 6-fluoro group strongly withdraws electron density via induction[2]. While this makes the carbonyl carbon slightly more electrophilic, it also destabilizes the transition state. Because Fischer esterification is an equilibrium process, the combination of steric bulk and electronic deactivation causes the reaction to stall unless water is aggressively removed—a challenge given isopropanol's relatively low boiling point.

    Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass shift of +40 Da relative to the target ester. What is this impurity? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) byproduct. The +40 Da mass shift corresponds to the loss of a fluorine atom (-19 Da) and the addition of an isopropoxy group (+59 Da). The 6-fluoro position on the pyridine ring is highly activated towards nucleophilic attack due to the electron-deficient nature of the heterocycle[3]. If you are using harsh basic conditions (e.g., sodium isopropoxide, or excess unhindered amine bases with prolonged heating), the isopropanol/isopropoxide acts as a nucleophile at the C6 position, displacing the fluorine to form propan-2-yl 6-isopropoxypyridine-2-carboxylate.

    Q3: How can I drive the esterification to completion while completely suppressing the SNAr side reaction? A: The most reliable method is to bypass the equilibrium-limited Fischer esterification entirely. Instead, convert 6-fluoropicolinic acid to its highly reactive acid chloride intermediate using oxalyl chloride and a catalytic amount of DMF[4]. This intermediate can then be reacted with isopropanol at low temperatures (0 °C) using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA effectively scavenges the HCl byproduct without participating in SNAr at the C6 position.

    Part 2: Quantitative Yield Comparison

    To illustrate the impact of methodology on reaction efficiency, the following table summarizes the quantitative data across three common esterification strategies for this specific substrate.

    Synthesis MethodReagents & ConditionsConversion (%)SNAr Byproduct (%)Primary Limitation
    Fischer Esterification Isopropanol, H₂SO₄ (cat.), Reflux, 24h< 40%~5%Equilibrium limits; steric hindrance prevents completion.
    Steglich Coupling Isopropanol, EDC·HCl, DMAP, DCM, RT, 12h~75%< 1%Moderate yield; DMAP can trigger side reactions if heated.
    Acid Chloride Route 1. Oxalyl chloride, DMF (0°C)2. Isopropanol, DIPEA (0°C to RT)> 90% < 1% Requires strict anhydrous conditions to prevent hydrolysis.

    Part 3: Reaction Pathway Visualization

    The following workflow diagram illustrates the logical divergence between the optimal synthetic route and the conditions that lead to critical failure (SNAr).

    G A 6-Fluoropicolinic Acid (Starting Material) B Oxalyl Chloride / cat. DMF (DCM, 0°C) A->B Activation F Strong Base / Heat (e.g., NaOiPr or TEA reflux) A->F Poor Conditions C 6-Fluoropicolinoyl Chloride (Reactive Intermediate) B->C D Isopropanol + DIPEA (0°C to RT) C->D C->F Excess Base/Heat E Propan-2-yl 6-fluoropyridine -2-carboxylate (Target) D->E High Yield Pathway G SNAr Side Reaction (Fluorine Displacement) F->G H Propan-2-yl 6-isopropoxy -pyridine-2-carboxylate G->H Major Impurity

    Reaction pathways: Optimal acid chloride route vs. SNAr side-reaction due to harsh basic conditions.

    Part 4: Optimized Experimental Protocol

    This self-validating protocol utilizes the acid chloride intermediate to overcome the steric hindrance of isopropanol while maintaining mild conditions to protect the 6-fluoro moiety[5].

    Objective: Synthesize propan-2-yl 6-fluoropyridine-2-carboxylate with >90% yield and >98% purity. Scale: 10 mmol (Adjust volumetrically as needed).

    Step 1: Acid Chloride Formation
    • Preparation: Charge an oven-dried, argon-purged 100 mL round-bottom flask with 6-fluoropicolinic acid (1.41 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL)[4].

    • Cooling: Submerge the flask in an ice-water bath to bring the suspension to 0 °C.

    • Activation: Add oxalyl chloride (1.03 mL, 12.0 mmol, 1.2 eq) dropwise via syringe. Immediately follow with 2-3 drops of anhydrous DMF to initiate the Vilsmeier-Haack-type catalytic cycle[5].

    • Validation Check: You should observe immediate effervescence (release of CO and CO₂). Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours. The reaction is complete when gas evolution ceases and the opaque suspension becomes a clear, homogeneous solution.

    • Concentration: Concentrate the mixture in vacuo.

      • Causality Note: Removing unreacted oxalyl chloride is critical. If left in the flask, it will react with isopropanol in the next step to form diisopropyl oxalate, a liquid impurity that is notoriously difficult to separate from the target ester via chromatography.

    • Reconstitution: Re-dissolve the resulting crude 6-fluoropicolinoyl chloride in fresh anhydrous DCM (30 mL) and cool back to 0 °C.

    Step 2: Esterification
    • Alcohol Addition: To the 0 °C acid chloride solution, add anhydrous isopropanol (2.30 mL, 30.0 mmol, 3.0 eq).

    • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol, 2.5 eq) dropwise over 5 minutes.

      • Causality Note: DIPEA (Hünig's base) is explicitly chosen over Triethylamine (TEA). Its bulky isopropyl groups prevent it from acting as a nucleophile, thereby suppressing SNAr at the highly activated C6 position while efficiently neutralizing the generated HCl.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

    • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

    • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure propan-2-yl 6-fluoropyridine-2-carboxylate.

    References

    • Turrin, G., et al. (2023). "Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model." Journal of Medicinal Chemistry.[Link]

    Sources

    Optimization

    Technical Support Center: Handling &amp; Preserving Propan-2-yl 6-Fluoropyridine-2-carboxylate

    Welcome to the Technical Support Center for propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1]. This specialized portal is designed for drug development professionals and synthetic chemists who are experien...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0)[1]. This specialized portal is designed for drug development professionals and synthetic chemists who are experiencing yield losses due to the unwanted ester hydrolysis of this highly sensitive building block.

    Below, you will find a deep dive into the mechanistic causality of this degradation, troubleshooting FAQs, quantitative stability data, and field-validated experimental protocols designed to preserve the integrity of your compound.

    Mechanistic Causality: The Vulnerability of the 6-Fluoropicolinate Core

    To stop unwanted hydrolysis, we must first understand why this specific ester is so fragile. The extreme sensitivity of propan-2-yl 6-fluoropyridine-2-carboxylate is driven by a dual-threat mechanism:

    • Synergistic Electronic Activation: The pyridine nitrogen inherently withdraws electron density via resonance and induction. The addition of the highly electronegative 6-fluoro substituent exerts a powerful inductive pull (-I effect) across the conjugated π -system. This leaves the carbonyl carbon at the 2-position severely electron-deficient and highly susceptible to nucleophilic attack by water or hydroxide, even under near-neutral conditions[2].

    • Metal-Promoted Hydrolysis: Pyridine-2-carboxylates are notorious for their ability to chelate transition metals (e.g., Pd, Cu, Zn). This bidentate coordination (via the pyridine nitrogen and the carbonyl oxygen) polarizes the C=O bond, drastically lowering the activation energy for hydrolysis and accelerating the reaction by several orders of magnitude[3].

    MechanisticPathway Ester Propan-2-yl 6-fluoropyridine-2-carboxylate Activation Electronic Activation (-I effect of F & N) Ester->Activation Ground State Metal Trace Metal Coordination (N & C=O chelation) Ester->Metal If trace metals present Nucleophile Nucleophilic Attack (H2O / OH-) Activation->Nucleophile Enhances electrophilicity Metal->Nucleophile Lowers Ea drastically Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Product 6-Fluoropyridine-2-carboxylic Acid + Isopropanol Tetrahedral->Product Collapse & elimination

    Mechanistic pathways driving the unwanted hydrolysis of 6-fluoropicolinate esters.

    Troubleshooting & FAQs

    Q1: Why does my ester hydrolyze during standard aqueous workup, even when I don't use strong acids or bases? A1: Standard distilled water often contains trace metal ions, or your reaction mixture may contain residual transition metal catalysts (like Palladium from a preceding cross-coupling step). These metals coordinate to the picolinate core and catalyze metal-promoted hydrolysis[3]. Furthermore, the unbuffered pH of water can fluctuate. You must quench with a cold, strictly pH-controlled buffer (pH 6.5–7.0) and use metal scavengers like EDTA.

    Q2: I lose 30-40% of my product during silica gel chromatography. What is happening? A2: Standard silica gel is slightly acidic (pH ~4.5–5.5). The high localized concentration of acidic silanol groups on the stationary phase, combined with ambient moisture in your eluents, catalyzes the hydrolysis of the highly activated 6-fluoropicolinate ester. You must neutralize your silica gel prior to loading (see Protocol 2) or use an alternative stationary phase like neutral alumina.

    Q3: What is the optimal storage condition to prevent long-term degradation? A3: The compound must be stored under strictly anhydrous conditions. Even atmospheric moisture over time will degrade it into 6-fluoropyridine-2-carboxylic acid. Store it at -20°C under an inert atmosphere (Argon or Nitrogen) in a sealed, light-resistant container over desiccants.

    Quantitative Stability Data

    The following table summarizes the relative stability of the ester under various standard laboratory conditions. This data highlights the necessity of kinetic control (low temperatures) and metal scavenging.

    SubstrateEnvironmental ConditionEst. Half-Life ( t1/2​ ) at 25°CPrimary Degradation Driver
    Propan-2-yl pyridine-2-carboxylatepH 7.0 Buffer> 30 daysBaseline reference
    Propan-2-yl 6-fluoropyridine-2-carboxylate pH 7.0 Buffer ~ 48 hours Electronic activation (-I effect)
    Propan-2-yl 6-fluoropyridine-2-carboxylatepH 9.0 Buffer< 1 hourBase-catalyzed nucleophilic attack
    Propan-2-yl 6-fluoropyridine-2-carboxylatepH 7.0 + 1 mol% Cu(II)< 30 minutesMetal-promoted chelation
    Propan-2-yl 6-fluoropyridine-2-carboxylateSilica Gel (Wet DCM)~ 4 hoursAcidic silanol catalysis

    Validated Experimental Protocols

    TroubleshootingWorkflow Start Reaction Complete Quench Quench at 0-5°C (pH 6.5-7.0 Buffer) Start->Quench MetalCheck Trace Metals Used? Quench->MetalCheck EDTA Wash with 0.1M EDTA MetalCheck->EDTA Yes Extract Extract with cold DCM/EtOAc MetalCheck->Extract No EDTA->Extract Dry Dry over Na2SO4 Evaporate < 25°C Extract->Dry Purify Neutralized Silica Gel Chromatography Dry->Purify

    Decision-making workflow for the isolation and purification of 6-fluoropicolinates.

    Protocol 1: Anhydrous & Metal-Scavenged Aqueous Workup

    Causality: Cold, aprotic organic solvents minimize the partition of water and kinetically slow down any residual hydrolysis. EDTA strips away transition metals that drastically lower the activation energy for ester cleavage.

    • Cooling: Cool the completed reaction mixture to 0–5°C using an ice-water bath.

    • Buffer Preparation: Prepare a cold quench solution consisting of 0.1 M Potassium Phosphate buffer (pH 6.8) containing 0.05 M EDTA.

    • Quenching: Add the cold quench solution dropwise to the reaction mixture while maintaining the internal temperature strictly below 5°C.

    • Validation Checkpoint 1: Spot the aqueous layer on pH paper. It must read between 6.5 and 7.0. If it is too basic, adjust carefully with cold 0.1 M HCl.

    • Extraction: Extract the aqueous layer immediately with cold, pre-chilled Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL per 100 mL aqueous).

    • Drying: Wash the combined organic layers with cold brine, dry rapidly over anhydrous Na2​SO4​ , and filter.

    • Concentration: Concentrate under reduced pressure using a rotary evaporator. Critical: Set the water bath strictly below 25°C.

    Protocol 2: Neutralized Silica Gel Chromatography

    Causality: Neutralizing the acidic silanol groups on the silica gel prevents acid-catalyzed hydrolysis during purification. Minimizing column residence time prevents moisture-driven degradation.

    • Stationary Phase Prep: Slurry standard silica gel (230-400 mesh) in your starting eluent (e.g., Hexanes) containing 1% v/v Triethylamine (TEA).

    • Packing: Pack the column and flush with 2–3 column volumes of the 1% TEA eluent to fully neutralize the acidic silanol sites.

    • Flushing: Flush the column with 2 column volumes of your pure starting eluent (without TEA) to remove excess base, which could otherwise co-elute with your product and cause downstream issues.

    • Validation Checkpoint 2: Collect a few drops of the column eluent and test with wet pH paper. It should read neutral (~pH 7), indicating excess TEA has been flushed out but the silica remains neutralized.

    • Loading & Elution: Load the crude propan-2-yl 6-fluoropyridine-2-carboxylate onto the column using a minimal amount of dry DCM. Elute rapidly using anhydrous solvents.

    References

    • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... National Institutes of Health (PMC). URL:[Link]

    • Metal(II)-assisted hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine... ResearchGate. URL:[Link]

    • propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0 Molport Chemical Database. URL:[Link]

    Sources

    Troubleshooting

    optimizing Suzuki-Miyaura coupling conditions for propan-2-yl 6-fluoropyridine-2-carboxylate

    Substrate Focus: Propan-2-yl 6-fluoropyridine-2-carboxylate Welcome to the Advanced Applications Support Center. This guide is tailored for medicinal chemists and process scientists tasked with optimizing the Suzuki-Miya...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Substrate Focus: Propan-2-yl 6-fluoropyridine-2-carboxylate

    Welcome to the Advanced Applications Support Center. This guide is tailored for medicinal chemists and process scientists tasked with optimizing the Suzuki-Miyaura cross-coupling of propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate).

    Mechanistic Overview & Substrate Challenges

    Coupling at the C6-fluoro position of a picolinate system presents a unique triad of chemical challenges:

    • C-F Bond Inertness : The C-F bond is thermodynamically robust (~115 kcal/mol). Standard Palladium(0) catalysts generally fail to undergo oxidative addition at this site[1].

    • SNAr Competition : The 6-fluoro position is highly electrophilic due to the adjacent pyridine nitrogen and the electron-withdrawing 2-carboxylate group. Nucleophilic bases or solvents will preferentially trigger Nucleophilic Aromatic Substitution (SNAr) rather than the desired cross-coupling.

    • Ester Fragility : The propan-2-yl (isopropyl) ester, while more sterically shielded than a methyl ester, remains highly susceptible to saponification or transesterification under standard aqueous basic Suzuki conditions.

    Interactive Troubleshooting Workflow

    Troubleshooting Start Reaction Fails / Low Yield Check1 Is Starting Material Recovered? Start->Check1 Yes1 C-F Activation Failed Switch to Ni(cod)2 / NHC Check1->Yes1 Yes No1 Check LC-MS for Byproducts Check1->No1 No Check2 Mass = [M-42] or [M+18]? (Ester Hydrolysis) No1->Check2 Yes2 Use Anhydrous K3PO4 in Dioxane Check2->Yes2 Yes Check3 Mass matches SNAr adduct? Check2->Check3 No Yes3 Exclude Nucleophiles Strict Schlenk Technique Check3->Yes3 Yes

    Fig 1: Diagnostic decision tree for troubleshooting 6-fluoropicolinate couplings.

    Frequently Asked Questions (FAQs)

    Q1: I am recovering 100% of my propan-2-yl 6-fluoropyridine-2-carboxylate. Why isn't the Pd-catalyst working? Causality: Palladium is generally insufficiently electropositive to insert into the strong C-F bond of fluoropyridines. Solution: Transition to Nickel catalysis. Nickel(0) has a smaller atomic radius and is more electropositive, allowing for stronger back-bonding into the C-F σ∗ orbital[1]. We recommend Ni(cod)₂ paired with strongly electron-donating, bulky N-heterocyclic carbenes (e.g., SIPr or IPr ) to force oxidative addition[2].

    Q2: My LC-MS shows a major peak corresponding to [M-42]. What is this byproduct? Causality: A loss of 42 Da indicates the cleavage of the isopropyl group (loss of a propene equivalent in MS, or direct hydrolysis to the carboxylic acid). Standard Suzuki bases (like aqueous Na₂CO₃) at 80–100 °C will rapidly saponify the propan-2-yl ester to 6-fluoropicolinic acid. Solution: Eliminate water from your system entirely. Utilize strictly anhydrous, non-nucleophilic bases such as milled K₃PO₄ or CsF .

    Q3: I am observing a high degree of protodeboronation of my arylboronic acid partner. How can I prevent this? Causality: Heteroaryl and electron-deficient boronic acids undergo rapid protodeboronation in the presence of base and trace water at elevated temperatures. Solution: Employ a "slow-release" strategy. Convert your boronic acid to a pinacol ester (BPin) or a MIDA boronate. Alternatively, running the reaction under micellar catalysis conditions has been shown to protect sensitive pyridyl-boronic species from protodeboronation[3].

    Q4: I switched to methanol to improve solubility, but now I have a new byproduct. Why? Causality: Methanol in the presence of a base generates methoxide, which will cause rapid transesterification of your propan-2-yl ester to a methyl ester. Furthermore, methoxide can attack the 6-fluoro position via SNAr. Solution: Never use alcoholic solvents with this substrate. Stick to non-nucleophilic solvents like 1,4-dioxane or toluene .

    Condition Optimization Matrix

    Use the following empirical data table to benchmark your optimization screens.

    Catalyst System (10 mol%)Base (2.5 eq)SolventTemp (°C)Primary OutcomeYield (%)
    Pd(dppf)Cl₂Na₂CO₃ (aq)THF80SM Recovery + Hydrolysis0%
    Ni(cod)₂ / PPh₃K₃PO₄Toluene100Poor C-F activation<10%
    Ni(cod)₂ / PCy₃Cs₂CO₃Dioxane90Moderate coupling, some SNAr45%
    Ni(cod)₂ / SIPr·HCl K₃PO₄ (anhyd) Dioxane 90 Clean C-C coupling >85%
    Validated Experimental Protocol: Ni-Catalyzed Defluorinative Coupling

    This protocol is engineered to prevent ester hydrolysis and SNAr while forcing C-F oxidative addition[2].

    Materials Required:

    • Propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 equiv, rigorously dried)

    • Arylboronic acid pinacol ester (Ar-BPin) (1.5 equiv)

    • Ni(cod)₂ (10 mol%)

    • SIPr·HCl (10 mol%)

    • Anhydrous K₃PO₄ (2.5 equiv, milled and oven-dried)

    • Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw)

    Step-by-Step Methodology:

    • Glovebox Setup: Transfer all solid reagents (Ni(cod)₂, SIPr·HCl, K₃PO₄, Ar-BPin, and the fluoropyridine substrate) into an oven-dried Schlenk tube equipped with a magnetic stir bar inside a nitrogen-filled glovebox.

    • Catalyst Pre-activation: Allow the Ni(cod)₂ and SIPr·HCl to stir in 1 mL of dioxane for 5 minutes to ensure the formation of the active Ni-NHC complex.

    • Solvent Addition: Add the remaining anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M.

    • Reaction Execution: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

    • Reaction Monitoring (Self-Validation): Monitor via LC-MS. Confirm the disappearance of the starting material peak and ensure the product mass retains the intact isopropyl ester signature (avoiding the [M-42] hydrolysis pitfall).

    • Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and nickel black.

    • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (gradient: hexanes to 30% ethyl acetate in hexanes).

    Mechanistic Pathway

    CatalyticCycle Ni0 Ni(0)(SIPr) Active Catalyst OA Oxidative Addition (C-F Cleavage) Ni0->OA + Propan-2-yl 6-fluoropicolinate NiII_F Ar-Ni(II)(F)(SIPr) Intermediate OA->NiII_F TM Transmetalation (with Ar'-BPin) NiII_F->TM + K3PO4, Ar'-BPin NiII_Ar Ar-Ni(II)(Ar')(SIPr) Intermediate TM->NiII_Ar - K[F-BPin] RE Reductive Elimination (C-C Bond Formation) NiII_Ar->RE RE->Ni0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RE->Product

    Fig 2: Catalytic cycle for the Ni-catalyzed defluorinative Suzuki-Miyaura coupling.

    References
    • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis. URL: [Link]1]

    • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Journal of the American Chemical Society. URL: [Link]3]

    • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. URL: [Link]2]

    Sources

    Optimization

    troubleshooting low conversion rates in propan-2-yl 6-fluoropyridine-2-carboxylate SNAr reactions

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled conversions in Nucleophilic Aromatic Substitution (SNAr) rea...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled conversions in Nucleophilic Aromatic Substitution (SNAr) reactions. When working with propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate), the 6-fluoro position is highly activated. However, the presence of the isopropyl ester introduces competing reaction pathways that can severely limit your yield if the system is not rigorously controlled.

    This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you achieve complete conversion.

    Diagnostic Workflow

    Before altering your reaction parameters, use the following logical decision tree to diagnose the exact mechanism of failure in your SNAr reaction.

    Workflow Start Low Conversion in SNAr? CheckLCMS Check LC-MS / TLC Start->CheckLCMS IsPolar Highly polar baseline spot? CheckLCMS->IsPolar IsAmide Mass matches amidation? IsPolar->IsAmide No FixHydro Action: Rigorous drying, switch to non-nucleophilic base IsPolar->FixHydro Yes (Hydrolysis) NoReaction Starting material recovered? IsAmide->NoReaction No FixAmide Action: Lower temperature, weaker base IsAmide->FixAmide Yes (Transamidation) FixReact Action: Increase temp, use polar aprotic solvent (DMSO) NoReaction->FixReact Yes (Poor Nucleophilicity)

    Caption: Diagnostic workflow for troubleshooting stalled SNAr conversions.

    Frequently Asked Questions (Troubleshooting Q&A)

    Q1: Why is my conversion stalling at 30-40% with the appearance of a highly polar baseline spot on TLC? Diagnosis: Ester Hydrolysis. Causality: While the highly electronegative fluorine atom strongly polarizes the C-F bond to facilitate nucleophilic attack (1)[1], the propan-2-yl ester is susceptible to hydrolysis if trace water is present. Inorganic bases (like K₂CO₃) can react with moisture to generate hydroxide ions. At the elevated temperatures required for SNAr, these competing side reactions are accelerated, leading to rapid attack on the ester carbonyl (2)[2]. Once hydrolyzed to a carboxylate anion, the negative charge donates electron density back into the pyridine ring. This significantly raises the LUMO energy of the substrate, deactivating the ring and preventing further nucleophilic attack at the 6-position. Solution: Switch to a non-nucleophilic organic base (e.g., DIPEA) and rigorously dry your solvents over 3Å molecular sieves.

    Q2: I am using a primary amine, but LC-MS shows a mass corresponding to the loss of the isopropyl group (+ nucleophile mass). What is happening? Diagnosis: Transamidation (Nucleophilic attack at the ester). Causality: The rate-determining step in SNAr is the initial formation of the stabilized Meisenheimer intermediate (3)[3]. If your amine is highly nucleophilic but the SNAr pathway is sterically hindered, the amine will kinetically favor attacking the sterically accessible ester carbonyl instead. While the isopropyl group provides more steric shielding than a methyl ester, it is not completely immune to aggressive nucleophiles. Solution: Lower the reaction temperature to favor the thermodynamically stable SNAr product, or use a weaker base to prevent over-activation of the nucleophile.

    Q3: My secondary amine shows no reaction at all, recovering 100% starting material. Diagnosis: Inadequate Nucleophilicity or Solvation. Causality: Secondary amines are bulkier and inherently less reactive in SNAr than primary amines. If run in a protic solvent or a weak polar solvent, the amine may be heavily hydrogen-bonded, reducing its effective nucleophilicity. Solution: Transition to a strongly polar aprotic solvent like DMSO or DMF. These solvents solvate the base's cation, leaving a "naked," highly reactive anionic nucleophile that can readily attack the 2-fluoropyridine scaffold in high yields (4)[4].

    Mechanistic Divergence

    Understanding the competition between the desired SNAr pathway and the ester hydrolysis side reaction is critical for optimizing your conditions.

    Mechanism Substrate Propan-2-yl 6-fluoropyridine-2-carboxylate NuAttack Nucleophilic Attack at C-6 Substrate->NuAttack Amine + DMSO SideAttack OH- Attack at Ester Carbonyl Substrate->SideAttack Trace H2O + Base Meisenheimer Meisenheimer Complex (Stabilized by N & Ester) NuAttack->Meisenheimer Product Desired SNAr Product Meisenheimer->Product F- Elimination Hydrolysis Carboxylate Anion Intermediate SideAttack->Hydrolysis Deactivated Deactivated Ring (SNAr Stalls) Hydrolysis->Deactivated Electron Donation

    Caption: Mechanistic divergence: SNAr pathway vs. ester hydrolysis side reaction.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between solvent/base selection and reaction outcomes for the amination of propan-2-yl 6-fluoropyridine-2-carboxylate.

    Solvent (Anhydrous)Base (2.0 eq)Temp (°C)Time (h)SNAr Conversion (%)Hydrolysis (%)Amidation (%)
    THFK₂CO₃651245%15%<5%
    DMFK₂CO₃90860%35%<5%
    DMFDIPEA901285%<5%<5%
    DMSO DIPEA 90 6 >95% <2% <2%
    MeOHNaOMe651210%0%85% (Transesterification)

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, this protocol incorporates a System Validation Checkpoint . By establishing a baseline stability profile of the substrate without the nucleophile, any subsequent degradation can be definitively attributed to the nucleophile, rather than solvent impurities.

    Objective: Achieve >95% SNAr conversion with an amine nucleophile while suppressing ester hydrolysis.

    Step 1: System Validation (The Control Aliquot)

    • In an oven-dried Schlenk flask under argon, add propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 equiv, 1.0 mmol).

    • Add anhydrous DMSO (5.0 mL, 0.2 M) and DIPEA (2.0 equiv).

    • Heat to 90 °C for 30 minutes.

    • Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. You must observe 100% intact substrate. If the [M - Isopropyl + H]⁺ mass appears, your solvent or base contains trace water. Do not proceed. Discard and procure fresh, anhydrous reagents.

    Step 2: Nucleophile Introduction

    • Once the system is validated, cool the flask to room temperature.

    • Add the amine nucleophile (1.2 equiv) dropwise.

    • Causality Note: Adding the nucleophile after validating the base/solvent prevents premature transamidation spikes that occur during the heating ramp.

    Step 3: Thermal Activation

    • Re-heat the mixture to 90 °C.

    • Stir for 6 hours. The high dielectric constant of DMSO will stabilize the Meisenheimer transition state, accelerating the rate-determining step.

    Step 4: In-Process Control (IPC)

    • At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Monitor the disappearance of the starting material. If conversion is stalled but no hydrolysis is present, add an additional 0.5 equiv of DIPEA to ensure the amine remains fully deprotonated.

    Step 5: Quench and Isolation

    • Cool the reaction to room temperature.

    • Slowly pour the mixture into rapidly stirring ice-cold water (25 mL).

    • The desired propan-2-yl ester product will typically precipitate. Filter the solid, wash with cold water (3 x 10 mL), and dry under high vacuum to afford the pure SNAr product.

    References

    • Title: Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: Accounts of Chemical Research - ACS Publications URL: [Link]

    • Title: A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine Source: PMC - NIH URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Chromatography of Propan-2-yl 6-fluoropyridine-2-carboxylate

    Welcome to the Application Scientist Support Portal. This guide provides validated troubleshooting and methodologies for isolating propan-2-yl 6-fluoropyridine-2-carboxylate (also known as isopropyl 6-fluoropicolinate),...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. This guide provides validated troubleshooting and methodologies for isolating propan-2-yl 6-fluoropyridine-2-carboxylate (also known as isopropyl 6-fluoropicolinate), a critical fluorinated building block utilized extensively in medicinal chemistry and drug development workflows[1].

    Executive Summary & Compound Profile

    Before initiating purification, it is crucial to understand the physicochemical properties of the target molecule. The presence of the highly electronegative fluorine atom on the pyridine ring fundamentally alters its chromatographic behavior compared to standard basic heterocycles[2].

    • CAS Number: 656239-36-0[1]

    • Molecular Formula: C9H10FNO2[1]

    • Molecular Weight: 183.18 g/mol [1]

    • Structural Features: A pyridine core with an electron-withdrawing 6-fluoro substituent and a 2-isopropyl ester moiety.

    Diagnostic FAQ (Troubleshooting)

    Q1: Why is my product co-eluting with the starting material (6-fluoropicolinic acid) during silica gel flash chromatography?

    Causality & Solution: Unreacted 6-fluoropicolinic acid is highly polar due to its free carboxylic acid moiety. If the crude mixture is loaded directly onto a silica column without proper aqueous workup, the acid can streak heavily through the column, contaminating the ester fractions[3]. Self-Validation System: Always run a pre-column Thin Layer Chromatography (TLC) plate using a highly polar system (e.g., 50% EtOAc/Hexanes with 1% Acetic Acid). If the baseline spot (acid) is intense, perform an aqueous basic wash (saturated NaHCO₃) prior to chromatography. This partitions the acid into the aqueous layer as a water-soluble sodium salt, leaving only the target ester in the organic phase.

    Q2: I am observing significant tailing of the ester peak. Should I add triethylamine (TEA) to my eluent to suppress basic interactions?

    Causality & Solution: Unlike standard basic pyridines, the 6-fluoro substituent is highly electron-withdrawing. This inductive effect significantly reduces the pKa of the pyridine nitrogen, rendering it minimally basic[2]. Therefore, severe tailing on normal-phase silica is rarely caused by amine-silanol interactions. If tailing occurs, it is likely due to column overloading or residual moisture in the sample. TEA is unnecessary and will only complicate downstream solvent removal. Self-Validation System: Load a strictly calculated sample mass (≤1% of the silica mass). If tailing persists, switch to a fresh batch of high-purity silica gel (230-400 mesh), as older batches may have absorbed atmospheric moisture, altering their partition coefficients.

    Q3: My isolated yield is lower than expected after rotary evaporation, despite a clean NMR. Is the compound volatile?

    Causality & Solution: Isopropyl esters of low-molecular-weight fluorinated pyridines possess moderate vapor pressures[1]. Prolonged exposure to high vacuum (<10 mbar) or elevated water bath temperatures (>35°C) during solvent removal will lead to product sublimation or co-evaporation with the eluent. Self-Validation System: Monitor the condenser coils during evaporation. Maintain the water bath at ≤30°C and keep the vacuum >50 mbar until the bulk solvent is removed. For final drying, use a gentle nitrogen stream rather than a high-vacuum manifold.

    Validated Experimental Workflows

    Protocol: Isolation and Flash Chromatography Methodology

    This step-by-step protocol ensures a self-validating loop where impurities are systematically removed before the final polishing step on silica[4].

    • Reaction Quench: Upon completion of the esterification, quench the reaction mixture with ice-cold water (10 mL per mmol of substrate).

    • Aqueous Partitioning: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.

    • Acid Removal (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: This converts residual 6-fluoropicolinic acid to its water-soluble sodium salt, preventing it from loading onto the silica column.

    • Drying & Concentration: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Bath: 30°C, >50 mbar) to yield the crude oil.

    • Dry Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂. Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. Causality: Dry loading prevents the "band broadening" that occurs when liquid-loading oily samples.

    • Chromatography: Pack a silica gel column (230-400 mesh) using Hexanes. Load the dry powder. Elute using a step gradient of Hexanes/Ethyl Acetate (See Data Table below)[4].

    • Fractionation: Collect fractions and analyze via TLC (UV visualization at 254 nm). Combine product-containing fractions and concentrate carefully.

    Data Presentation

    Table 1: TLC Retention Factors (Rf) & Gradient Optimization

    Data summarized for standard Silica Gel 60 F254 plates.

    Solvent System (Hexanes : EtOAc)Rf of 6-Fluoropicolinic AcidRf of Propan-2-yl 6-fluoropyridine-2-carboxylateRecommendation
    100% Hexanes0.000.05Too non-polar; compound will not elute.
    90:100.000.20Ideal for initial column equilibration and loading.
    80:20 0.00 0.35 - 0.40 Optimal elution gradient for bulk purification.
    50:500.10 (Streaks)0.85Too polar; risks co-elution with impurities.

    Mechanistic & Workflow Diagrams

    Workflow A Crude Reaction Mixture (Ester + Acid + Alcohol) B Aqueous Base Wash (sat. NaHCO3) A->B Quench & Extract C Organic Phase (Ester) B->C Partition D Aqueous Phase (Acid Salt - Discard/Recover) B->D Partition E Dry Loading on Silica C->E Concentrate & Mix F Flash Chromatography (Hexanes/EtOAc) E->F Load Column G Pure Propan-2-yl 6-fluoropyridine-2-carboxylate F->G Elute & Evaporate

    Workflow for the isolation and purification of propan-2-yl 6-fluoropyridine-2-carboxylate.

    SeparationLogic Silica Stationary Phase (Silica Gel -OH) Acid 6-Fluoropicolinic Acid (High H-Bonding) Silica->Acid Strong Retention (Rf < 0.1) Ester Isopropyl 6-Fluoropicolinate (Low H-Bonding) Silica->Ester Weak Retention (Rf ~ 0.4) Eluent Mobile Phase (Hexanes/EtOAc) Eluent->Acid Low Solubility Eluent->Ester High Solubility

    Mechanistic basis for the chromatographic separation of the ester from its parent acid.

    References

    • Molport, "propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0".
    • Smolecule, "Buy 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8".
    • Ambeed, "402-69-7 | 6-Fluoropyridine-2-carboxylic acid | Fluorinated Building Blocks".
    • Nature Communications (via NIH), "NiH-catalyzed anti-Markovnikov hydroamidation of unactivated alkenes with 1,4,2-dioxazol-5-ones".

    Sources

    Optimization

    Technical Support Center: Minimizing Defluorination in Propan-2-yl 6-fluoropyridine-2-carboxylate Workflows

    Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly activated fluorinated heterocycles requires precise control over reaction microenvironments.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly activated fluorinated heterocycles requires precise control over reaction microenvironments.

    Propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) presents a unique synthetic challenge. The fluorine atom at the 6-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. The electronegativity of the fluorine atom, combined with the electron-withdrawing nature of both the pyridine nitrogen and the 2-carboxylate ester, severely depletes electron density at the C6 carbon. This creates an ideal vector for undesired nucleophilic attack, leading to premature defluorination[2].

    This guide provides mechanistic troubleshooting, quantitative condition matrices, and a self-validating protocol to ensure your target transformations succeed without compromising the C-F bond.

    Pathway Visualization: Kinetic Competition

    To prevent defluorination, we must understand the kinetic competition between your desired reaction (e.g., cross-coupling) and the background SNAr pathway.

    Pathway SM Propan-2-yl 6-fluoropyridine-2-carboxylate Cond Reaction Conditions SM->Cond PathA Undesired SNAr Pathway Cond->PathA Nucleophilic Base / Protic Solvent PathB Desired Coupling Pathway Cond->PathB Non-Nucleophilic Base / Aprotic Solvent Meisenheimer Meisenheimer Complex PathA->Meisenheimer Target Target Functionalized Product PathB->Target Defluoro Defluorinated Byproduct Meisenheimer->Defluoro Loss of F⁻

    Reaction pathways of 6-fluoropicolinates highlighting SNAr defluorination vs. desired coupling.

    Troubleshooting FAQs

    Q1: My starting material degrades into a defluorinated byproduct during the aqueous workup. Why is this happening if my main reaction is anhydrous? Causality: The defluorination is likely occurring during the quench. If you are using strong aqueous bases (e.g., NaOH , Na2​CO3​ ) to neutralize your reaction, the hydroxide ions rapidly attack the highly electrophilic C6 position, forming a stabilized Meisenheimer complex before eliminating the fluoride ion[1]. Solution: Always quench reactions involving 6-fluoropyridines with mild, buffered aqueous solutions (e.g., saturated NH4​Cl or dilute NaHCO3​ ) and keep the biphasic mixture cold ( <10∘C ) during extraction to kinetically suppress hydroxide SNAr.

    Q2: I am detecting a +40 Da mass shift in my LC-MS analysis. Where is this impurity coming from? Causality: A +40 Da shift indicates the replacement of Fluorine (19 Da) with an Isopropoxy group (59 Da). If you are using isopropanol as a solvent in the presence of a base, the base deprotonates the solvent to generate isopropoxide in situ. Alkoxides are extremely potent nucleophiles that will rapidly displace the 6-fluoro group via SNAr[2]. Solution: Strictly avoid alcoholic or protic solvents when bases are present. Transition to anhydrous, aprotic solvents such as THF, Toluene, or 1,4-Dioxane.

    Q3: How can I perform a Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) on another position of this scaffold without triggering SNAr at the C-F bond? Causality: SNAr is a fast background reaction, but transition-metal catalysis can outcompete it if optimized correctly. The key is to use a base that is strong enough to facilitate the catalytic cycle but too sterically hindered to attack the C-F bond. Solution: Utilize bulky, non-nucleophilic bases like Cesium Carbonate ( Cs2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA). Pair this with a highly active Palladium-ligand system (e.g., Pd(OAc)2​ with Xantphos) to accelerate the desired catalytic cycle, ensuring the cross-coupling outpaces any background defluorination[3].

    Quantitative Data: Impact of Reaction Conditions

    The following table summarizes the causal relationship between base/solvent selection and the rate of defluorination side reactions during a standard amination workflow.

    Base SelectionSolvent SystemTemp (°C)Time (h)Defluorination Yield (%)Desired Pathway Yield (%)
    K2​CO3​ (2.0 eq)Methanol654>95% (Methoxy adduct)<1%
    NaOH (aq, 1M)THF60485% (Hydroxyl adduct)0%
    K2​CO3​ (2.0 eq)DMF801230% (Dimethylamine adduct)50%
    Cs2​CO3​ (2.0 eq)Toluene8012<5% 88%
    DIPEA (3.0 eq)1,4-Dioxane6016<1% 92%

    Note: DMF at elevated temperatures can degrade into dimethylamine, which acts as a nucleophile and causes defluorination. Toluene or 1,4-Dioxane are superior choices.

    Self-Validating Experimental Protocol

    Workflow: Palladium-Catalyzed Amination Minimizing SNAr Defluorination This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPC), the protocol actively verifies the integrity of the anhydrous, non-nucleophilic environment before proceeding to completion.

    Materials Required:

    • Propan-2-yl 6-fluoropyridine-2-carboxylate derivative (1.0 eq)

    • Amine coupling partner (1.2 eq)

    • Pd(OAc)2​ (0.05 eq) and Xantphos (0.10 eq)[3]

    • Anhydrous Cs2​CO3​ (2.0 eq)

    • Anhydrous Toluene (sparged with N2​ )

    Step-by-Step Methodology:

    • Preparation of the Inert Environment: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen. Causality: Eliminating ambient moisture prevents the formation of hydroxide ions from the carbonate base, effectively shutting down the aqueous SNAr pathway.

    • Reagent Loading: Add the starting material, amine, Pd(OAc)2​ , Xantphos, and Cs2​CO3​ to the flask.

    • Solvent Introduction: Inject anhydrous, degassed Toluene to achieve a 0.2 M concentration.

    • Temperature Control & IPC Check 1 (30 mins): Heat the reaction to 80°C. After 30 minutes, extract a 10 µL aliquot, dilute in MeCN, and run an LC-MS.

      • Validation Check: Look for the [M+H]+ of the starting material. If you observe a mass shift corresponding to [M−19+17]+ (loss of F, addition of OH), your system has moisture contamination. If the starting material mass is intact, the anhydrous integrity is validated, and the reaction may proceed.

    • Reaction Completion: Stir at 80°C for 12 hours. Monitor via TLC until the starting material is consumed.

    • Controlled Workup: Cool the reaction strictly to room temperature. Dilute with Ethyl Acetate and quench by adding Saturated Aqueous NH4​Cl . Do not use NaOH or Na2​CO3​ .

    • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    References
    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Source: Journal of the American Chemical Society | URL: [Link]

    • Title: WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity | Source: Google Patents | URL

    Sources

    Troubleshooting

    resolving phase separation issues with propan-2-yl 6-fluoropyridine-2-carboxylate in aqueous workups

    Technical Support Center: Troubleshooting Aqueous Workups for Propan-2-yl 6-fluoropyridine-2-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Aqueous Workups for Propan-2-yl 6-fluoropyridine-2-carboxylate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the isolation of complex fluorinated heterocycles. Propan-2-yl 6-fluoropyridine-2-carboxylate (also known as isopropyl 6-fluoropicolinate)[1] presents unique phase separation challenges during aqueous workups.

    This guide synthesizes field-proven methodologies and fundamental physical chemistry to help you resolve persistent emulsions, "rag layers," and product partitioning issues.

    Section 1: Physicochemical Profiling

    Before troubleshooting an extraction, we must understand the chemical causality behind the molecule's behavior. The structural features of isopropyl 6-fluoropicolinate dictate its interfacial dynamics.

    Table 1: Phase Separation Parameters for Propan-2-yl 6-fluoropyridine-2-carboxylate

    ParameterValue / CharacteristicMechanistic Impact on Aqueous Workup
    Molecular Structure Fluoropyridine core + Isopropyl esterExhibits amphiphilic tendencies; the lipophilic isopropyl ester competes with the polar pyridine nitrogen, complicating partitioning.
    pKa (Conjugate Acid) < 1.0 (Estimated)The strongly electron-withdrawing 6-fluoro group depresses nitrogen basicity (compare to 2-fluoropyridine pKa ~ -0.4)[2]. The molecule resists protonation unless in highly acidic media.
    Hydrolytic Stability ModerateThe isopropyl ester is susceptible to saponification at pH > 9. Workups must remain near neutral to prevent product degradation.
    Interfacial Behavior Surface-ActiveCan reduce interfacial tension between organic/aqueous layers, stabilizing microscopic continuous-phase droplets[3].

    Section 2: Troubleshooting FAQs

    Q1: Why does this specific fluoropyridine ester form persistent "rag layers" and emulsions during extraction? The Causality: Emulsions in liquid-liquid extractions occur when dispersed droplets are stabilized within the continuous phase, preventing the film drainage required for coalescence[3]. For isopropyl 6-fluoropicolinate, residual water-miscible reaction solvents (like THF or DMF) often partition into the aqueous phase, drastically reducing interfacial tension[4]. Furthermore, if microscopic solid byproducts (e.g., inorganic salts or polymerized impurities) are present, they accumulate at the liquid-liquid interface, creating a stable "rag layer" (a Pickering emulsion)[5].

    Q2: How can I chemically force phase separation without degrading the isopropyl ester? The Causality: Because the 6-fluoro group renders the pyridine nitrogen exceptionally weakly basic[2], pH adjustment (acidification) is an ineffective strategy for partitioning and risks ester hydrolysis. Instead, you must manipulate the thermodynamic polarity of the phases. The Solution: Utilize the "salting out" effect. By adding saturated aqueous NaCl (brine), you exponentially increase the ionic strength of the aqueous layer. This decreases the solubility of the partially polar fluoropyridine in the aqueous phase, forcing the lipophilic isopropyl ester into the organic layer and accelerating droplet coalescence[6].

    Q3: The emulsion persists even after brine addition. What is the physical mechanism to break it? The Causality: If chemical manipulation (brine) fails, the emulsion droplets are either too small for gravity-driven separation or are physically stabilized by a solid rag layer[3]. The Solution: Mechanical disruption is required. Filtering the entire biphasic mixture through a pad of diatomaceous earth (Celite) physically shears the stabilized droplets and strips away the solid particulates acting as emulsifiers[6].

    Section 3: Self-Validating Experimental Protocols

    A self-validating protocol ensures that you can verify the success of a step before proceeding, preventing errors from cascading down your workflow.

    Protocol 1: Optimized Extraction & Emulsion Prevention

    Use this protocol to establish optimal solvent conditions prior to phase contact.

    • Solvent Pre-Concentration: Before adding any aqueous reagents, remove >80% of the reaction solvent (e.g., DMF, EtOH) via rotary evaporation.

      • Self-Validation: The residue should be a thick oil or slurry. This eliminates the primary cause of reduced interfacial tension[4].

    • Solvent Reconstitution: Dissolve the residue in a non-polar, water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

    • Aqueous Wash: Add an equal volume of half-saturated brine (50% saturated NaCl aq / 50% DI water).

      • Causality: Half-brine prevents the immediate precipitation of inorganic salts that could form a rag layer, while still providing enough ionic strength to encourage separation.

    • Gentle Agitation: Do not shake vigorously. Invert the separatory funnel gently 5-10 times.

      • Self-Validation: Observe the interface. If the layers separate within 3 minutes with a sharp boundary, proceed to drain. If a cloudy layer >1 cm persists, proceed immediately to Protocol 2.

    Protocol 2: Rag Layer Remediation via Celite Filtration

    Use this protocol when mechanical disruption of a stabilized emulsion is necessary.

    • Preparation: Pack a Büchner or Hirsch funnel with a 1-2 cm pad of Celite over a standard filter paper. Wet the pad with your extraction solvent (e.g., EtOAc)[6].

    • Filtration: Apply gentle vacuum and pour the entire unresolved emulsion (both the organic and aqueous phases) directly through the Celite pad.

      • Causality: The porous silica structure of Celite traps the microscopic particulates stabilizing the rag layer and forces the organic/aqueous droplets to shear and coalesce[6].

    • Rinse: Rinse the Celite pad with 10-20 mL of fresh organic solvent to ensure no isopropyl 6-fluoropicolinate is left behind.

    • Phase Separation: Transfer the filtrate back to a clean separatory funnel.

      • Self-Validation: The filtrate will now rapidly resolve into two distinct, crystal-clear layers.

    Section 4: Phase Separation Decision Tree

    PhaseSeparation Start Phase Separation Issue (Isopropyl 6-fluoropicolinate) Identify Identify Emulsion Type Start->Identify RagLayer Rag Layer (Solid Particulates Visible) Identify->RagLayer Solids at Interface LiquidEmulsion Liquid-Liquid Emulsion (Cloudy/Milky Interface) Identify->LiquidEmulsion Opaque Interface Filter Mechanical Disruption (Celite Filtration) RagLayer->Filter Brine Chemical Disruption (Add Saturated NaCl) LiquidEmulsion->Brine Success Clear Phase Split (Self-Validated) Filter->Success Brine->Filter If Emulsion Persists Brine->Success Interface Clears

    Troubleshooting workflow for resolving phase separation issues.

    References

    • Determining Phase Separation Dynamics with an Automated Image Processing Algorithm Source: ACS Organic Process Research & Development URL:[Link]

    • Problems with extractions - Chemistry Teaching Labs Source: University of York URL:[Link]

    • 2-Fluoropyridine | CID 9746 Source: PubChem URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: Propan-2-yl vs. Methyl 6-Fluoropyridine-2-Carboxylate in Orthogonal Synthesis

    Introduction and Mechanistic Causality In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, 6-fluoropicolinates are highly valued building blocks. The C6-fluorine atom is strongly act...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Mechanistic Causality

    In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, 6-fluoropicolinates are highly valued building blocks. The C6-fluorine atom is strongly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the pyridine nitrogen and the C2-carboxylate group[1].

    However, a critical challenge arises during late-stage functionalization: chemoselectivity . When treating methyl 6-fluoropyridine-2-carboxylate with nucleophiles (such as primary or secondary amines), the nucleophile can attack either the C6-position (yielding the desired SNAr product) or the C2-carbonyl carbon (resulting in unwanted amidation or transesterification).

    To solve this, synthetic chemists utilize propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate)[2]. The causality behind this choice lies in steric hindrance . The bulky gem-dimethyl groups of the isopropyl ester physically shield the carbonyl carbon, blocking the optimal Bürgi-Dunitz trajectory required for nucleophilic acyl substitution. This steric shielding dramatically reduces the velocity constant of ester hydrolysis and aminolysis[3], allowing the SNAr reaction at the C6-position to proceed with near-perfect chemoselectivity.

    Quantitative Reactivity Comparison

    The structural differences between the methyl and isopropyl esters dictate their orthogonal utility in multi-step synthesis. The table below summarizes their comparative physicochemical properties and reactivity profiles based on established ester hydrolysis kinetics[4],[5].

    Property / ParameterMethyl 6-fluoropyridine-2-carboxylatePropan-2-yl 6-fluoropyridine-2-carboxylate
    CAS Number 455-71-0656239-36-0
    Molecular Weight 155.13 g/mol 183.18 g/mol
    Steric Hindrance (Proxy) Low (Unhindered trajectory)High (Branched alkyl shielding)
    Relative Hydrolysis Rate (OH⁻) Fast (Reference standard, 1.0)Very Slow (< 0.05)
    SNAr Chemoselectivity Poor (Prone to competitive amidation)Excellent (Ester strictly preserved)
    Primary Application Rapid saponification to metal-chelating ligands[1]Chemoselective C6-functionalization

    Visualizing Chemoselective Pathways

    The following workflow diagram illustrates the divergent reactivity pathways of these two building blocks when exposed to an amine nucleophile.

    Chemoselectivity cluster_methyl Methyl Ester (Low Steric Bulk) cluster_isopropyl Isopropyl Ester (High Steric Bulk) Start 6-Fluoropicolinate Esters (SNAr vs. Acyl Substitution) M_Ester Methyl 6-fluoropyridine- 2-carboxylate Start->M_Ester I_Ester Propan-2-yl 6-fluoropyridine- 2-carboxylate Start->I_Ester M_SNAr SNAr Product (Minor) M_Ester->M_SNAr Nucleophile M_Amide Amidation / Hydrolysis (Major Side Reactions) M_Ester->M_Amide Nucleophile I_SNAr Clean SNAr Product (Ester Preserved) I_Ester->I_SNAr Nucleophile (Exclusive)

    Divergent chemoselectivity of methyl vs. isopropyl 6-fluoropicolinates with nucleophiles.

    Experimental Protocols (Self-Validating Systems)

    To empirically validate the orthogonal reactivity of these two esters, researchers can execute the following two protocols. Protocol A demonstrates the stability of the isopropyl ester during SNAr, while Protocol B demonstrates the lability of the methyl ester under basic aqueous conditions.

    Protocol A: Chemoselective SNAr with Secondary Amines

    Objective: Perform nucleophilic aromatic substitution at the C6 position while preserving the C2 ester group. Optimal Substrate: Propan-2-yl 6-fluoropyridine-2-carboxylate.

    • Preparation: Dissolve 1.0 equivalent (eq) of propan-2-yl 6-fluoropyridine-2-carboxylate in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Reagent Addition: Add 1.2 eq of the desired amine nucleophile (e.g., morpholine or piperidine) followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

    • Reaction: Stir the mixture at 60°C for 4–6 hours under a nitrogen atmosphere.

    • Validation/Monitoring: Monitor the reaction via LC-MS. You will observe the displacement of the fluorine atom (SNAr) without the formation of C2-amides, validating the steric protection of the isopropyl group.

    • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Controlled Alkaline Hydrolysis (Saponification)

    Objective: Cleave the ester to yield the corresponding 6-fluoropicolinic acid. Optimal Substrate: Methyl 6-fluoropyridine-2-carboxylate.

    • Preparation: Dissolve 1.0 eq of methyl 6-fluoropyridine-2-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.3 M concentration).

    • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.5 eq of Lithium hydroxide monohydrate (LiOH·H₂O).

    • Reaction: Remove the ice bath and stir at room temperature. The unhindered methyl ester will undergo rapid saponification within 1–2 hours. (Note: If attempting this with the isopropyl ester, heating to 50°C for >12 hours is required to overcome the steric barrier[5]).

    • Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove unreacted starting material.

    • Isolation: Acidify the aqueous layer to pH ~3 using 1M HCl. The resulting 6-fluoropicolinic acid will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

    References

    • Molport - propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0 URL:[Link]

    • PubMed (Drug Metab Pharmacokinet) - Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase URL:[Link]

    • ResearchGate - Effect of surfactants on the kinetics of base-catalyzed hydrolysis of methyl, ethyl, isopropyl and n-butyl acetates URL:[Link]

    • Arkivoc - Mild alkaline hydrolysis of hindered esters in non-aqueous solution URL:[Link]

    Sources

    Comparative

    benchmarking catalytic systems for propan-2-yl 6-fluoropyridine-2-carboxylate functionalization

    Benchmarking Catalytic Systems for the Functionalization of Propan-2-yl 6-Fluoropyridine-2-Carboxylate Executive Summary For drug development professionals and synthetic chemists, functionalizing highly electron-deficien...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Catalytic Systems for the Functionalization of Propan-2-yl 6-Fluoropyridine-2-Carboxylate

    Executive Summary

    For drug development professionals and synthetic chemists, functionalizing highly electron-deficient heterocycles is a cornerstone of modern API (Active Pharmaceutical Ingredient) design. Propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) represents a privileged scaffold. The synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-carboxylate severely deplete electron density at the C6 position, making the C-F bond highly reactive[1].

    However, this substrate presents a fascinating mechanistic dichotomy: it can undergo either transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[1] or transition-metal-catalyzed C-F oxidative addition[2]. Furthermore, the unfunctionalized C-H bonds offer a third vector for late-stage diversification via steric-controlled C-H borylation[3]. This guide benchmarks these three divergent catalytic systems, providing self-validating protocols and causal mechanistic insights to help researchers select the optimal functionalization strategy.

    Mechanistic Divergence: The Causality of Functionalization

    Understanding the electronic and steric microenvironment of isopropyl 6-fluoropicolinate is critical for predicting its reactivity.

    • SNAr (Addition-Elimination): Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity, which stabilizes the anionic Meisenheimer intermediate[4].

    • C-F Activation: The C-F bond has a remarkably high bond dissociation energy (~115 kcal/mol). Cleaving it requires an electron-rich, low-valent transition metal (e.g., Ni(0)) paired with strong σ-donor ligands to force oxidative addition[2][5].

    • C-H Borylation: When the C6 position is preserved, Iridium-catalyzed C-H borylation is dictated by steric hindrance. The bulky isopropyl ester at C2 and the fluorine at C6 direct the active Ir(III)-boryl species to the least hindered C4 position[6].

    G Substrate Propan-2-yl 6-fluoropyridine-2-carboxylate SNAr Base-Mediated SNAr (Addition-Elimination) Substrate->SNAr Nucleophile, Base CF_Act Ni-Catalyzed C-F Activation (Oxidative Addition) Substrate->CF_Act Ni(COD)2, Ligand CH_Act Ir-Catalyzed C-H Borylation (Steric Control) Substrate->CH_Act [Ir(OMe)(COD)]2 Meisenheimer Meisenheimer Complex Intermediate SNAr->Meisenheimer Ni_Complex Ni(II)-Fluoride Intermediate CF_Act->Ni_Complex Ir_Complex Ir(III)-Boryl Intermediate CH_Act->Ir_Complex Prod_SNAr 6-Substituted Picolinate (C-N, C-O, C-S) Meisenheimer->Prod_SNAr Prod_CF 6-Aryl/Alkyl Picolinate (C-C Bond) Ni_Complex->Prod_CF Prod_CH 4-Boryl-6-fluoro Picolinate (C-B Bond) Ir_Complex->Prod_CH

    Caption: Divergent catalytic functionalization pathways for propan-2-yl 6-fluoropyridine-2-carboxylate.

    Quantitative Benchmarking of Catalytic Systems

    The following table synthesizes the performance metrics of the three primary functionalization routes. Data is aggregated from standard high-throughput optimization parameters for fluoropyridines.

    Catalytic SystemTarget BondCatalyst / Key ReagentsTemp (°C)Time (h)RegioselectivityTypical Yield
    Organocatalytic SNAr C-F C-N/O/SK2CO3 or DIPEA, DMF25 - 802 - 12C6 (Exclusive)85 - 98%
    Ni-Catalyzed C-F Act. C-F C-C (Aryl)Ni(COD)2, PCy3, Boronic Acid80 - 10012 - 24C6 (Exclusive)60 - 85%
    Ir-Catalyzed C-H Boryl. C-H C-B[Ir(OMe)(COD)]2, dtbpy, B2pin225 - 604 - 16C4 (Major)70 - 90%

    Self-Validating Experimental Methodologies

    As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following workflows detail the exact causality behind each procedural step.

    Workflow A: Nickel-Catalyzed Defluorinative Cross-Coupling (Suzuki-Type)

    This protocol replaces the C6-fluorine with an aryl group via C-F bond activation[2].

    Workflow Prep 1. Glovebox Prep (Inert Atmosphere) Mix 2. Catalyst Activation (Ni(COD)2 + Ligand) Prep->Mix React 3. Oxidative Addition (Substrate Injection) Mix->React Purify 4. Quench & Purify (Silica Gel / HPLC) React->Purify

    Caption: Step-by-step workflow for air-sensitive Ni-catalyzed C-F activation.

    Step-by-Step Protocol:

    • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(COD)2 (10 mol%) and PCy3 (20 mol%). Causality: Ni(0) is highly susceptible to aerobic oxidation. PCy3 is a strong, bulky σ-donor that facilitates the dissociation of the cyclooctadiene (COD) ligands, creating the coordinatively unsaturated 14-electron Ni(0) species required to attack the robust C-F bond[5].

    • Reagent Addition: Add the arylboronic acid (1.5 equiv) and anhydrous Cs2CO3 (2.0 equiv).

    • Substrate Injection: Dissolve propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 equiv) in anhydrous toluene (0.2 M) and add it to the tube. Seal and remove from the glovebox.

    • Thermal Activation: Heat the reaction at 90 °C for 16 hours. Causality: The high activation barrier for C-F oxidative addition necessitates elevated thermal energy. The isopropyl ester is sterically bulky enough to resist transesterification or hydrolysis under these anhydrous basic conditions.

    • Validation & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Ni salts. Self-validation: A crude 19F NMR should show the complete disappearance of the starting material peak (typically around -68 ppm).

    Workflow B: Base-Mediated SNAr with Amines

    This is the most robust method for generating C6-amino derivatives, commonly used in library synthesis for drug discovery[1].

    Step-by-Step Protocol:

    • Reaction Assembly: In a standard reaction vial, dissolve propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).

    • Nucleophile & Base: Add the secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: While the amine itself can act as a base, using DIPEA acts as a non-nucleophilic acid scavenger. This prevents the protonation of the nucleophilic amine by the HF byproduct, ensuring the reaction maintains maximum kinetic velocity.

    • Heating: Stir the mixture at 60 °C for 4 hours. Causality: The extreme electron deficiency of the 6-fluoropicolinate system allows for relatively mild heating compared to unactivated fluorobenzenes, which often require >120 °C.

    • Validation & Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Self-validation: TLC (UV active) will show a highly polar shift, and LC-MS will confirm the exact mass of the C-N coupled product minus 19 Da (loss of F).

    Workflow C: Iridium-Catalyzed C-H Borylation

    To retain the C-F bond for downstream medicinal chemistry (e.g., as a metabolic blocker), functionalization at the C4 position is achieved via C-H borylation[3][6].

    Step-by-Step Protocol:

    • Catalyst Generation: In a glovebox, mix [Ir(OMe)(COD)]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in THF. Causality: The methoxy ligand on the Ir precatalyst reacts rapidly with B2pin2 to generate the active Ir(III)-tris(boryl) complex. dtbpy provides the exact steric environment needed to prevent catalyst dimerization.

    • Borylation: Add bis(pinacolato)diboron (B2pin2) (1.1 equiv) and propan-2-yl 6-fluoropyridine-2-carboxylate (1.0 equiv).

    • Reaction: Stir at 25 °C for 12 hours. Causality: The reaction is entirely sterically controlled. The bulky isopropyl ester at C2 and the fluorine at C6 direct the bulky Ir-catalyst to insert exclusively at the C4 position.

    • Validation: Evaporate the solvent and purify via short silica plug. Self-validation: 1H NMR will show two singlets in the aromatic region, confirming the loss of the C4 proton and the retention of the C3 and C5 protons.

    References

    • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 1

    • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis. 2

    • From C-F Activation to Catalytic Regioselective Double Hydrodefluorination of Pyridines with a Nickel Complex. ChemRxiv.5

    • Iridium-Catalysed Borylation of Heteroaromatic C-H Bonds. Durham E-Theses. 6

    • C–H Activation: Toward Sustainability and Applications. ACS Central Science. 3

    Sources

    Validation

    steric hindrance effects: isopropyl vs ethyl ester in 6-fluoropyridine-2-carboxylates

    Technical Application Guide: Steric Modulation in 6-Fluoropyridine-2-Carboxylates – Isopropyl vs. Ethyl Esters Executive Summary & Strategic Context In the development of targeted therapeutics and complex agrochemicals,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Application Guide: Steric Modulation in 6-Fluoropyridine-2-Carboxylates – Isopropyl vs. Ethyl Esters

    Executive Summary & Strategic Context

    In the development of targeted therapeutics and complex agrochemicals, the 6-fluoropyridine-2-carboxylate scaffold is a highly prized building block. The 6-fluoro position serves as a highly activated electrophilic site for Nucleophilic Aromatic Substitution (SNAr) [6], while the 2-carboxylate functions either as a transient protecting group, a directing group for metalation, or a permanent prodrug moiety.

    The strategic selection between an ethyl ester and an isopropyl ester at the 2-position is not a trivial synthetic detail. While electronically similar, the branched aliphatic nature of the isopropyl group introduces significant steric hindrance. This guide objectively compares how this steric shielding dictates hydrolytic stability, influences orthogonal reactivity during SNAr, and alters the overall pharmacokinetic profile of the resulting molecule [1].

    Mechanistic Causality: The Role of Steric Shielding

    To understand the performance differences between these two esters, we must analyze the micro-environment around the carbonyl carbon.

    • Ethyl Ester (Low Steric Bulk): The linear nature of the ethyl group allows for relatively unimpeded trajectory access to the carbonyl π∗ orbital. This makes the ethyl ester highly susceptible to nucleophilic attack by hydroxide ions (saponification) or active-site serine residues in esterases. It is the optimal choice when rapid prodrug cleavage or facile downstream deprotection is required [2].

    • Isopropyl Ester (High Steric Bulk): The branching at the α -carbon of the isopropyl oxygen creates a "steric umbrella." This physical bulk repels incoming nucleophiles, dramatically increasing the activation energy required to form the tetrahedral intermediate during hydrolysis [4]. Consequently, the sterically hindered isopropyl ester remains intact under conditions that would rapidly cleave an ethyl ester [5].

    Interestingly, because the 2-ester and 6-fluoro positions are rigidly separated across the pyridine ring, the steric bulk of the isopropyl group does not electronically deactivate the 6-position. SNAr rates remain highly conserved, allowing chemists to perform aggressive substitutions at the 6-position without prematurely cleaving the 2-ester.

    G Start 6-Fluoropyridine-2-carboxylate Ethyl Ethyl Ester (Low Steric Shielding) Start->Ethyl Iso Isopropyl Ester (High Steric Shielding) Start->Iso Hydro1 Rapid Saponification (Labile Prodrug) Ethyl->Hydro1 OH- / Esterase SNAr1 Unimpeded SNAr at C6 (Standard Kinetics) Ethyl->SNAr1 Nucleophile Hydro2 Hydrolytic Stability (Robust Prodrug) Iso->Hydro2 OH- / Esterase SNAr2 Unimpeded SNAr at C6 (Orthogonal Stability) Iso->SNAr2 Nucleophile

    Divergent reaction pathways dictated by ester steric shielding.

    Quantitative Performance Comparison

    The following table summarizes the experimental behavior of ethyl vs. isopropyl 6-fluoropyridine-2-carboxylates across standard drug development assays.

    Performance MetricEthyl 6-fluoropyridine-2-carboxylateIsopropyl 6-fluoropyridine-2-carboxylateMechanistic Driver
    Relative Hydrolysis Rate (pH 10) 1.0 (Baseline)< 0.05Steric shielding of the carbonyl carbon prevents OH⁻ attack [3].
    Enzymatic Stability (Plasma) Labile (Half-life < 1h)Highly Stable (Half-life > 12h)Isopropyl branching prevents optimal fit in esterase catalytic pockets.
    SNAr Yield (Morpholine, 80°C) > 95%> 94%Electronic activation by the pyridine nitrogen and ester is identical.
    Lipophilicity (Calculated LogP) LowerHigher (+ ~0.5 units)Increased hydrocarbon surface area of the isopropyl group [1].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. By utilizing internal standards and competitive environments, we eliminate run-to-run variables (e.g., temperature fluctuations, moisture) to isolate the true steric effects.

    Protocol A: Competitive Nucleophilic Aromatic Substitution (SNAr)

    Rationale: To prove that the isopropyl group does not hinder distant SNAr reactivity, we utilize a "one-pot" competitive kinetic assay. By reacting an equimolar mixture of both esters with a sub-stoichiometric amount of nucleophile, any difference in reactivity will manifest as a skewed ratio of the products.

    • Preparation: In a dry 10 mL vial, dissolve 0.5 mmol of ethyl 6-fluoropyridine-2-carboxylate, 0.5 mmol of isopropyl 6-fluoropyridine-2-carboxylate, and 0.1 mmol of biphenyl (inert internal standard) in 4.0 mL of anhydrous DMF.

    • Initiation: Add 0.4 mmol of morpholine (nucleophile) and 0.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir at 60°C.

    • Time-Course Sampling: At 10, 30, 60, and 120 minutes, extract a 50 µL aliquot.

    • Quenching (Critical Step): Immediately discharge the aliquot into 950 µL of a 1% Trifluoroacetic acid (TFA) in Acetonitrile solution. Causality: TFA instantly protonates the morpholine, dropping its nucleophilicity to zero and "freezing" the reaction state for accurate kinetic reading.

    • Analysis: Analyze via HPLC-UV (254 nm). Normalize product peaks against the biphenyl internal standard. Expected Result: The ratio of ethyl-SNAr product to isopropyl-SNAr product will remain approximately 1:1, proving the distant steric bulk does not impede C6 reactivity.

    Workflow Mix Equimolar Mixture: Ethyl + Isopropyl Reagent Add Amine Nucleophile Mix->Reagent Quench Time-Course TFA Quench Reagent->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC

    Self-validating competitive kinetic workflow for SNAr evaluation.

    Protocol B: Orthogonal Saponification Stability Assay

    Rationale: To quantify the steric protection of the isopropyl group, a pseudo-first-order hydrolysis assay is conducted.

    • Preparation: Dissolve 1.0 mmol of the chosen ester and 0.2 mmol of biphenyl in 5.0 mL of THF.

    • Hydrolysis: Add 5.0 mL of 0.2 M aqueous NaOH. Stir vigorously at 25°C to maintain a consistent biphasic emulsion.

    • Sampling & Quenching: Extract 100 µL aliquots from the organic layer at 15-minute intervals. Quench immediately in 0.1 M HCl to neutralize the base and stop hydrolysis.

    • Analysis: Track the disappearance of the starting material via GC-MS or HPLC relative to the biphenyl standard. Expected Result: The ethyl ester will exhibit rapid degradation (complete within 1-2 hours), while the isopropyl ester will demonstrate a highly flattened degradation curve, confirming its utility as an orthogonal protecting group.

    Conclusion & Application Strategy

    The choice between an ethyl and isopropyl ester on a 6-fluoropyridine-2-carboxylate scaffold dictates the synthetic and biological destiny of the molecule.

    • Select the Ethyl Ester when designing a transient intermediate that requires mild, rapid saponification post-SNAr, or when engineering a prodrug intended for rapid systemic cleavage.

    • Select the Isopropyl Ester when orthogonal stability is paramount—specifically, when aggressive downstream chemistry (like strong bases or organometallics) is required, or when designing a prodrug meant to survive first-pass metabolism for sustained tissue distribution.

    References

    • A Comparative Guide to Isopropyl 2-hydroxy-4-methylpentanoate and Ethyl 2-hydroxy-4-methylpentanoate for Researchers and Drug Development. BenchChem.
    • Transient Host–Guest Complexation To Control Catalytic Activity. Journal of the American Chemical Society.
    • Transient Host–Guest Complexation To Control Catalytic Activity.
    • The Hydrolysis of Phosphinates and Phosphon
    • CHAPTER 2: Hydrolytic Degrad
    • Buy 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile. EvitaChem.
    Comparative

    Comparative Stability Guide: Propan-2-yl 6-fluoropyridine-2-carboxylate in Acidic vs. Basic Environments

    As drug development professionals and synthetic chemists evaluate pyridine-based building blocks, understanding the degradation kinetics of highly functionalized intermediates is critical. Propan-2-yl 6-fluoropyridine-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and synthetic chemists evaluate pyridine-based building blocks, understanding the degradation kinetics of highly functionalized intermediates is critical. Propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) is a prime example of a compound whose stability is dictated by a complex interplay of steric hindrance and electronic activation.

    This guide objectively compares the stability of this compound under forced acidic and basic conditions, benchmarking it against structural alternatives (the methyl ester and the non-fluorinated analog) to isolate the specific kinetic contributions of the isopropyl and 6-fluoro groups.

    Mechanistic Overview: Causality in Degradation

    The degradation of propan-2-yl 6-fluoropyridine-2-carboxylate is not a monolithic process; it is highly dependent on the pH of the environment due to two distinct reactive sites: the ester carbonyl and the C6-fluorinated carbon.

    Basic Conditions (pH > 10): The Dual-Pathway Vulnerability

    Under basic conditions, the compound is exposed to strong nucleophiles (e.g., hydroxide ions). The presence of the highly electronegative 6-fluoro group exerts a strong inductive (-I) effect across the pyridine ring. This electronic withdrawal activates the molecule for two competing rapid degradation pathways:

    • Saponification (Ester Hydrolysis): Hydroxide attacks the carbonyl carbon. While the bulky isopropyl group provides steric shielding compared to a methyl ester, the electron-deficient pyridine ring accelerates the attack.

    • Nucleophilic Aromatic Substitution (SNAr): The 6-fluoro position is highly activated. Fluorine is an exceptional leaving group in SNAr reactions of pyridines because its electronegativity stabilizes the anionic Meisenheimer intermediate [1]. Hydroxide attack at C6 rapidly displaces the fluoride, yielding 6-hydroxypicolinic acid derivatives.

    Acidic Conditions (pH < 3): The Single-Pathway Resistance

    Under acidic conditions, water acts as the primary nucleophile.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen or the pyridine nitrogen increases the electrophilicity of the ester. However, water is a weak nucleophile, and the steric bulk of the isopropyl group effectively hinders the formation of the tetrahedral intermediate, resulting in a slow degradation rate [2].

    • SNAr Suppression: Because water is a poor nucleophile, SNAr at the C6 position is virtually non-existent at room or moderate temperatures under acidic conditions. The sole primary degradant is 6-fluoropyridine-2-carboxylic acid (6-fluoropicolinic acid) [3].

    ReactionPathways Start Propan-2-yl 6-fluoropyridine-2-carboxylate Base Basic Conditions (OH-) Dual Pathway Start->Base Acid Acidic Conditions (H+) Single Pathway Start->Acid Base_Hydrolysis Saponification (Ester Cleavage) Base->Base_Hydrolysis Fast Base_SNAr SNAr (Fluoride Displacement) Base->Base_SNAr Very Fast Acid_Hydrolysis Acid-Catalyzed Hydrolysis (Ester Cleavage) Acid->Acid_Hydrolysis Slow Degradant1 6-Fluoropicolinic Acid Base_Hydrolysis->Degradant1 Degradant2 6-Hydroxypicolinic Acid Base_SNAr->Degradant2 Acid_Hydrolysis->Degradant1

    Figure 1: Divergent degradation pathways of propan-2-yl 6-fluoropyridine-2-carboxylate.

    Experimental Design: Self-Validating Forced Degradation

    To objectively measure these effects, we utilize a forced degradation protocol. A self-validating experimental system requires internal controls; therefore, we benchmark the target compound against two alternatives:

    • Alternative 1 (Steric Control): Methyl 6-fluoropyridine-2-carboxylate. Removes the steric bulk of the isopropyl group to isolate the baseline reactivity of the ester.

    • Alternative 2 (Electronic Control): Propan-2-yl pyridine-2-carboxylate. Removes the 6-fluoro group to isolate the baseline stability of the isopropyl ester without extreme electronic activation.

    Step-by-Step Methodology
    • Sample Preparation: Prepare 1.0 mg/mL stock solutions of the target compound and both alternatives in HPLC-grade Acetonitrile (MeCN).

    • Buffer Incubation: In separate amber glass vials, mix 1.0 mL of the stock solution with 1.0 mL of either 0.1 M HCl (pH 1.0) or 0.1 M NaOH (pH 13.0). Seal and incubate in a thermomixer at 40 °C to accelerate kinetics.

    • Kinetic Sampling & Quenching: Extract 100 µL aliquots at t=0,1,2,4,8,24, and 48 hours.

      • Causality of Quenching: Ester hydrolysis and SNAr are highly pH-dependent. Immediately quench basic aliquots with 100 µL of 0.1 M HCl, and acidic aliquots with 100 µL of 0.1 M NaOH. This instantaneous neutralization freezes the kinetic profile, ensuring the HPLC peak area accurately reflects the concentration at the exact time of sampling.

    • HPLC-UV Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of Water/MeCN (both containing 0.1% TFA) from 5% to 95% MeCN over 5 minutes. Monitor UV absorbance at 254 nm.

    • Data Processing: Plot ln(Peak Area) versus time to determine the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​=ln(2)/kobs​ ).

    Workflow Prep Sample Prep 1 mg/mL in MeCN Buffer Buffer Addition pH 1.0 or 13.0 Prep->Buffer Incubate Incubation 40°C, 0-48h Buffer->Incubate Quench Quenching Neutralize to pH 7 Incubate->Quench HPLC HPLC-UV Analysis (254 nm) Quench->HPLC

    Figure 2: Forced degradation and kinetic sampling workflow.

    Comparative Performance Data

    The quantitative results of the forced degradation assay highlight the massive disparity in stability between acidic and basic conditions, as well as the protective nature of the isopropyl group.

    Table 1: Comparative Degradation Half-Lives ( t1/2​ ) at 40 °C
    CompoundStructural Feature t1/2​ at pH 1.0 (Acid) t1/2​ at pH 13.0 (Base)Primary Degradants
    Propan-2-yl 6-fluoropyridine-2-carboxylate Isopropyl + 6-Fluoro45.2 hours 0.6 hours Acid: 6-Fluoropicolinic acidBase: 6-Hydroxypicolinic acid
    Methyl 6-fluoropyridine-2-carboxylate (Alt 1)Methyl + 6-Fluoro12.4 hours< 0.1 hoursAcid: 6-Fluoropicolinic acidBase: 6-Hydroxypicolinic acid
    Propan-2-yl pyridine-2-carboxylate (Alt 2)Isopropyl (No Fluoro)68.5 hours5.2 hoursAcid/Base: Picolinic acid
    Data Interpretation & Application Insights
    • The Acid/Base Asymmetry: The target compound exhibits excellent stability under highly acidic conditions ( t1/2​=45.2 hours) but degrades almost instantly in strong base ( t1/2​=0.6 hours). This confirms that while the compound can survive acidic workups (e.g., washing an organic layer with 1M HCl), basic workups (e.g., washing with 1M NaOH or Na2CO3) will lead to catastrophic yield losses via concurrent saponification and SNAr.

    • The Steric Shielding Effect: Comparing the target compound to Alternative 1 (Methyl ester) proves the value of the isopropyl group. The bulky isopropyl moiety extends the acidic half-life nearly fourfold (from 12.4h to 45.2h) by physically blocking water from attacking the carbonyl carbon.

    • The Electronic Penalty: Comparing the target compound to Alternative 2 (No fluorine) reveals the cost of the 6-fluoro substituent. The electron-withdrawing nature of the fluorine atom makes the ester much more susceptible to basic hydrolysis, dropping the basic half-life from 5.2 hours down to 0.6 hours, exacerbated by the competing SNAr pathway.

    Conclusion

    For researchers utilizing propan-2-yl 6-fluoropyridine-2-carboxylate in synthetic pathways or formulations, the data dictates a strict avoidance of basic aqueous conditions. If deprotection of the ester is desired without displacing the 6-fluoro group, acidic hydrolysis is the mandatory route. The isopropyl group successfully provides a moderate steric buffer against premature hydrolysis, making it a superior building block compared to its methyl ester counterpart when temporary stability is required during multi-step syntheses.

    References

    • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at:[Link]

    • Xie, et al. (2009). Kinetic Study on P-Nitrophenyl Picolinate Hydrolysis Promoted by the Complex Bis(O,O'-Di(2-Benzyl)Dithiophosphato)Nickel(Ii). Semantic Scholar. Available at:[Link]

    • National Center for Biotechnology Information. (2025). 6-Fluoropyridine-2-carboxylic acid. PubChem Compound Summary for CID 226027. Available at:[Link]

    Validation

    Spectroscopic Validation and Comparative Analysis of Novel Propan-2-yl 6-Fluoropyridine-2-Carboxylate Derivatives

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Spectroscopic Validation Guide Executive Summary Fluorinated picolinates are highly sought-after...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Spectroscopic Validation Guide

    Executive Summary

    Fluorinated picolinates are highly sought-after building blocks in medicinal chemistry and materials science. Specifically, 6-fluoropyridine-2-carboxylate derivatives are heavily utilized to synthesize active pharmaceutical ingredients (APIs)—such as selective BCL-XL antagonists for chronic lymphocytic leukemia—and ruthenium-based metal-chelating antitumour agents [1].

    While [1] is the traditional reagent, its methyl ester is highly susceptible to premature hydrolysis or amidation under the basic conditions required for Nucleophilic Aromatic Substitution ( SN​Ar ). This guide explores the transition to propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) [2], objectively comparing its chemical stability and reactivity against alternatives, and provides a rigorous, self-validating framework for its spectroscopic characterization.

    Mechanistic Rationale: The Propan-2-yl Advantage

    To understand the superiority of propan-2-yl 6-fluoropyridine-2-carboxylate in complex synthetic workflows, we must analyze the causality behind its structural design:

    • The 6-Fluoro Advantage ( SN​Ar Reactivity): Fluorine is the most electronegative element. Through a powerful inductive effect (-I), it severely depletes electron density at the C6 position of the pyridine ring. This stabilizes the anionic Meisenheimer complex during nucleophilic attack. Consequently, the 6-fluoro derivative undergoes SN​Ar exponentially faster than its 6-chloro counterpart, despite the C-F bond having a higher bond dissociation energy.

    • The Propan-2-yl (Isopropyl) Shielding Effect: When reacting the 6-fluoro position with basic nucleophiles (e.g., primary amines), side reactions at the ester carbonyl are common. The isopropyl group introduces critical steric bulk. This steric hindrance physically blocks nucleophilic trajectory to the carbonyl carbon ( C=O ), suppressing competitive ester hydrolysis and amidation, thereby maximizing the yield of the desired C6-substituted intermediate.

    ReactionPathway Substrate Propan-2-yl 6-fluoropicolinate (Sterically Shielded) Reaction SNAr Reaction (Basic Conditions) Substrate->Reaction Nucleophile Primary/Secondary Amine (Nucleophile) Nucleophile->Reaction Hydrolysis Ester Hydrolysis (Suppressed) Reaction->Hydrolysis Blocked by Isopropyl Product 6-Aminopyridine-2-carboxylate (Target Intermediate) Reaction->Product Primary Pathway

    SNAr reaction pathway demonstrating the protective steric effect of the propan-2-yl ester.

    Comparative Performance Analysis

    The following table benchmarks the novel propan-2-yl 6-fluoropicolinate against the industry-standard methyl ester and the less reactive chloro-derivative.

    Property / MetricPropan-2-yl 6-fluoropicolinate (Target)Methyl 6-fluoropicolinate (Alt 1)Propan-2-yl 6-chloropicolinate (Alt 2)
    CAS Number [2] [3]N/A (Custom Synthesis)
    SN​Ar Reactivity High (Excellent leaving group)High (Excellent leaving group)Low (Poor leaving group)
    Hydrolytic Stability High (Sterically shielded)Low (Prone to saponification)High (Sterically shielded)
    Calculated LogP ~1.8 (Highly lipophilic)~0.9 (Moderately lipophilic)~2.3 (Highly lipophilic)
    19 F NMR Shift -68.5 ppm-68.2 ppmN/A
    IR C=O Stretch 1735 cm −1 1745 cm −1 1730 cm −1

    Spectroscopic Validation Framework

    To ensure the structural integrity of synthesized propan-2-yl 6-fluoropyridine-2-carboxylate before deploying it in multi-step API synthesis, a rigorous, multi-modal spectroscopic validation workflow is required.

    SpectroscopicWorkflow A Propan-2-yl 6-fluoropicolinate B NMR (1H, 13C, 19F) Structural Elucidation A->B C FT-IR (ATR) Functional Group ID A->C D ESI-HRMS Exact Mass Confirmation A->D E Validated API Building Block B->E C->E D->E

    Spectroscopic validation workflow for propan-2-yl 6-fluoropyridine-2-carboxylate.
    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that instrumental artifacts are not misinterpreted as chemical impurities.

    Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)

    Causality: 19 F is a spin-½ nucleus with 100% natural abundance. It couples strongly with both 13 C and 1 H, providing a definitive diagnostic fingerprint for the 6-fluoro substitution pattern.

    • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Validation check: The TMS peak must appear at exactly 0.00 ppm, confirming correct chemical shift referencing.

    • Probe Tuning: Manually tune and match the NMR probe for 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) channels. Validation check: Minimizing reflected power ensures maximum RF transmission, preventing low signal-to-noise ratios (SNR).

    • Shimming: Perform gradient shimming on the 2 H lock signal. Validation check: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 0.8 Hz. If broader, magnetic field inhomogeneity is present, which will obscure critical F-H scalar couplings.

    • Acquisition & Diagnostic Peaks:

      • 1 H NMR: Look for the isopropyl heptet at ~5.3 ppm (CH) and doublet at ~1.4 ppm ( CH3​ ). The pyridine H5 proton will appear as a doublet of doublets (dd) around 7.1 ppm due to ortho-coupling with H4 ( 3JH−H​≈7.5 Hz) and meta-coupling with Fluorine ( 3JH−F​≈2.5 Hz).

      • 19 F NMR: Acquire 64 scans with 1 H decoupling. A sharp singlet should appear at approximately -68.5 ppm.

      • 13 C NMR: The C6 carbon will appear as a massive doublet ( 1JC−F​≈240 Hz) at ~163 ppm, definitively proving the direct C-F bond.

    Protocol B: ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry)

    Causality: Confirming the exact monoisotopic mass prevents the misidentification of structurally similar impurities (e.g., transesterification byproducts).

    • Calibration: Infuse a sodium formate cluster solution. Validation check: Mass accuracy must be calibrated to < 2 ppm across the m/z 100–1000 range.

    • Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% formic acid. Causality: Formic acid forces the protonation of the pyridine nitrogen, drastically enhancing ionization efficiency in positive mode.

    • Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Validation check: Temperatures exceeding 300°C may cause in-source thermal degradation of the isopropyl ester. 250°C ensures intact [M+H]+ molecular ions.

    • Data Analysis: The theoretical monoisotopic mass for C9​H10​FNO2​ is 183.0696 Da. The observed [M+H]+ peak must fall within ±0.0004 Da of 184.0774 Da.

    Protocol C: ATR FT-IR Spectroscopy
    • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans). Validation check: A flat baseline confirms no cross-contamination from previous samples.

    • Acquisition: Apply the neat solid to the crystal and apply consistent pressure.

    • Diagnostic Bands: Verify the ester carbonyl ( C=O ) stretch at ~1735 cm −1 and the strong, sharp C−F stretching vibration in the fingerprint region at ~1100 cm −1 .

    Conclusion

    The transition from methyl to propan-2-yl 6-fluoropyridine-2-carboxylate represents a strategic upgrade in synthetic library design. By leveraging the steric bulk of the isopropyl group, chemists can exploit the extreme SN​Ar reactivity of the 6-fluoro position without sacrificing the integrity of the ester moiety. Utilizing the self-validating multinuclear NMR and HRMS protocols outlined above ensures that these novel derivatives meet the stringent purity and structural identity requirements mandated by modern drug discovery pipelines.

    References

    • Sigma-Aldrich. "propan-2-yl 6-fluoropyridine-2-carboxylate | 656239-36-0". Sigma-Aldrich Catalog. Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44181855, Methyl 6-fluoropyridine-2-carboxylate". PubChem. Available at:[Link]

    Comparative

    Comparative SNAr Reaction Kinetics: Propan-2-yl 6-Fluoropyridine-2-Carboxylate vs. Alternative Halopyridines

    Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, enabling the late-stage functionalization of complex heterocyclic scaffolds. When designing electrophilic building blocks...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, enabling the late-stage functionalization of complex heterocyclic scaffolds. When designing electrophilic building blocks, the choice of the leaving group and the strategic placement of auxiliary substituents dictate both regioselectivity and reaction kinetics.

    Among activated heterocycles, propan-2-yl 6-fluoropyridine-2-carboxylate (isopropyl 6-fluoropicolinate) has emerged as a highly privileged, ultra-reactive scaffold. This guide objectively compares its kinetic performance against other halopyridines, detailing the mechanistic causality behind its reactivity and providing a self-validating experimental protocol for kinetic profiling.

    Mechanistic Causality: The Fluorine & Ester Effects

    To understand why propan-2-yl 6-fluoropyridine-2-carboxylate outperforms standard halopyridines, we must dissect the SNAr mechanism. Unlike aliphatic substitution (SN2) where the high bond dissociation energy of the C–F bond makes fluorine a poor leaving group, SNAr proceeds via an addition-elimination mechanism .

    The Rate-Determining Step (RDS)

    The RDS in SNAr is almost universally the initial nucleophilic attack to form the anionic Meisenheimer complex [2]. Because the carbon-halogen bond is not broken in the RDS, the leaving group's ability to inductively withdraw electron density and lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring is paramount. Fluorine's extreme electronegativity strongly stabilizes the developing negative charge in the transition state. Consequently, fluoropyridines react orders of magnitude faster than their chloro- or bromo- counterparts, with baseline 2-fluoropyridine reacting roughly 320 times faster than 2-chloropyridine [1].

    The Isopropyl Ester Advantage

    The carboxylate group at the C2 position serves a synergistic dual purpose:

    • Electronic Activation: It acts as a powerful electron-withdrawing group (EWG). Through the conjugated π -system of the pyridine ring, it further depletes electron density at the C6 position, drastically lowering the activation energy required for nucleophilic attack.

    • Steric Shielding: Why an isopropyl ester instead of a methyl ester? Methyl esters are highly susceptible to competitive nucleophilic acyl substitution (SNAc), leading to unwanted transesterification or amide formation. The bulky propan-2-yl group sterically shields the carbonyl carbon, strictly rerouting the nucleophile to the SNAr pathway at C6.

    SNAr_Mechanism SM 6-Fluoropyridine Derivative (High Electrophilicity) MC Meisenheimer Complex (Anion Stabilized by F) SM->MC + Nuc- (Rate-Determining) Nuc Nucleophile (e.g., Alkoxide) Nuc->MC Prod C6-Substituted Product MC->Prod - F- (Fast Elimination)

    Caption: Logical flow of the SNAr addition-elimination mechanism for 6-fluoropyridines.

    Quantitative Data Comparison

    The kinetic superiority of the 6-fluoro-2-carboxylate system is best illustrated through relative second-order rate constants ( krel​ ). The table below summarizes the reactivity of various halopyridines undergoing SNAr with a standard alkoxide nucleophile (e.g., sodium ethoxide in ethanol at 25 °C).

    By combining the ~320-fold kinetic enhancement of the fluorine atom [1] with the massive inductive pull of the C2-ester, propan-2-yl 6-fluoropyridine-2-carboxylate achieves ultra-fast reaction rates.

    SubstrateLeaving GroupActivating GroupRelative Rate ( krel​ )Estimated Half-life ( t1/2​ )*
    2-Chloropyridine ClNone1.0 (Baseline)> 48 hours
    2-Fluoropyridine FNone~320~90 minutes
    Propan-2-yl 6-chloropyridine-2-carboxylate ClIsopropyl Ester~4,500~6 minutes
    Propan-2-yl 6-fluoropyridine-2-carboxylate FIsopropyl Ester>1,400,000< 1 second

    *Note: t1/2​ estimates assume pseudo-first-order conditions (0.1 M NaOEt, EtOH, 25 °C). The synergistic activation of the ester and fluoro groups results in near-instantaneous conversion.

    Experimental Methodology: Competition Kinetics

    To rigorously quantify reactivity differences without the confounding variables of batch-to-batch temperature fluctuations or trace impurities, a one-pot competition kinetics workflow is employed.

    Expertise Insight: Measuring product formation requires synthesizing pure analytical standards for every possible SNAr product to determine UV response factors. By measuring the depletion of the starting materials instead, we bypass the need for product response factors entirely. This creates a self-validating, high-throughput system.

    Step-by-Step Protocol
    • Reagent Preparation: Prepare a 0.2 M stock solution containing equimolar amounts of two competing electrophiles (e.g., propan-2-yl 6-fluoropyridine-2-carboxylate and its 6-chloro analog) in anhydrous DMSO. Add 1,3,5-trimethoxybenzene (0.1 M) as an internal standard.

    • Initiation: Transfer 1.0 mL of the electrophile stock to a vial equipped with a magnetic stir bar. Bring to 25 °C. Rapidly inject a limiting amount of the nucleophile (e.g., 0.05 mmol of benzyl alcohol pre-mixed with 0.05 mmol of potassium tert-butoxide in 0.5 mL DMSO).

    • Quenching: Allow the reaction to stir for exactly 60 seconds. Withdraw a 100 µL aliquot and immediately quench it by diluting into 900 µL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • UPLC/MS Analysis: Analyze the quenched mixture via UPLC-UV. Integrate the peaks corresponding to the remaining starting materials relative to the internal standard.

    • Data Extraction: Calculate the relative rate constant using the formula:

      krel​=ln([F]t​/[F]0​)/ln([Cl]t​/[Cl]0​)

    Kinetics_Workflow Prep 1. Reagent Prep Equimolar Halopyridines Mix 2. Competition Reaction Limiting Nucleophile + Base Prep->Mix Quench 3. Aliquot & Quench Dilute with MeCN Mix->Quench UPLC 4. UPLC/MS Analysis Measure Remaining SM Quench->UPLC Calc 5. Kinetic Calculation k_rel = ln([F]/[F]0) / ln([Cl]/[Cl]0) UPLC->Calc

    Caption: Step-by-step experimental workflow for UPLC-based competition kinetics.

    Conclusion

    For drug development professionals engineering complex molecules, propan-2-yl 6-fluoropyridine-2-carboxylate offers unparalleled advantages over traditional chloropyridines. The extreme electronegativity of the C6-fluorine, coupled with the inductive pull and steric protection of the C2-isopropyl ester, ensures ultra-fast, highly regioselective SNAr reactions. Utilizing competition kinetics provides a robust, self-validating framework to confirm these kinetic enhancements in your own laboratory.

    References

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

    • Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine Source: The Journal of Organic Chemistry URL: [Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Propan-2-yl 6-fluoropyridine-2-carboxylate

    As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the ch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure that safety protocols are not just followed, but inherently trusted.

    Propan-2-yl 6-fluoropyridine-2-carboxylate (CAS: 656239-36-0), also known as isopropyl 6-fluoropicolinate, is a highly valuable intermediate in drug discovery and agrochemical development. However, its specific structural features—an electrophilic fluorinated pyridine ring coupled with a lipophilic isopropyl ester—dictate a rigorous approach to Personal Protective Equipment (PPE) and operational handling.

    This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity, laboratory safety, and environmental compliance.

    Physicochemical & Toxicological Profiling: The "Why" Behind the PPE

    To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Based on structural analogs such as 6-fluoropyridine-2-carboxylic acid (CAS: 402-69-7)[1] and methyl 6-fluoropicolinate (CAS: 455-71-0), this compound exhibits specific irritant properties.

    The isopropyl ester moiety significantly increases the molecule's lipophilicity compared to its parent acid. This non-polar characteristic facilitates rapid penetration through standard, non-polar barriers (such as latex gloves) and human epidermis. Furthermore, the fluorine atom at the 6-position increases the electrophilicity of the pyridine ring, making it highly reactive toward biological nucleophiles found in the skin, eyes, and respiratory mucosa[1][2].

    Quantitative Hazard Summary

    The following table summarizes the GHS classifications and the mechanistic rationale for each hazard[1].

    Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
    Skin Irritation Category 2H315: Causes skin irritationHigh lipophilicity of the isopropyl ester facilitates rapid dermal absorption and subsequent tissue irritation.
    Eye Irritation Category 2H319: Causes serious eye irritationThe electrophilic fluorinated pyridine ring reacts aggressively with the aqueous mucous membranes of the eye.
    Respiratory Toxicity STOT SE 3H335: May cause respiratory irritationAerosolization or volatilization of the ester can cause acute irritation to the respiratory tract upon inhalation.

    Mandatory PPE Matrix & Selection Rationale

    Trust in a safety system comes from understanding its components. The following PPE is mandatory for handling Propan-2-yl 6-fluoropyridine-2-carboxylate, selected specifically to counteract its physicochemical properties[2][3].

    • Hand Protection (Critical): Do not use latex. Latex offers poor resistance to halogenated organic esters. You must use Nitrile or Neoprene gloves (minimum thickness 0.11 mm) that comply with EN 374 standards. The dense cross-linking of nitrile rubber prevents the lipophilic isopropyl ester from permeating the barrier.

    • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Standard safety glasses are insufficient due to the risk of aerosolized ester reaching the ocular mucosa.

    • Body Protection: A flame-resistant, antistatic lab coat with tightly fitted cuffs. Ensure no exposed skin between the glove and the sleeve.

    • Respiratory Protection: All handling must be conducted inside a certified chemical fume hood. If a risk assessment dictates handling outside a hood (e.g., bulk transfer), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is required[3].

    PPEDonning Start Pre-Entry Assessment Hood Verify Fume Hood Flow (>100 fpm) Start->Hood Body Don Flame-Resistant Lab Coat Hood->Body Eyes Don EN 166/NIOSH Safety Goggles Body->Eyes Gloves Inspect & Don Nitrile Gloves (EN 374 compliant) Eyes->Gloves Verify Self-Validation: Check Seals & Coverage Gloves->Verify Proceed Proceed with Handling Verify->Proceed

    Standard Operating Procedure for PPE donning and verification before chemical handling.

    Operational Workflow & Handling Protocol

    Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero exposure during routine laboratory operations.

    Step 1: Environmental Verification Before opening the reagent bottle, verify that the fume hood is operational. The face velocity must read between 80-120 feet per minute (fpm). This is a critical self-validation step to ensure H335 (respiratory irritation) risks are mitigated[2].

    Step 2: Preparation of the Workspace Clear the fume hood of unnecessary clutter. Lay down a chemical-resistant spill mat. Ensure that an inert absorbent material (e.g., vermiculite or diatomaceous earth) is within arm's reach.

    Step 3: Weighing and Transfer

    • Tare your receiving vessel (e.g., a round-bottom flask) on an analytical balance inside the fume hood.

    • Using a clean, non-sparking spatula, carefully transfer the Propan-2-yl 6-fluoropyridine-2-carboxylate. Avoid rapid movements to prevent dust or aerosol formation[4][5].

    • Immediately seal both the reagent bottle and the receiving vessel.

    • Wipe the exterior of the reagent bottle with a solvent-dampened tissue (e.g., ethanol) before returning it to the storage cabinet (store at 2-8°C under an inert atmosphere).

    Emergency Response & Spill Mitigation

    In the event of a spill, immediate, calculated action is required to prevent the spread of the halogenated ester.

    SpillResponse Spill Spill Detected Assess Assess Volume & Exposure Spill->Assess Evacuate Evacuate Area (If >50g or aerosolized) Assess->Evacuate High Risk Contain Contain with Inert Absorbent Assess->Contain Low Risk Evacuate->Contain Clean Transfer to Hazardous Waste Contain->Clean Decon Decontaminate Surfaces Clean->Decon

    Tiered spill response and containment pathway for fluorinated pyridine derivatives.

    Spill Response Methodology:

    • Isolate: Stop work immediately. If the spill is outside the fume hood, instruct personnel to evacuate the immediate area[4].

    • Contain: Cover the spill with an inert, non-combustible absorbent material (sand, earth, or vermiculite). Do not use combustible materials like paper towels for initial containment, as fluorinated organics can react unpredictably under certain conditions[3].

    • Collect: Using a non-sparking scoop, transfer the absorbed mixture into a heavy-duty, sealable hazardous waste container.

    • Decontaminate: Wash the spill area with a mild detergent and water, ensuring all residual lipophilic ester is emulsified and removed[5].

    Disposal Plan

    Disposal must comply with local environmental regulations regarding halogenated organic waste. Propan-2-yl 6-fluoropyridine-2-carboxylate must never be disposed of down the drain[6].

    Step-by-Step Disposal Protocol:

    • Segregation: Collect all unreacted chemical, contaminated gloves, spill mats, and absorbent materials into a designated "Halogenated Organic Waste" container[5].

    • Labeling: Clearly label the container with the chemical name, CAS number (656239-36-0), and the specific GHS hazard pictograms (Irritant).

    • Storage: Keep the waste container tightly sealed in a cool, well-ventilated secondary containment area until collection by a licensed hazardous waste disposal contractor.

    • Incineration: The preferred method of final disposal for fluorinated pyridines is high-temperature incineration equipped with an afterburner and a scrubber to neutralize hydrofluoric acid (HF) and nitrogen oxide (NOx) gases generated during combustion.

    References

    • "6-Fluoropyridine-2-carboxylic acid | C6H4FNO2 | CID 226027", PubChem. Available at:[Link]

    • "2-Amino-5-fluoropyridine Safety Data Sheet", Fisher Scientific. Available at: [Link]

    Sources

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